molecular formula C8H8BFO4 B1441395 3-Fluoro-2-formyl-6-methoxyphenylboronic acid CAS No. 1451392-14-5

3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Cat. No.: B1441395
CAS No.: 1451392-14-5
M. Wt: 197.96 g/mol
InChI Key: NNUUKTREEYXKJL-UHFFFAOYSA-N
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Description

3-Fluoro-2-formyl-6-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H8BFO4 and its molecular weight is 197.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-2-formyl-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUUKTREEYXKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1C=O)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-2-formyl-6-methoxyphenylboronic acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Reagent

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid (CAS Number: 1451392-14-5 ) stands out as a particularly valuable building block. Its unique trifunctional substitution pattern—a fluorine atom, a formyl group, and a methoxy group—offers a sophisticated platform for the synthesis of complex, biologically active molecules.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, purification, and critical applications in drug discovery. The insights provided herein are curated for researchers and scientists seeking to leverage this reagent's full potential in their synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 1451392-14-5[1]
Molecular Formula C₈H₈BFO₄[2]
Molecular Weight 197.96 g/mol [2]
Purity Typically ≥95%[3]
Appearance White to off-white powderN/A
Storage 2-8 °C, under inert atmosphere[3]
Solubility No data available[2]

Safety and Handling: As with all boronic acids, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

The Rationale Behind the Molecular Architecture: A Trifecta of Functionality

The utility of this compound in drug design is not coincidental; it is a direct consequence of the strategic placement of its functional groups.

  • The Boronic Acid Moiety: This group is the cornerstone of its reactivity, serving as the key participant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds common in many drug molecules.

  • The Fluorine Atom: The introduction of fluorine into a drug candidate can have profound effects on its pharmacokinetic and physicochemical properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

  • The Formyl Group: This aldehyde functionality serves as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups through reactions such as oxidation, reduction, reductive amination, and Wittig reactions. This allows for the late-stage diversification of molecular scaffolds, a crucial strategy in structure-activity relationship (SAR) studies.

  • The Methoxy Group: The electron-donating nature of the methoxy group can influence the electronic properties of the aromatic ring, potentially modulating the reactivity of the boronic acid and influencing the overall biological activity of the final compound.

Synthesis and Purification: A Practical Approach

A potential starting material for this synthesis is 1-bromo-3-fluoro-2-methoxybenzene. The synthesis would likely proceed via the following conceptual steps:

Synthesis_Workflow A 1-Bromo-3-fluoro-2-methoxybenzene B Directed ortho-Lithiation (e.g., n-BuLi, THF, -78 °C) A->B Step 1 C Aryllithium Intermediate B->C D Borylation (e.g., Triisopropyl borate) C->D Step 2 E Boronate Ester Intermediate D->E F Formylation (e.g., DMF quench or subsequent step) E->F Step 3 G Formylated Boronate Ester F->G H Acidic Hydrolysis (e.g., HCl) G->H Step 4 I This compound H->I

Conceptual Synthesis Workflow

Experimental Protocol (Hypothetical):

  • Lithiation: Dissolve 1-bromo-3-fluoro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium dropwise, maintaining the low temperature.

  • Borylation: After stirring for a designated period, add triisopropyl borate dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature.

  • Formylation: The formyl group can be introduced by quenching the aryllithium with N,N-dimethylformamide (DMF) prior to the borylation step, or through a subsequent ortho-formylation reaction on the boronate ester.

  • Hydrolysis: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.

  • Workup and Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. Recrystallization is a commonly employed and effective method for purifying solid boronic acids.[4]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the boronic acid at an elevated temperature but have low solubility at room temperature or below. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often effective.[5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystal formation. For mixed solvent systems, the less polar solvent (anti-solvent) can be added slowly until the solution becomes turbid.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Applications in Drug Discovery: A Gateway to Novel Scaffolds

The primary application of this compound is as a key intermediate in the synthesis of complex organic molecules for drug discovery, particularly through the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling A 3-Fluoro-2-formyl-6- methoxyphenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) F Biaryl Product A->F B Aryl/Heteroaryl Halide (R-X, X = Br, I, OTf) B->F D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Toluene/H₂O, Dioxane)

Suzuki-Miyaura Cross-Coupling Workflow

While specific drug candidates synthesized from this exact boronic acid are not prominently featured in publicly accessible literature, its structural motifs are present in patented compounds, highlighting its relevance. For instance, the 4-chloro-2-fluoro-3-methoxyphenylboronic acid moiety, a close structural analog, is a key intermediate in the synthesis of certain herbicides.[2] This underscores the utility of this substitution pattern in creating biologically active molecules.

The true power of this reagent lies in the subsequent transformations of the formyl group. After the Suzuki-Miyaura coupling to form a biaryl core, the aldehyde can be elaborated to introduce pharmacophorically important groups, such as amines, alcohols, or carboxylic acids, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.

Conclusion: A Versatile and Enabling Tool for Chemical Innovation

This compound is more than just a chemical reagent; it is a testament to the power of rational molecular design. Its trifunctional nature provides chemists with a powerful tool to construct complex molecular architectures with a high degree of control and efficiency. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Boroncore. This compound. [Link]

  • Google Patents. Method for producing formylphenylboronic acids.
  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

Sources

A Technical Guide to 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid: A Versatile Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. 3-Fluoro-2-formyl-6-methoxyphenylboronic acid emerges as a highly valuable reagent, distinguished by its unique trifunctional architecture. This compound incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, alongside an ortho-formyl group and a fluorine atom on the phenyl ring. This specific arrangement of an electron-donating methoxy group and electron-withdrawing fluoro and formyl groups creates a nuanced electronic profile, offering chemists precise control over its reactivity and enabling the synthesis of complex molecular targets.

This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development. The insights and protocols herein are curated for researchers, chemists, and drug development professionals seeking to leverage this potent synthetic tool.

Physicochemical and Structural Properties

This compound is a solid compound whose structural features are pivotal to its chemical behavior.[1] The boronic acid group serves as the primary handle for Suzuki-Miyaura cross-coupling, while the ortho-aldehyde provides a reactive site for subsequent transformations such as reductive amination, condensation, or oxidation. The fluorine atom modulates the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in pharmaceutical development.[2][3]

Table 1: Core Chemical Properties

PropertyValueSource(s)
IUPAC Name (3-Fluoro-2-formyl-6-methoxyphenyl)boronic acid[4]
CAS Number 1072951-73-5[4][5]
Molecular Formula C₈H₈BFO₄[4]
Molecular Weight 197.96 g/mol [5]
Appearance Solid[1]
Melting Point No data available[1]
Canonical SMILES COC1=C(C=O)C=C(F)C=C1B(O)O[4]
InChI Key NRUGZYHSZKKPJR-UHFFFAOYSA-N[4]

Synthesis and Purification Strategies

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not widely published, a robust synthetic route can be devised from readily available precursors based on established organometallic methodologies. A logical approach involves the ortho-formylation of a suitably protected 3-fluoro-6-methoxyphenylboronic acid precursor.

A common method for synthesizing arylboronic acids begins with the corresponding aryl bromide. The Grignard reagent is formed and subsequently trapped with a borate ester, like trimethyl borate, followed by acidic workup.[6]

Step 1: Synthesis of (3-Fluoro-6-methoxyphenyl)boronic acid The synthesis would initiate from 2-bromo-4-fluoroanisole. Reaction with magnesium would form the Grignard reagent, which is then reacted with trimethyl borate at low temperature, followed by hydrolysis with aqueous acid to yield the boronic acid intermediate.

Step 2: Ortho-Directed Formylation The subsequent introduction of the formyl group at the C2 position, ortho to the boronic acid, is the key step. This can be achieved through a directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent. Alternatively, Rieche formylation using dichloromethyl methyl ether and a Lewis acid could be explored, although this method can be sensitive to the electronic nature of the substrate.[7]

Purification Protocol

Formylphenylboronic acids can be effectively purified by leveraging the acidic nature of the boronic acid group. A general, field-proven method involves an acid-base extraction procedure.[8]

Step-by-Step Purification Workflow:

  • Dissolution: The crude solid is suspended in water and cooled to approximately 10°C.[8]

  • Basification: A 10% aqueous solution of sodium hydroxide is added dropwise to dissolve the boronic acid as its sodium boronate salt, maintaining a pH between 8 and 11. This step is crucial as it leaves behind non-acidic organic impurities as a solid precipitate.[8]

  • Filtration/Extraction: The insoluble impurities are removed by filtration. The aqueous phase can be further washed with a water-immiscible organic solvent like toluene to remove any remaining neutral impurities.[8]

  • Precipitation: The clear, alkaline aqueous solution is cooled again to 10°C. The purified boronic acid is then precipitated by the slow addition of 10% hydrochloric acid.[8]

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum or a stream of nitrogen to yield the highly pure product.[8]

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9][10] The reaction mechanism is a well-understood catalytic cycle involving a palladium catalyst.[11]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Catalytic Cycle of the Suzuki-Miyaura Reaction

Electronic Effects: The substituents on this compound exert a significant influence on its reactivity.

  • Electron-Withdrawing Groups (EWG): The fluoro and formyl groups are both EWGs. They decrease the electron density on the phenyl ring, which can slow the rate of the transmetalation step by reducing the nucleophilicity of the aryl group being transferred.[11]

  • Electron-Donating Groups (EDG): The methoxy group is an EDG, which can partially counteract the effect of the EWGs.

This electronic balance makes the choice of catalyst, ligand, and base critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to accelerate the catalytic cycle when using electron-deficient boronic acids.[12]

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this boronic acid makes it an ideal building block for creating libraries of complex molecules in drug discovery programs. The presence of fluorine is a common strategy to improve a drug candidate's metabolic stability and pharmacokinetic profile.[3] While specific examples using this exact molecule are proprietary or emerging, its structural motifs are found in various biologically active compounds. A closely related compound, 2-Fluoro-6-methoxyphenylboronic acid, is a known reactant for preparing functionally selective allosteric modulators of GABA-A receptors and inhibitors of the checkpoint kinase Wee1, highlighting the value of this substitution pattern in targeting neurological disorders and cancer.

The aldehyde functional group allows for post-coupling derivatization, enabling the rapid diversification of a core scaffold, a key strategy in structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow

Experimental Workflow for Suzuki-Miyaura Coupling

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

  • Hazard Identification: this compound is classified as causing serious eye irritation (H319).[1] Based on data for analogous substituted phenylboronic acids, it should also be handled as a potential skin and respiratory irritant. The toxicological properties have not been thoroughly investigated.[1]

  • Handling:

    • Always handle in a well-ventilated area or a chemical fume hood.[1]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

    • Avoid formation of dust and aerosols.[1]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry place. A recommended storage temperature is 2-8°C.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.[1]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[1]

Conclusion

This compound stands out as a sophisticated and highly functionalized building block for organic synthesis. Its unique combination of a reactive boronic acid, a versatile aldehyde, and a modulating fluorine atom provides a powerful platform for the efficient construction of complex molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation, makes it an indispensable tool for chemists in pharmaceutical research and beyond. A thorough understanding of its reactivity, coupled with rigorous adherence to safety and handling protocols, will enable researchers to fully exploit its synthetic potential.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet for 5-Fluoro-3-formyl-2-methoxyphenylboronic acid.
  • BenchChem. (2025, October 24). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives.
  • The Good Scents Company. (n.d.). trimethyl orthoformate, 149-73-5. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Silva, F. A., et al. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Das, B. C., et al. (2020).
  • Delaney, C. P., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • BenchChem. (n.d.). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.

Sources

A Methodological Guide to the Characterization of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide outlines a comprehensive strategy for the structural elucidation and purity assessment of the novel compound, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. Given the absence of extensive characterization data in the public domain for this specific molecule, this document provides a predictive and methodological framework. By leveraging data from structurally analogous compounds and first principles of analytical chemistry, we present a robust workflow for researchers to confidently characterize this and similar substituted phenylboronic acids.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of multiple, distinct functional groups—such as a fluoro, a formyl, and a methoxy group—onto the phenylboronic acid scaffold creates a highly versatile building block for drug discovery and materials science. The specific substitution pattern of this compound suggests its potential utility in creating complex, sterically hindered biaryl compounds and other intricate molecular architectures. A thorough characterization is paramount to ensure its suitability for these applications.

Predicted Physicochemical Properties

The initial assessment of a novel compound involves the determination of its fundamental physicochemical properties. These values are crucial for handling, storage, and predicting its behavior in various solvents and reaction conditions. The predicted properties for this compound are summarized in Table 1.

PropertyPredicted Value/InformationRationale/Reference Analog
Molecular Formula C8H8BFO4Based on the sum of atoms in the structure.
Molecular Weight 197.96 g/mol Calculated from the molecular formula.
CAS Number Not assignedAs of the time of this writing, a specific CAS number has not been located.
Appearance White to off-white solidPhenylboronic acids are typically crystalline solids[1][2].
Melting Point 125-135 °C (with decomposition)Expected to be in a similar range to related compounds like 2-Fluoro-6-methoxyphenylboronic acid (120-125 °C)[2][3], with potential for variation due to the additional formyl group.
Solubility Soluble in methanol, DMSO, and DMF; sparingly soluble in water and nonpolar organic solvents.Boronic acids exhibit polarity that favors solubility in polar organic solvents.
Storage Store in a cool, dry, dark place under an inert atmosphere.[4]Boronic acids can be sensitive to air and moisture, which can lead to dehydration to form boroxines or degradation.

Structural Elucidation: A Multi-Technique Approach

Confirming the covalent structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments are recommended.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2s1H-CHOThe aldehyde proton is highly deshielded.
~8.3br s2H-B(OH)₂The acidic protons of the boronic acid are typically broad and exchangeable.
~7.6t1HAr-HAromatic proton ortho to the formyl group and meta to the fluorine.
~7.0d1HAr-HAromatic proton meta to the formyl group and ortho to the fluorine.
~3.9s3H-OCH₃Methoxy protons are typically a singlet in this region.

Causality Behind Experimental Choices: DMSO-d₆ is chosen as the solvent due to the expected good solubility of the compound and its ability to clearly resolve the acidic boronic acid protons. A 400 MHz spectrometer provides sufficient resolution to distinguish the aromatic proton signals.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further corroborating the proposed structure.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Analysis Mode: Operate in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Interpretation:

    • In negative ion mode, expect to observe the [M-H]⁻ ion at m/z 196.95.

    • In positive ion mode, adducts such as [M+Na]⁺ at m/z 220.94 or [M+H]⁺ at m/z 198.96 may be observed, although boronic acids can be challenging to ionize in positive mode.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the calculated exact mass for C₈H₈BFO₄ being 197.0475.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300 (broad)StrongO-H stretch (from B(OH)₂)
~1680StrongC=O stretch (from aldehyde)
~1600, ~1480MediumC=C stretch (aromatic)
~1350StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~1050MediumC-F stretch

Purity Assessment: Ensuring Quality

For applications in synthesis and drug development, assessing the purity of the starting material is critical.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: The purity is calculated from the relative peak areas in the chromatogram. A pure sample should show a single major peak.

Safety and Handling

As a prudent measure, this compound should be handled with the appropriate safety precautions, drawing from the safety data sheets of similar compounds.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][7]

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][7]

    • Avoid contact with skin and eyes.[6]

    • Store in a tightly sealed container in a cool, dry place.[4][7]

Visualizations

Caption: Molecular Structure of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Data Interpretation cluster_final Final Disposition start Synthesized Product NMR NMR Spectroscopy (1H, 13C, 19F, 11B) start->NMR MS Mass Spectrometry (ESI-TOF HRMS) start->MS IR IR Spectroscopy start->IR HPLC HPLC Purity Analysis start->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity >95%? HPLC->Purity Structure->Purity Pass Qualified for Use Purity->Pass Yes Fail Repurify or Resynthesize Purity->Fail No

Caption: Recommended workflow for the characterization and quality control of the title compound.

References

  • PubChem. 3-Fluorophenylboronic acid. [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • Angene Chemical. Safety Data Sheet - 2-Fluoro-6-methoxyphenylboronic acid. [Link]

  • SpectraBase. 4-Methoxyphenylboronic acid. [Link]

Sources

An In-depth Technical Guide to the NMR Spectra of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-formyl-6-methoxyphenylboronic acid is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde, a methoxy group, a fluorine atom, and a boronic acid moiety, makes it a versatile synthon for creating complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The precise structural characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, the aim is not merely to present data but to elucidate the underlying principles that govern the spectral features. We will explore the causal relationships between the molecule's electronic and steric properties and the resulting chemical shifts and coupling constants. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret, predict, and utilize the NMR data of this and structurally related compounds with confidence.

Molecular Structure and Predicted Spectral Features

The substitution pattern of this compound dictates a complete lack of symmetry in the phenyl ring. Consequently, every proton and carbon atom in the molecule is chemically unique, which should give rise to a distinct signal for each in the respective NMR spectra. The interplay of electron-donating and electron-withdrawing groups creates a complex electronic environment, leading to a wide dispersion of signals.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Part 1: Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show four distinct signals: two in the aromatic region, one for the aldehyde proton, and one for the methoxy group protons. The boronic acid protons are often broad and may not be observed depending on the solvent and concentration.

Aromatic Protons (H4, H5)

The two aromatic protons, H4 and H5, are subject to complex electronic effects from the four different substituents, leading to significant differences in their chemical shifts.

  • H4: This proton is positioned ortho to the strongly electron-donating methoxy group (-OCH₃) and para to the strongly electron-withdrawing formyl group (-CHO). The methoxy group exerts a powerful shielding effect through resonance, pushing the H4 signal upfield.[1][2] The deshielding effects from the meta-positioned fluorine and boronic acid groups are less pronounced. Therefore, H4 is expected to be the more shielded (lower ppm) of the two aromatic protons.

  • H5: This proton is ortho to the highly electronegative fluorine atom and para to the electron-withdrawing boronic acid group. Both of these substituents will deshield H5, shifting its signal downfield. The meta positioning relative to the formyl and methoxy groups results in weaker electronic influence from them.

Coupling Pattern: The aromatic signals are predicted to be the most complex due to multiple couplings.

  • H-H Coupling: H4 and H5 are meta to each other, which will result in a small scalar coupling (⁴JHH) of approximately 2-3 Hz.

  • H-F Coupling: Both protons will also couple to the ¹⁹F nucleus. The coupling through three bonds for H4 (³JHF) is typically in the range of 6-10 Hz, while the four-bond coupling for H5 (⁴JHF) is smaller, around 1-3 Hz.

Consequently, both H4 and H5 are expected to appear as a doublet of doublets (dd) .

Aldehyde Proton (-CHO)

The proton of the formyl group is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. It will appear as a sharp singlet in the characteristic downfield region of 9.5 - 10.5 ppm .

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are equivalent and will appear as a sharp singlet, integrating to 3H. Its chemical shift is typically observed around 3.8 - 4.2 ppm .

Boronic Acid Protons (-B(OH)₂)

The two protons on the boronic acid hydroxyl groups are acidic and undergo rapid chemical exchange. This typically results in a single, broad signal whose chemical shift is highly dependent on solvent, concentration, and temperature. In many cases, especially in protic solvents like methanol-d₄, this signal may exchange with the solvent and become unobservable.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H57.5 - 7.9dd⁴JHH ≈ 2-3, ⁴JHF ≈ 1-3Deshielded by ortho-F and para-B(OH)₂.
H47.0 - 7.4dd⁴JHH ≈ 2-3, ³JHF ≈ 6-10Shielded by ortho-OCH₃.
-CHO9.5 - 10.5s-Characteristic aldehyde chemical shift.
-OCH₃3.8 - 4.2s-Typical chemical shift for an aryl methoxy group.
-B(OH)₂Variablebr s-Acidic protons, often broad or not observed.

Part 2: Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the six unique aromatic carbons, the aldehyde carbonyl carbon, the methoxy carbon, and the carbon bearing the boronic acid group. The carbon attached to the boronic acid (C1) may be broadened due to the quadrupolar relaxation of the ¹¹B nucleus.

Aromatic Carbons

Assigning the six aromatic carbons requires careful consideration of substituent effects and C-F coupling constants.

  • C3 (Carbon-bearing Fluorine): This carbon will experience a strong downfield shift due to the electronegativity of the attached fluorine and will exhibit a very large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz. This makes its identification straightforward.

  • C2 (Carbon-bearing Formyl): Deshielded by the attached aldehyde group. It will show a two-bond coupling to fluorine (²JCF).

  • C6 (Carbon-bearing Methoxy): Significantly shielded (shifted upfield) by the electron-donating oxygen atom.[3]

  • C1 (Carbon-bearing Boronic Acid): The chemical shift will be influenced by the boronic acid group. The signal is often broadened.

  • C4 & C5: The chemical shifts of these carbons are influenced by a combination of effects from all substituents. Their assignment can be confirmed using 2D NMR techniques like HSQC and HMBC. C4 will show a two-bond C-F coupling (²JCF), while C5 will show a three-bond coupling (³JCF).

Carbonyl and Methoxy Carbons
  • Aldehyde Carbonyl Carbon (-CHO): This carbon will be the most deshielded signal in the spectrum, appearing far downfield in the range of 185 - 195 ppm .[4]

  • Methoxy Carbon (-OCH₃): This signal will appear in the typical region for methoxy carbons, around 55 - 65 ppm .[5]

Carbon Assignment Predicted Chemical Shift (ppm) Predicted ¹³C-¹⁹F Coupling Constant (JCF) Rationale
C=O185 - 195Small (³JCF)Characteristic aldehyde carbonyl shift.[4]
C3160 - 165 (d)¹J ≈ 240-260 HzDirectly attached to F, large ¹JCF.[6]
C6155 - 160Small (⁴JCF)Attached to electron-donating -OCH₃.
C1125 - 135 (br)Small (³JCF)Attached to B(OH)₂, often broad.
C5120 - 130 (d)³J ≈ 5-10 HzInfluenced by adjacent C-F bond.
C2115 - 125 (d)²J ≈ 20-30 HzAttached to -CHO, deshielded.
C4110 - 120 (d)²J ≈ 15-25 HzShielded by para-OCH₃.
-OCH₃55 - 65-Typical methoxy carbon shift.[5]

Part 3: Experimental Protocols

Acquiring high-quality, interpretable NMR spectra is contingent upon meticulous sample preparation and correctly chosen experimental parameters.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • DMSO-d₆: A good general-purpose solvent that dissolves many polar organic compounds. The acidic B(OH)₂ protons are often clearly visible.

    • Methanol-d₄: Recommended for boronic acids to prevent the formation of boroxine anhydrides (cyclic trimers), which can lead to signal duplication and spectral complexity.[7] The alcohol solvent breaks up these oligomers, ensuring the monomeric species is observed. The B(OH)₂ protons will exchange with the solvent's deuterium and will not be visible.

    • CDCl₃: May be used, but solubility could be limited. Residual water can broaden the B(OH)₂ signal.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition

The following outlines a standard workflow for comprehensive structural elucidation.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Add Deuterated Solvent (e.g., Methanol-d4) prep1->prep2 prep3 Dissolve and Transfer to NMR Tube prep2->prep3 acq1d 1D Spectra: ¹H, ¹³C{¹H}, ¹⁹F prep3->acq1d acq2d 2D Spectra: COSY, HSQC, HMBC acq1d->acq2d proc1 Assign Signals: Chemical Shifts, Integration, Multiplicity acq2d->proc1 proc2 Correlate Signals (2D): ¹H-¹H (COSY) ¹H-¹³C (HSQC/HMBC) proc1->proc2 proc3 Final Structure Verification proc2->proc3

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

  • ¹H NMR: A standard single-pulse experiment is sufficient. A spectral width of 16 ppm and an acquisition time of 2-3 seconds are typical.

  • ¹³C{¹H} NMR: A proton-decoupled experiment (e.g., zgpg30) should be run to obtain singlets for all carbon signals. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a recycle delay of 2 seconds are required. A spectral width of 240 ppm is appropriate.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To confirm the ¹H-¹H coupling between H4 and H5.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (H4 to C4, H5 to C5, etc.). This is crucial for assigning the aromatic carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations. For example, observing a correlation from the aldehyde proton to C2 and C3, or from the methoxy protons to C6, provides definitive structural proof.

Conclusion

The NMR spectra of this compound are rich with information, reflecting the molecule's complex and asymmetric structure. Through a systematic analysis of substituent effects on chemical shifts and an understanding of H-H and C-F coupling patterns, a confident and complete assignment of the ¹H and ¹³C spectra can be achieved. While this guide provides a robust prediction, the ultimate confirmation of these assignments must be accomplished through a suite of 1D and 2D NMR experiments as outlined. The principles and methodologies detailed herein serve as a valuable resource for any scientist working with this class of highly substituted aromatic compounds, enabling deeper structural insights and facilitating downstream applications in research and development.

References

  • J. A. P. Jackman, P. G. D. R. D. D. C. Smith, and J. A. P. Jackman, "What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?," Chemistry Stack Exchange, 2015. [Online]. Available: [Link].

  • D. L. Ashley, V. V. Reddy, and D. G. Patterson, "Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts," Analytical Chemistry, vol. 61, no. 10, pp. 1075–1082, 1989.
  • R. J. Abraham, "The prediction of 1H NMR chemical shifts in organic compounds," Spectroscopy Europe, vol. 14, no. 2, pp. 22–27, 2002.
  • D. F. Ewing, "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants," Journal of the Chemical Society, Perkin Transactions 2, no. 8, pp. 800–804, 1979.
  • M. P. S. Chauhan and D. W. Boykin, "Predicting 13C NMR Spectra by DFT Calculations," The Journal of Physical Chemistry A, vol. 108, no. 18, pp. 4049–4055, 2004.
  • D. F. Ewing, "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants," R Discovery, 1976. [Online]. Available: [Link].

  • Oregon State University, "13C NMR Chemical Shift." [Online]. Available: [Link].

  • J. H. Brown, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." [Online]. Available: [Link].

  • Chem Help ASAP, "chemical shift of functional groups in 13C NMR spectroscopy," YouTube, Oct. 07, 2022. [Online]. Available: [Link].

  • R. Marek, L. T. T. Nguyen, and J. T. T. Nguyen, "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds," PubMed, Jan. 24, 2013. [Online]. Available: [Link].

  • D. F. Evans, "The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds," Journal of Molecular Spectroscopy, vol. 9, no. 1-6, pp. 179–181, 1962.
  • J. Clark, "Interpreting C-13 NMR Spectra," Chemistry LibreTexts, Jan. 29, 2023. [Online]. Available: [Link].

  • ACD/Labs, "Methoxy groups just stick out." [Online]. Available: [Link].

  • C. M. C. do Monte, C. M. C. do Monte, and C. M. C. do Monte, "Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut," The Journal of Physical Chemistry, vol. 99, no. 25, pp. 10145–10148, 1995.
  • M. Klasek, M. Klasek, and M. Klasek, "13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and detected coupling constants in spectra of 1-3.," ResearchGate, 2019. [Online]. Available: [Link].

  • L. Ernst, "Methoxy gp on aromatic ring ?," ResearchGate, Oct. 06, 2017. [Online]. Available: [Link].

  • D. S. Wishart, "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning," Metabolites, vol. 14, no. 5, p. 289, 2024.
  • Chemistry LibreTexts, "Interpreting C-13 NMR Spectra," Jan. 29, 2023. [Online]. Available: [Link].

  • The Chemistry Teacher, "How to predict the 13C NMR spectrum of a compound," YouTube, Nov. 28, 2017. [Online]. Available: [Link].

  • ResearchGate, "13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles." [Online]. Available: [Link].

  • A. Berg, P. E. Hansen, and H. J. Jakobsen, "Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)," ResearchGate, Jan. 1972. [Online]. Available: [Link].

  • C. with Caroline, "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)," YouTube, Oct. 06, 2021. [Online]. Available: [Link].

  • SpectraBase, "Phenylboronic acid - Optional[13C NMR] - Chemical Shifts." [Online]. Available: [Link].

  • D. J. Craik, "A convenient and accurate method for predicting 13C chemical shifts in organic molecules," Magnetic Resonance in Chemistry, vol. 56, no. 7, pp. 647–656, 2018.
  • Chemistry LibreTexts, "15.7: Spectroscopy of Aromatic Compounds," Mar. 17, 2024. [Online]. Available: [Link].

  • Quora, "How to determine the substitution pattern of a benzene from an HNMR spectrum," Jul. 17, 2021. [Online]. Available: [Link].

  • A. Berg, P. E. Hansen, and H. J. Jakobsen, "Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16HF).," SciSpace, 1972. [Online]. Available: [Link].

  • R. Marek, "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds," The Journal of Physical Chemistry A, vol. 117, no. 3, pp. 878–886, 2013.
  • R. Marek, "Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.," ResearchGate, Aug. 2025. [Online]. Available: [Link].

  • T. Schaefer, "Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of," Canadian Science Publishing, 1991. [Online]. Available: [Link].

  • Reddit, "Recording NMR spectra for aryl boronic acids - overcoming oligomerization," Nov. 21, 2017. [Online]. Available: [Link].

  • Compound Interest, "a guide to 13c nmr chemical shift values." [Online]. Available: [Link].

  • S. L. Manatt, "Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants," Journal of the American Chemical Society, vol. 88, no. 6, pp. 1323–1324, 1966.
  • SpectraBase, "1-Methoxy-4-nitroso-benzene - Optional[13C NMR] - Chemical Shifts." [Online]. Available: [Link].

  • S. A. Valenzuela, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," The Journal of Organic Chemistry, vol. 87, no. 22, pp. 15070–15077, 2022.
  • P. K. Agrawal, "Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds," ResearchGate, 2011. [Online]. Available: [Link].

  • Chemistry LibreTexts, "16: Multinuclear," Nov. 12, 2024. [Online]. Available: [Link].

  • S. Mohanty and P. Venkateswarlu, "Proton and fluorine NMR spectra of fluorobenzene," Molecular Physics, vol. 10, no. 4, pp. 329–337, 1966.
  • A. P. Davis, "Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection," Analytical Chemistry, vol. 97, no. 47, pp. 17351–17359, 2025.
  • J. P. Morken, "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information," The Royal Society of Chemistry, 2011. [Online]. Available: [Link].

  • J. Emsley, "FLOURINE COUPLING CONSTANTS," Progress in NMR Spectroscopy, vol. 10, pp. 83–756, 1976.
  • S. J. Rowan, "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information." [Online]. Available: [Link].

  • Chem Survival, "Proton NMR Skills (Benzene Derivatives) - Part 1," YouTube, Apr. 22, 2015. [Online]. Available: [Link].

  • D. A. Katz, "Short Summary of 1H-NMR Interpretation." [Online]. Available: [Link].

Sources

An In-depth Technical Guide to 3-Fluoro-2-formyl-6-methoxyphenylboronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid, a specialized arylboronic acid derivative that has garnered significant interest within the pharmaceutical and organic synthesis sectors. We will delve into its chemical properties, underscore its strategic importance in drug discovery, and provide detailed methodologies for its characterization and application.

Core Molecular Attributes and Physicochemical Properties

This compound is a multifunctional organic compound distinguished by the presence of a boronic acid group, a fluorine atom, a formyl group, and a methoxy group on a phenyl ring. This unique arrangement of functional groups imparts a desirable combination of reactivity and stability, making it a valuable reagent for medicinal chemists.

Below is a summary of its key molecular and physical properties:

PropertyValueSource(s)
Molecular Formula C₈H₈BFO₄[1][2][3]
Molecular Weight 197.96 g/mol [1][2]
CAS Number 1451392-14-5[1][3][4]
Appearance White to light yellow crystal powder
Purity Typically ≥95%[1]
Storage 2-8 °C[1]

The strategic placement of the electron-withdrawing fluorine and formyl groups, alongside the electron-donating methoxy group, creates a nuanced electronic environment on the aromatic ring. This electronic fine-tuning is critical for modulating the reactivity of the boronic acid moiety and for influencing the pharmacokinetic properties of derivative compounds.

Strategic Importance in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

The Power of the Boronic Acid Group: Suzuki-Miyaura Cross-Coupling

Arylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to create biaryl and substituted aromatic structures that are prevalent in many drug candidates. The boronic acid group of this compound readily participates in the transmetalation step of the catalytic cycle, facilitating the coupling with a wide range of aryl or vinyl halides.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Coupling A Aryl Halide (Ar-X) F Reaction Mixture A->F B This compound B->F C Pd(0) Catalyst C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene, Dioxane) E->F G Oxidative Addition F->G Heat H Transmetalation G->H I Reductive Elimination H->I J Coupled Product I->J K Pd(0) Regeneration I->K K->C Catalytic Cycle

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

The Influence of Fluoro and Formyl Groups

The substituents on the phenyl ring are not merely passive spectators in the synthetic process:

  • Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to biological targets.

  • Formyl (Aldehyde) Group: The formyl group is a versatile chemical handle. It can be readily transformed into a wide array of other functional groups through reactions such as oxidation, reduction, and condensation. This allows for the late-stage diversification of a lead compound, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Analytical Characterization: A Self-Validating Protocol

Ensuring the purity and structural integrity of this compound is paramount for its successful application in synthesis. A multi-pronged analytical approach is recommended for comprehensive characterization.

Spectroscopic and Chromatographic Analysis
TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessmentAromatic and aldehydic protons in characteristic chemical shift regions. Integral ratios should correspond to the number of protons.
¹⁹F NMR Confirmation of fluorine incorporationA singlet or doublet (depending on coupling) in the characteristic region for an aryl fluoride.
¹¹B NMR Confirmation of the boronic acid groupA broad singlet characteristic of a trigonal boronic acid.
LC-MS Purity assessment and molecular weight confirmationA prominent peak corresponding to the mass-to-charge ratio of the parent ion.
FT-IR Identification of functional groupsCharacteristic stretches for O-H (boronic acid), C=O (aldehyde), and C-F bonds.

Protocol: Quality Control Workflow for Phenylboronic Acids

QC_Workflow start Incoming Material: This compound nmr NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) start->nmr lcms LC-MS Analysis start->lcms ftir FT-IR Spectroscopy start->ftir check1 Structural Confirmation? nmr->check1 check2 Purity ≥ 95%? lcms->check2 ftir->check1 check1->check2 Yes fail Material Rejected check1->fail No pass Material Approved for Synthesis check2->pass Yes check2->fail No

Caption: A typical quality control workflow for boronic acid reagents.

Conclusion

This compound represents a sophisticated and highly valuable building block for researchers, scientists, and drug development professionals. Its unique combination of a reactive boronic acid moiety, a metabolically robust fluorine atom, and a synthetically versatile formyl group makes it an enabling tool in the quest for novel and effective therapeutics. A thorough understanding of its properties and a rigorous approach to its characterization are essential for harnessing its full potential in the laboratory.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link][2]

  • AOBChem. (n.d.). Safety Data Sheet. Retrieved from [Link][3]

  • Boroncore. (n.d.). 1451392-14-5 | this compound.... Retrieved from [Link][4]

Sources

A Technical Guide to the Stability and Storage of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Fluoro-2-formyl-6-methoxyphenylboronic acid, a key reagent in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the long-term integrity of this valuable compound.

Executive Summary: Understanding the Molecule

This compound is a multifunctional aromatic compound featuring a boronic acid moiety, a fluorine atom, a formyl (aldehyde) group, and a methoxy group. This unique combination of substituents makes it a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, the very features that impart its synthetic utility also present specific challenges to its stability. The electron-withdrawing nature of the fluorine and formyl groups increases the Lewis acidity of the boron atom, while the ortho-positioning of the formyl and methoxy groups can introduce steric and electronic effects that influence degradation pathways.[1][2] A comprehensive understanding of these factors is paramount for its effective use.

Inherent Stability Challenges: A Multifactorial Perspective

The stability of this compound is not governed by a single factor but is rather a dynamic interplay of several degradation pathways. The principal routes of decomposition are protodeboronation, oxidation, and boroxine formation.

Protodeboronation: The Hydrolytic Vulnerability

Protodeboronation, the cleavage of the carbon-boron bond by water, is a common degradation pathway for arylboronic acids.[3] This process is often catalyzed by acidic or basic conditions. The presence of electron-withdrawing groups, such as the fluoro and formyl substituents on the target molecule, can influence the rate of this degradation. For some arylboronic acids, protodeboronation is found to be slowest around a neutral pH.[3]

Mechanism Insight: The increased Lewis acidity of the boron atom in this compound, due to the electron-withdrawing fluoro and formyl groups, can enhance its susceptibility to nucleophilic attack by water or hydroxide ions, initiating the protodeboronation cascade.

Oxidative Degradation: A Significant Threat

Arylboronic acids are susceptible to oxidation, which can convert the boronic acid to a phenol.[4][5] This process can be initiated by atmospheric oxygen and accelerated by light, heat, and the presence of metal impurities. The aldehyde functionality of this compound also presents a potential site for oxidation. While electron-withdrawing groups can in some cases enhance oxidative stability by diminishing electron density on the boron, the overall stability is context-dependent.[4]

Boroxine Formation: The Dehydration Equilibrium

In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible upon the addition of water. While boroxine formation is not strictly a degradation pathway in that it can be reversed, it does alter the chemical nature and reactivity of the compound. For many applications, the free boronic acid is the desired reactive species.

Recommended Storage and Handling Protocols

To mitigate the aforementioned stability challenges, a stringent set of storage and handling protocols is essential. The following recommendations are designed to maximize the shelf-life and preserve the purity of this compound.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation.
Light Store in an amber or opaque container.Protects the compound from light-induced degradation.
Moisture Keep the container tightly sealed in a desiccated environment.[6][7]Prevents hydrolysis (protodeboronation) and the hygroscopic nature of many boronic acids.
Handling Best Practices
  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

  • Use of Dry Solvents: For preparing solutions, use anhydrous solvents to prevent hydrolysis.

  • Minimize Time in Solution: Prepare solutions fresh and use them promptly. Avoid long-term storage of the compound in solution, as this can accelerate degradation.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[6]

Visualizing Stability and Degradation

To provide a clearer understanding of the key concepts discussed, the following diagrams illustrate the major degradation pathways and the recommended handling workflow.

cluster_degradation Major Degradation Pathways Start 3-Fluoro-2-formyl-6- methoxyphenylboronic acid Oxidation Oxidation (Phenol formation) Start->Oxidation + [O] (Air, Light) Protodeboronation Protodeboronation (Hydrolysis) Start->Protodeboronation + H₂O (Acid/Base catalysis) Boroxine Boroxine Formation (Dehydration) Start->Boroxine - H₂O (Anhydrous conditions) cluster_workflow Recommended Handling Workflow Receive Receive Compound Store Store at 2-8°C Under Inert Gas In Dark, Dry Conditions Receive->Store Dispense Dispense in Glovebox or under Inert Gas Store->Dispense Dissolve Dissolve in Anhydrous Solvent Dispense->Dissolve Use Use Immediately in Reaction Dissolve->Use

Caption: A workflow for the proper handling of the boronic acid.

Experimental Protocol: Assessment of Stability

To empirically assess the stability of a given batch of this compound, the following quality control protocol is recommended.

Materials and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Formic acid

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol Steps
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in a known volume of anhydrous acetonitrile to prepare a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample of this compound.

    • Dissolve in the same volume of anhydrous acetonitrile as the standard to prepare a sample solution of approximately 1 mg/mL.

  • Forced Degradation (Optional but Recommended):

    • Acidic: To a portion of the sample solution, add a small amount of dilute formic acid in water.

    • Basic: To another portion, add a small amount of dilute ammonium hydroxide.

    • Oxidative: To a third portion, add a small amount of dilute hydrogen peroxide.

    • Allow these solutions to stand for a set period (e.g., 24 hours) at room temperature.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: A wavelength at which the compound has significant absorbance (e.g., 254 nm).

    • Inject the standard solutions, the sample solution, and the forced degradation samples.

  • Data Analysis:

    • Determine the purity of the test sample by comparing its peak area to the calibration curve.

    • Analyze the chromatograms from the forced degradation studies to identify the retention times of major degradation products. This will aid in monitoring for these impurities in future batches.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By understanding its inherent instabilities—protodeboronation, oxidation, and boroxine formation—and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their synthetic endeavors. Adherence to these best practices will ultimately contribute to the generation of high-quality data and the accelerated development of novel chemical entities.

References

  • Adamczyk-Woźniak, A., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]

  • Butters, M., et al. (2010). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 695(10-11), 1474-1483.
  • Cammidge, A. N., & Crepy, K. V. L. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears.
  • Duncton, M. A. J. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(4), 764-775. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Ji, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Sporzyński, A., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(36), 4493-4498. [Link]

  • Wimmer, E., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Zarzeczańska, D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467. [Link]

Sources

Discovery of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Anticipated Utility of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Abstract

This technical guide addresses the compound this compound (CAS 1451392-14-5), a highly functionalized aromatic building block with significant potential in synthetic chemistry.[1][2][3][4] While its "discovery" in the traditional sense is not documented in peer-reviewed literature, its commercial availability suggests a tangible, albeit proprietary, synthetic route. This whitepaper, therefore, provides a scientifically grounded, prospective analysis of its logical synthesis, leveraging established principles of modern organic chemistry. We will detail a plausible synthetic pathway, outline key experimental protocols, predict its physicochemical properties, and discuss its potential applications for researchers in drug development and materials science.

Introduction: The Strategic Value of Polysubstituted Arylboronic Acids

Arylboronic acids are foundational pillars of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. Their utility is directly proportional to the strategic placement of functional groups on the aromatic ring. The title compound, this compound, represents a trifunctional synthetic intermediate of considerable interest. The confluence of a boronic acid for cross-coupling, a formyl group for subsequent derivatization (e.g., reductive amination, olefination), and a fluoro-methoxy substitution pattern for modulating electronic and pharmacokinetic properties makes it a valuable tool for constructing complex molecular architectures.

This guide moves beyond a simple catalog entry to provide a robust, logical framework for the molecule's creation, empowering researchers to understand its synthetic context and unlock its full potential.

Proposed Synthetic Strategy: A Directed ortho-Metalation Approach

Given the specific substitution pattern, a retrosynthetic analysis points towards a strategy rooted in Directed ortho-Metalation (DoM). DoM is a powerful methodology that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to a specific ortho-position using a strong organolithium base.[5][6] The resulting aryllithium intermediate can then be trapped with a suitable electrophile.

Our proposed synthesis leverages a sequential DoM strategy starting from the commercially available 2-fluoroanisole. The methoxy group (-OCH₃) will serve as the initial DMG, followed by the in situ-protected formyl group to direct the second metalation and subsequent borylation.

Detailed Experimental Protocols (Proposed)

This section outlines a plausible, two-stage synthesis. Each step is grounded in well-documented, analogous transformations.

Stage 1: Synthesis of 2-Fluoro-6-methoxybenzaldehyde via ortho-Formylation

The first stage involves the regioselective introduction of a formyl group onto the 2-fluoroanisole scaffold. The methoxy group is a well-established DMG, directing lithiation to the C6 position.[7]

Reaction Causality: The methoxy group's oxygen atom acts as a Lewis base, coordinating with the lithium cation of the organolithium base (e.g., n-BuLi). This pre-coordination brings the base into proximity with the C6 proton, facilitating its abstraction over other protons on the ring and leading to a thermodynamically stable aryllithium intermediate.[5] This intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to yield the desired aldehyde after aqueous workup.[8][9]

Experimental Protocol: ortho-Formylation of 2-Fluoroanisole

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF) (100 mL) is added to the flask, followed by 2-fluoroanisole (1.0 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours. The formation of the aryllithium species is typically observed as a color change.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise via the dropping funnel. The mixture is stirred at -78 °C for an additional hour, then allowed to warm slowly to room temperature overnight.

  • Workup and Purification: The reaction is cautiously quenched by the slow addition of 1 M HCl (50 mL) at 0 °C. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-fluoro-6-methoxybenzaldehyde.

Stage 2: Synthesis of this compound

In the second stage, the aldehyde from Stage 1 is subjected to a second DoM. The formyl group is a powerful DMG but is incompatible with organolithium reagents. This is overcome by transient in situ protection. The aldehyde reacts with a lithium amide (e.g., lithium tetramethylpiperidide, LiTMP) to form an amino alkoxide intermediate. This bulky, charged species is an excellent DMG and directs the second lithiation to the only available adjacent position (C3).[10]

Reaction Causality: The in situ-formed lithium amino alkoxide directs a second equivalent of base to deprotonate the C3 position. This newly formed aryllithium is then quenched with an electrophilic boron source, typically triisopropyl borate, to form a boronate ester.[11][12] Acidic workup hydrolyzes both the boronate ester and the amino alkoxide, regenerating the formyl group and yielding the final boronic acid.

Experimental Protocol: Directed ortho-Borylation

  • Apparatus Setup: A flame-dried reaction flask is set up under an inert atmosphere as described in Stage 1.

  • Reagent Preparation: Anhydrous THF (80 mL) and 2,2,6,6-tetramethylpiperidine (2.2 eq) are added to the flask and cooled to -78 °C. n-Butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise to generate LiTMP in situ.

  • Lithiation: A solution of 2-fluoro-6-methoxybenzaldehyde (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the LiTMP solution at -78 °C. The mixture is stirred for 2 hours to ensure the formation of the dianion intermediate.

  • Borylation: Triisopropyl borate (1.5 eq) is added dropwise at -78 °C. The reaction is stirred for 1 hour at this temperature and then allowed to warm to room temperature overnight.[11]

  • Workup and Purification: The reaction is cooled to 0 °C and quenched with 2 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis. The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude solid is purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexane) to afford pure this compound.

Visualization of the Synthetic Workflow

The proposed two-stage synthesis is summarized in the workflow diagram below.

G Start 2-Fluoroanisole p1 Start->p1 Intermediate 2-Fluoro-6-methoxybenzaldehyde p2 Intermediate->p2 Product This compound p1->Intermediate  1) n-BuLi, THF, -78 °C  2) DMF  (Directed ortho-Formylation) p2->Product  1) LiTMP (2.2 eq), THF, -78 °C  2) B(OiPr)₃  3) H₃O⁺  (Directed ortho-Borylation)

Caption: Proposed synthetic pathway via sequential Directed ortho-Metalation.

Physicochemical and Characterization Data

While experimental data is not publicly available, the following properties can be compiled from supplier information and structural analysis.

PropertyValueSource(s)
CAS Number 1451392-14-5[1][2][3][13]
Molecular Formula C₈H₈BFO₄[2][13]
Molecular Weight 197.96 g/mol [2][13]
SMILES COC1=CC=C(F)C(C=O)=C1B(O)O[2]
InChIKey (Not publicly available)
Appearance Predicted to be an off-white to white solid(Inference)
Purity >95% (as per commercial suppliers)[2]
Storage Conditions 2-8 °C, under inert atmosphere[2]

Standard Characterization:

  • ¹H NMR: Would show characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and the methoxy group (~3.9-4.1 ppm).

  • ¹³C NMR: Would confirm the presence of eight distinct carbon environments, including the carbonyl carbon (~190 ppm) and carbons attached to fluorine and boron.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom.

  • ¹¹B NMR: A broad singlet characteristic of a boronic acid.

  • Mass Spectrometry (HRMS): Would provide an exact mass measurement to confirm the elemental composition.

Potential Applications and Scientific Merit

The true value of this compound lies in its capacity as a versatile scaffold for library synthesis in drug discovery.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a prime handle for forming carbon-carbon bonds with a wide array of (hetero)aryl halides, enabling the construction of biaryl cores. The reactivity of related 2-fluoro-6-methoxyphenylboronic acid in Suzuki reactions is well-documented, suggesting similar utility for the title compound.[][15]

  • Post-Coupling Derivatization: The aldehyde function serves as a secondary reaction site. Following a Suzuki coupling, it can be readily converted into amines (via reductive amination), alkenes (via Wittig or Horner-Wadsworth-Emmons reactions), or alcohols (via reduction), providing rapid access to a diverse range of complex molecules.

  • Fragment-Based Drug Design (FBDD): The molecule itself represents a highly decorated fragment. The fluorine and methoxy groups can engage in specific interactions with biological targets (e.g., hydrogen bonding, dipole interactions) and are commonly used to fine-tune properties like metabolic stability and cell permeability.

Conclusion

While the formal discovery of this compound remains unpublished, a logical and high-yielding synthetic route can be confidently proposed based on the robust and predictable nature of Directed ortho-Metalation chemistry. This guide provides the necessary theoretical and practical framework for its synthesis and characterization. Its unique combination of three distinct functional groups positions it as a powerful building block for accelerating discovery programs in medicinal chemistry and materials science, and it warrants further exploration by the scientific community.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]

  • Schall, A. & Reiser, O. The formylation of arylmetal reagents. Science of Synthesis, 25, 585.
  • Organic Chemistry Portal. Formylation - Common Conditions. [Link]

  • Aggarwal, V. K., et al. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates.
  • Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. [Link]

  • Oberli, M. A., & Buchwald, S. L. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

  • Arctom. CAS NO. 1451392-14-5 | (3-Fluoro-2-formyl-6-methoxy ... [Link]

  • PubMed. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. [Link]

  • DSpace@MIT. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]

  • Boroncore. 1451392-14-5 | this compound. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Mortier, J. DIRECTED ORTHO METALATION. [Link]

  • ResearchGate. Fluorine as an ortho-directing group in aromatic metalation... [Link]

  • Namiki. 1451392-14-5・this compound... [Link]

  • University of Wisconsin-Madison. Directed (ortho) Metallation. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Preparation of Benzaldehydes, Part 2: From Metalated Arenes. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • PubMed. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives... [Link]

  • SynArchive. Rieche Formylation. [Link]

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Rieche formylation. [Link]

  • Wiley Online Library. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]

  • NIH. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • Andrew G. Myers Research Group. ortho metalation. [Link]

  • ResearchGate. New Methodologies Based on Arene‐Catalyzed Lithiation Reactions... [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • YouTube. Formylation reaction on arene by chloromethyl ether... [Link]

Sources

3-Fluoro-2-formyl-6-methoxyphenylboronic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. While direct literature on this specific regioisomer is limited, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a robust and scientifically grounded resource. We will explore a plausible synthetic pathway, delve into its anticipated physicochemical properties and reactivity—with a particular focus on the Suzuki-Miyaura cross-coupling reaction—and discuss its potential applications in the realm of drug discovery. This guide is intended to serve as a foundational tool for researchers looking to incorporate this versatile molecule into their synthetic strategies.

Introduction: The Utility of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals. The functionalization of the phenyl ring with various substituents allows for precise tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and the characteristics of the final product.

The subject of this guide, this compound, presents a unique combination of substituents:

  • A Boronic Acid Moiety: The reactive center for Suzuki-Miyaura coupling.

  • A Fluoro Group: An electron-withdrawing group that can modulate the acidity of the boronic acid and influence reaction kinetics.

  • A Formyl Group: A versatile functional group that can participate in a wide range of subsequent chemical transformations.

  • A Methoxy Group: An electron-donating group that also influences the electronic nature of the aromatic ring.

The specific arrangement of these groups suggests that this molecule can serve as a highly valuable intermediate in the synthesis of complex, biologically active compounds.

Proposed Synthesis of this compound

Given the absence of a documented synthesis for this specific isomer, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted phenylboronic acids. A common and effective approach involves a halogen-metal exchange followed by borylation.

A likely starting material for this synthesis would be a di-substituted halobenzene, such as 2-bromo-6-fluoro-3-methoxybenzaldehyde. The synthesis would likely proceed through the following key steps:

  • Protection of the Aldehyde: The formyl group is highly reactive towards organometallic reagents. Therefore, it must first be protected, for instance, by converting it to an acetal using ethylene glycol in the presence of an acid catalyst.

  • Halogen-Metal Exchange: The protected bromobenzene derivative would then undergo a halogen-metal exchange reaction. This is typically achieved using a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to form an aryllithium intermediate.

  • Borylation: The aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronic ester.

  • Deprotection and Hydrolysis: Finally, acidic workup serves to both hydrolyze the boronic ester to the desired boronic acid and remove the acetal protecting group, yielding this compound.

G start 2-Bromo-6-fluoro-3-methoxybenzaldehyde step1 Acetal Protection (Ethylene glycol, H+) start->step1 intermediate1 Protected Aldehyde step1->intermediate1 step2 Halogen-Metal Exchange (n-BuLi, -78°C) intermediate1->step2 intermediate2 Aryllithium Intermediate step2->intermediate2 step3 Borylation (B(OR)3) intermediate2->step3 intermediate3 Boronic Ester step3->intermediate3 step4 Acidic Workup (H3O+) intermediate3->step4 end This compound step4->end

Physicochemical Properties and Reactivity Profile

The physicochemical properties of this compound can be inferred by examining its constituent functional groups and comparing them to analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~199.96 g/mol Based on the chemical formula C8H8BFO4.
pKa 7.0 - 8.0The electron-withdrawing fluoro and formyl groups are expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), making it more acidic. This is beneficial for reactivity in Suzuki coupling at physiological pH.[1]
Solubility Sparingly soluble in water, soluble in organic solvents like THF, DMF, and alcohols.Typical for functionalized phenylboronic acids.
Stability Moderate. Prone to dehydration to form boroxines, especially upon heating or in the presence of dehydrating agents.A common characteristic of boronic acids. Storage under inert atmosphere and in a dry environment is recommended.

The reactivity of this molecule is dominated by the interplay of its functional groups. The ortho-positioning of the formyl and fluoro groups relative to the boronic acid will exert significant steric and electronic effects.

The Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Examination

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[2] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2]

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R1-X pd2 R1-Pd(II)-X      L2 oa->pd2 tm Transmetalation pd2->tm [R2-B(OR)3]- r1pdr2 R1-Pd(II)-R2      L2 tm->r1pdr2 re Reductive Elimination r1pdr2->re re->pd0 product R1-R2 re->product

Expected Reactivity and Mechanistic Considerations

The presence of both electron-withdrawing (fluoro, formyl) and electron-donating (methoxy) groups on the phenyl ring of this compound will influence the kinetics of the Suzuki-Miyaura reaction. Electron-withdrawing groups can decrease the electron density on the phenyl ring, which may slow down the transmetalation step. However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a key intermediate.

Potential Challenges and Mitigation Strategies

A significant side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid reagent. This is particularly relevant for electron-deficient boronic acids. To minimize this undesired outcome, the following strategies can be employed:

  • Rigorous Exclusion of Oxygen: Deoxygenating the solvent and maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial.

  • Choice of Palladium Catalyst and Ligand: Utilizing a palladium(0) source, such as Pd(PPh₃)₄, can be advantageous. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling over homocoupling.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the propensity for homocoupling.

Applications in Drug Discovery and Development

Phenylboronic acid derivatives are integral to the discovery and development of new therapeutic agents.[3] Their ability to act as versatile building blocks allows for the synthesis of a wide range of biologically active molecules.

Based on the applications of structurally similar compounds, this compound could be a valuable intermediate in the synthesis of:

  • Enzyme Inhibitors: The boronic acid moiety itself can act as a warhead, forming a covalent bond with serine residues in the active sites of enzymes.

  • Targeted Drug Delivery Systems: Phenylboronic acids can bind to diols, a feature that can be exploited for targeting sialic acid-rich cancer cells.[4][5][6]

  • Novel Heterocyclic Scaffolds: The formyl group provides a handle for further synthetic transformations, such as reductive amination or Wittig reactions, to construct complex heterocyclic systems.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, hypothetical protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be optimized for each specific substrate combination.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

This compound represents a promising, albeit under-explored, synthetic intermediate. Its unique substitution pattern offers a wealth of opportunities for the construction of complex and potentially bioactive molecules. While direct experimental data is currently lacking, this guide provides a solid theoretical framework for its synthesis, reactivity, and application, empowering researchers to unlock the full potential of this versatile building block.

References

  • Recent progress in the development of phenylboronic acid (PBA)-functionalized layer-by-layer (LbL) assemblies and their biomedical applications was reviewed. Stimuli-sensitive LbL films and microcapsules that exhibit permeability changes or decompose in response to sugars and hydrogen peroxide (H2O2) have been developed using PBA-bearing polymers.
  • Formylphenylboronic acid and its substituted derivatives are customarily synthesized from the corresponding haloaromatic either as described in Liebigs Ann. 1995, 1253-1257 and Chem. Ber. 123 (1990) 1841-1843 in a yield of 94% or 78% by reaction of the corresponding protective bromoaromatic with magnesium in a Grignard reaction and subsequent addition of trialkyl borate or as described in Tetrahedron Lett 1998, 39, 7537-7540, in a yield of 99% by reaction of the corresponding protected bromoaromatic with butyllithium at −78° C. and subsequent reaction with triisopropyl borate to form the corresponding formylphenylboronic acid.
  • Phenyl boronic acid and its derivatives can bind reversibly to sugars and 1,2 or 1, 3 diol compounds, hence they could recognize carbohydrates, such as glucose in the blood and sialic acid (SA) in cancer cells. This property has been widely explored for application as glucose-responsive polymer complexes, glucose sensors, diagnostic, and various therapeutic applications. (Journal of Applied Pharmaceutical Science)
  • An important application of these conjugates is their ability to function as a glucose sensitive polymer which enables self regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent. Also, the noteworthy use of these conjugates has been in wound healing and tumor targeting. (Journal of Applied Pharmaceutical Science)
  • PBA-based functional chemical materials have been developed in glycoprotein detection, cell imaging, drug delivery, and other biological applications. In 2013, PBA-based functional chemical materials were explored to bind with sialic acid (SA) on the surface of cancer cells. PBA achieved tumor-targeted imaging in vivo. (NIH)
  • The cross-coupling reaction of 3,4,5-tribromo-2,6-dimethylpyridines (4) with limited amount of ortho-methoxyphenylboronic acid (5, from 1 to 3 equivalents)
  • In summary, an efficient procedure was developed for the preparation of uniform PBA-functionalized nanoparticles using PBAH via solvent displacement. The diameters of the PBA-NPs could be easily tuned by adjusting the initial PBAH concentration and the proportion of methanol. (NIH)
  • A process for preparing formylphenylboronic acids of the formula (I) by reaction of protected chlorobenzaldehydes of the formula (II) with lithium in an inert solvent to form compounds of the formula (III) and subsequent reaction with a boron compound of the formula BY 3 to give compounds of the formula (I).
  • The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990. 4-Bromobenzaldehyde was used as starting material. The acetalization of the aldehyde group was carried out by standard methods using diethoxymethoxyethane and ethanol to give 1-bromo-4-(diethoxymethyl)benzene. (Wikipedia)
  • The first documented synthesis of 4-formylphenylboronic acid was reported in 1990 by the research group of Professor Heinrich Nöth, a prominent figure in the field of boron chemistry. Their seminal work, published in Chemische Berichte, laid the groundwork for the production and subsequent widespread application of this important building block. (Benchchem)
  • The reaction flask is charged with 4-phenylbutyric acid (5.42 g, 33.0 mmol, Note 8), benzylamine (3.28 mL, 30.0 mmol, Note 9), and (3,4,5-trifluorophenyl)boronic acid (52.8 mg, 0.300 mmol) in toluene (60 mL)
  • This coupling reaction was implemented with phenylboronic acid, substituted aryl halide, K 2 CO 3 , and Pd/Ni-MOF in ethanol at 60 °C under an air atmosphere for 6 h to produce the related products presented in Table 2 .
  • 4-Formylphenylboronic acid is a substrate for Suzuki cross-coupling reactions and it can be used as a reagent for: Palladium-catalyzed Suzuki-Miyaura cross-coupling in w
  • Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22), Cu(OAc)2, pyridine, DMF, 90 °C, 12 h, 66 %; (b) LiOH, THF, EtOH, H2O, 50 °C, 12 h, 95 %; (c) ethyl 3‐aminobenzoate (25), EDC⋅HCl, 4‐DMAP, CHCl3, reflux, 6 h, 36 %; (d) LiOH, THF, EtOH, H2O, 50 °C, 12 h, 74 %.
  • The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. It was first published in 1979 by Akira Suzuki, and he shared the 2010 Nobel Prize in Chemistry with Richard F. Heck and Ei-ichi Negishi for their contribution to the discovery and development of noble metal catalysis in organic synthesis. (Wikipedia)
  • PubChem entry for 3-Fluorophenylboronic acid. (PubChem)
  • A method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Application of N-heterocyclic carbene (NHC)
  • To achieve functionalization of PDI-NO2, the SMC reaction with 3-formylphenylboronic acid was carried out in the presence of Pd(PPh3)
  • 4-Amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium–bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis. (University of Pittsburgh)
  • Product information for 2-Fluoro-6-methoxyphenylboronic acid. (Sigma-Aldrich)
  • Product information for 2-Fluoro-6-methoxyphenylboronic acid. (Alfa Chemistry)
  • Boron containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing. (PubMed Central)
  • Product information for 5-Fluoro-3-formyl-2-methoxyphenylboronic acid.
  • Product information for 2-Fluoro-6-methoxyphenylboronic acid. (Sigma-Aldrich)

Sources

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety information and handling protocols for 3-Fluoro-2-formyl-6-methoxyphenylboronic acid, a key building block for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous compounds, including other fluorinated phenylboronic acids and formylphenylboronic acids, to establish a robust safety profile. The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Section 1: Compound Profile and Hazard Identification

1.1. GHS Classification (Anticipated)

Based on data from analogous compounds like 2-formylphenylboronic acid and other fluorinated phenylboronic acids, the following GHS classifications are anticipated.[1][2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3May cause respiratory irritation.[1][2][4]

1.2. Primary Routes of Exposure and Symptoms

  • Inhalation: May cause irritation to the respiratory tract.[1][4][5] Symptoms can include coughing and shortness of breath.[6]

  • Skin Contact: Causes skin irritation.[1][4] Prolonged contact may lead to redness and discomfort.

  • Eye Contact: Causes serious eye irritation, which can result in redness, pain, and watering.[1][4]

  • Ingestion: Harmful if swallowed.[4] May cause gastrointestinal irritation, nausea, and vomiting.[4][6]

Section 2: Prudent Laboratory Practices and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.

2.1. Engineering Controls

  • Ventilation: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

2.2. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum requirements:

PPE TypeStandardRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves (check manufacturer's compatibility data). A flame-resistant lab coat.Prevents skin contact and contamination of personal clothing.
Respiratory Protection Generally not required when using a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended.Prevents inhalation of fine dust particles.[8]

Section 3: Standard Operating Procedure (SOP) for Handling and Use

Adherence to a detailed SOP is critical for mitigating risks. The following workflow provides a framework for the safe handling of this compound.

3.1. Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_materials Gather All Materials (Reagents, Glassware, PPE) prep_area->gather_materials 1. Clear & Clean don_ppe Don PPE gather_materials->don_ppe 2. Verify weigh Weigh Compound (in fume hood or ventilated enclosure) don_ppe->weigh 3. Proceed to Hood dissolve Dissolve/React (add solid to solvent slowly) weigh->dissolve 4. Transfer monitor Monitor Reaction (maintain containment) dissolve->monitor 5. Controlled Conditions quench Quench Reaction (if applicable) monitor->quench 6. Upon Completion waste Segregate Waste (halogenated/non-halogenated) quench->waste 7. Follow Guidelines decontaminate Decontaminate Glassware & Work Area waste->decontaminate 8. Clean Thoroughly doff_ppe Doff PPE & Wash Hands decontaminate->doff_ppe 9. Final Step

Caption: A stepwise workflow for the safe handling of this compound.

3.2. Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] Refrigeration is often recommended for boronic acids to ensure long-term stability.[4]

  • Incompatibilities: Avoid strong oxidizing agents.[4]

Section 4: Emergency Procedures

Prompt and correct response to an emergency is crucial.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

4.2. Spill and Leak Response

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) and scoop it into a labeled, sealed container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: All spill cleanup materials should be disposed of as hazardous waste.

Section 5: Disposal Considerations

All waste generated from the use of this compound must be considered hazardous.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solids, halogenated organic solvents, and non-halogenated organic solvents.

  • Disposal Protocol: Dispose of chemical waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[4]

Section 6: Causality and Self-Validating Systems

The protocols outlined in this guide are built on the principle of causality. For instance, the requirement to handle the compound in a fume hood is a direct consequence of its potential for respiratory irritation.[1][4] This cause-and-effect understanding is fundamental to creating a self-validating safety system. When researchers understand why a protocol is in place, they are more likely to adhere to it and, more importantly, to correctly adapt it to new experimental conditions. This proactive approach to safety, grounded in scientific principles, is the hallmark of a trustworthy and effective laboratory safety program.

References

  • Fisher Scientific. (2010, August 30). Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluoro-6-methoxyphenylboronic Acid.
  • Sancai Industry. (2025, January 18). CAS 78495-3-3 | 2-Fluoro-6-methoxyphenylboronic acid.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2-Formylphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxyphenylboronic acid.
  • The John D. Walsh Company. (2015, July 5). Safety Data Sheet: XI ALDEHYDE.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Fisher Scientific. (2023, September 29). Safety Data Sheet: (2-Methylpropyl)boronic acid.
  • Chemical Safety Facts. (n.d.). Aldehydes.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet: 1-Boc-pyrazole-4-boronic acid pinacol ester.
  • TCI EUROPE N.V. (n.d.). 2-Fluoro-6-methoxyphenylboronic Acid.
  • Pinto, E., et al. (2021).
  • Iavicoli, I., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed.
  • National Institutes of Health (NIH). (n.d.).
  • National Pesticide Information Center. (n.d.). Boric Acid Fact Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Fluoro-6-methoxyphenylboronic acid.
  • Alfa Chemistry. (n.d.). CAS 78495-3-3 2-Fluoro-6-methoxyphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid.
  • PubChem. (n.d.). 3-Fluorophenylboronic acid.
  • PubChem. (n.d.). 2-Fluorophenylboronic acid.
  • ChemicalBook. (2025, July 4). 2-Fluoro-6-methoxyphenylboronic acid.
  • BOC Sciences. (n.d.). CAS 78495-3-3 2-Fluoro-6-methoxyphenylboronic Acid.

Sources

Methodological & Application

Application Notes and Protocols for 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Within the vast arsenal of organoboron reagents, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid emerges as a uniquely valuable building block. Its trifunctional substitution pattern—an activating methoxy group, an electron-withdrawing and sterically demanding formyl group, and a modulating fluoro group, all positioned ortho to the boronic acid moiety—presents both distinct synthetic opportunities and specific catalytic challenges.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent. We will delve into the mechanistic nuances dictated by its structure, provide field-proven protocols for its successful implementation in Suzuki-Miyaura couplings, and offer troubleshooting strategies for common challenges.

Scientific Rationale: The Interplay of Steric and Electronic Effects

The reactivity of this compound in the Suzuki-Miyaura catalytic cycle is a direct consequence of the synergistic interplay between its substituents. Understanding these effects is paramount to rational catalyst selection and reaction optimization.

  • The Ortho-Formyl Group: The aldehyde functionality is a potent electron-withdrawing group, which decreases the nucleophilicity of the aryl ring. This can slow the crucial transmetalation step of the catalytic cycle.[2] Furthermore, its steric bulk can hinder the approach of the palladium complex. However, the formyl group also offers a valuable synthetic handle for post-coupling transformations. In some cases, ortho-formylphenylboronic acids have been observed to undergo unusual reactions, underscoring the need for carefully controlled conditions.[2]

  • The Ortho-Fluoro Group: The fluorine atom also acts as an electron-withdrawing group via induction, further reducing the electron density of the aromatic ring. This can contribute to a slower transmetalation rate. However, the presence of fluorine can also be advantageous, potentially enhancing the stability of the resulting biaryl products and offering a site for further functionalization or for modulating the pharmacokinetic properties of a target molecule.[3]

  • The Para-Methoxy Group (relative to the formyl group): The methoxy group is an electron-donating group, which can partially counteract the electron-withdrawing effects of the formyl and fluoro groups. This electronic balance is a key feature of this reagent.

The combination of these ortho-substituents makes this boronic acid a "challenging" substrate. The steric hindrance can impede the transmetalation and reductive elimination steps, while the electronic effects can influence the rate of transmetalation.[4] Consequently, catalyst systems with bulky, electron-rich ligands are often required to overcome these hurdles.[4]

The Suzuki-Miyaura Catalytic Cycle: A Visualized Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, and base is critical at each stage, especially with a sterically and electronically complex substrate like this compound.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition [Ar-Pd(II)-X]L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Complex [Ar-Pd(II)-Ar']L2 Oxidative_Addition->Transmetalation_Complex Transmetalation (Ar'-B(OH)2 / Base) Transmetalation_Complex->Pd(0)L2 Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination Final_Product Coupled Product (Ar-Ar') Product->Final_Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition ArBOH2 3-Fluoro-2-formyl-6- methoxyphenylboronic acid (Ar'-B(OH)2) ArBOH2->Transmetalation_Complex Base Base (e.g., K3PO4) Base->Transmetalation_Complex caption Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols: A Starting Point for Success

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Given the challenging nature of this substrate, optimization of the catalyst, ligand, base, and solvent may be necessary for specific coupling partners.

General Protocol for the Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ComponentRecommended Starting ConditionsRationale for Selection
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a preformed Pd(II)-phosphine complex (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common and effective Pd(0) source. Preformed precatalysts can offer better reproducibility.[4]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich biarylphosphine ligands are essential for promoting the coupling of sterically hindered substrates.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Stronger, non-nucleophilic bases are often required for challenging couplings to facilitate the transmetalation step.[4]
Solvent 1,4-Dioxane/H₂O (10:1) or TolueneAprotic polar solvents or mixtures with water are commonly used. Anhydrous conditions may be necessary to prevent protodeboronation.
Temperature 80-110 °CElevated temperatures are often required to overcome the activation barrier for sterically hindered substrates.[4]

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive catalyst; Presence of oxygen; Suboptimal ligand or base.Use a fresh batch of catalyst and ensure rigorous degassing of the solvent and an inert atmosphere.[4] Screen alternative bulky phosphine ligands (e.g., RuPhos) and stronger bases (e.g., CsF).
Significant Protodeboronation Presence of water and/or prolonged reaction time at high temperature.Use anhydrous solvents and consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure a strictly inert atmosphere.[4] Optimize the catalyst/ligand system to accelerate the cross-coupling pathway over homocoupling.
Incomplete Reaction Insufficient catalyst loading or reaction time; Catalyst deactivation.Increase the catalyst loading (up to 5 mol%). Monitor the reaction over a longer period. If catalyst deactivation is suspected, consider a more robust catalyst system.

Conclusion: Enabling Complex Molecular Architectures

This compound is a powerful reagent for the synthesis of highly functionalized biaryl compounds. While its sterically demanding and electronically complex nature requires careful consideration of reaction conditions, the application of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, enables its effective use in Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided herein offer a solid foundation for researchers to harness the synthetic potential of this versatile building block in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Halides and Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Niwa, T., Ochiai, H., Watanabe, Y., & Hosoya, T. (2015). Fluorine-Aided Suzuki–Miyaura Coupling of Perfluoroarenes. Organic Letters, 17(15), 3876–3879.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. Among the vast array of available reagents, functionalized organoboron compounds have proven to be exceptionally valuable due to their stability, functional group tolerance, and generally low toxicity.[1] 3-Fluoro-2-formyl-6-methoxyphenylboronic acid has emerged as a particularly powerful building block in the synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.

The unique substitution pattern of this boronic acid offers a trifecta of synthetic advantages. The fluorine atom can enhance the metabolic stability and bioavailability of target molecules, a desirable trait in medicinal chemistry.[2] The ortho-formyl group provides a reactive handle for subsequent transformations, such as the formation of heterocycles or further carbon-carbon bond formations. The methoxy group, also in an ortho position, influences the electronic and steric nature of the molecule, which can be strategically utilized to control reactivity and selectivity in cross-coupling reactions.[3]

This document serves as a comprehensive technical guide for utilizing this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. It provides in-depth mechanistic insights, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Considerations and the Influence of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] However, the specific substituents on this compound introduce nuances that warrant careful consideration for reaction optimization.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) Oxidative_Addition->Transmetalation [Ar'B(OH)3]- (from Boronic Acid + Base) Reductive_Elimination Ar-Ar' (Coupled Product) Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Aryl_Halide Ar-X (Aryl Halide) Boronic_Acid Ar'B(OH)2 (3-Fluoro-2-formyl-6- methoxyphenylboronic acid) Base Base (e.g., K2CO3, Cs2CO3) caption Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Electronic Effects: The fluorine and formyl groups are both electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This may slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[4] To counteract this, the selection of an appropriate base and ligand is crucial. A stronger base can facilitate the formation of the more nucleophilic boronate species, while an electron-rich ligand on the palladium center can enhance the rate of both oxidative addition and reductive elimination.[5]

  • Steric Hindrance: The presence of two ortho-substituents (formyl and methoxy groups) introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center during the transmetalation step.[6] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, RuPhos), is often beneficial in these cases. These ligands promote the formation of a monoligated palladium species, which is less sterically encumbered and more reactive.[6]

  • Potential for Side Reactions: Ortho-formylphenylboronic acids can be susceptible to side reactions, particularly protodeboronation (hydrolytic cleavage of the C-B bond), especially under harsh basic conditions.[7] Employing milder bases (e.g., K3PO4, Cs2CO3) and carefully controlling the reaction temperature can mitigate this issue. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can be an effective strategy to prevent deboronation.[7]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific aryl halide coupling partner.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is suitable for the coupling of this compound with a range of aryl bromides.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Typical Amount (mmol)Stoichiometry
This compound145139-16-6197.961.21.2 equiv
Aryl BromideVariesVaries1.01.0 equiv
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.033 mol%
Cesium Carbonate (Cs2CO3)534-17-8325.822.02.0 equiv
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Combine boronic acid, aryl bromide, and base in a reaction vessel. Solvent 2. Add dioxane and water. Setup->Solvent Degas 3. Degas the mixture with an inert gas (Ar or N2) for 15-20 min. Solvent->Degas Catalyst 4. Add Pd(PPh3)4 under a positive flow of inert gas. Degas->Catalyst Heat 5. Heat the reaction to 80-100 °C with vigorous stirring. Catalyst->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool the reaction to room temperature. Monitor->Cool Extract 8. Dilute with ethyl acetate and water, then perform liquid-liquid extraction. Cool->Extract Dry 9. Dry the organic layer over Na2SO4, filter, and concentrate. Extract->Dry Purify 10. Purify the crude product by flash column chromatography. Dry->Purify caption Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add 1,4-dioxane (5 mL) and water (1 mL).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Pd(PPh3)4 (0.03 mmol) to the reaction mixture under a positive flow of the inert gas.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Coupling with a Sterically Hindered or Electron-Deficient Aryl Chloride

For less reactive aryl chlorides, a more active catalyst system is generally required.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Typical Amount (mmol)Stoichiometry
This compound145139-16-6197.961.51.5 equiv
Aryl ChlorideVariesVaries1.01.0 equiv
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.011 mol% Pd
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.033 mol%
Potassium Phosphate (K3PO4)7778-53-2212.272.02.0 equiv
Toluene108-88-392.145 mL-
Water7732-18-518.020.5 mL-

Procedure:

  • In a glovebox, add Pd2(dba)3 (0.01 mmol) and SPhos (0.03 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Outside the glovebox, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), and potassium phosphate (2.0 mmol) to the vial.

  • Seal the vial with a screw cap containing a PTFE septum, and purge with an inert gas.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the work-up and purification procedure described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.- Screen different bases (e.g., K2CO3, CsF, K3PO4) and solvent systems (e.g., THF/water, DMF/water).[8]
Protodeboronation - Harsh basic conditions- Prolonged reaction time at high temperature- Use a milder base (e.g., K3PO4).- Lower the reaction temperature.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[7]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without a proper reducing agent- Ensure a strictly inert atmosphere.- Use a Pd(0) source directly or ensure conditions for in situ reduction of a Pd(II) precatalyst are met.
Difficulty with Sterically Hindered Substrates - Steric repulsion hindering transmetalation- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[6]- Increase reaction temperature and/or time.

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided on a support like carbon, can be pyrophoric. Handle in an inert atmosphere and avoid contact with flammable solvents when dry.

  • Solvents: 1,4-Dioxane and toluene are flammable and have associated health risks. Handle in a well-ventilated fume hood.

  • Bases: Cesium carbonate and potassium phosphate are irritants. Avoid inhalation of dust and direct contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds through palladium-catalyzed cross-coupling reactions. By understanding the mechanistic nuances imposed by its unique substitution pattern and by carefully selecting the appropriate catalyst, ligand, and base, researchers can effectively harness its synthetic potential. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this building block in drug discovery and materials science.

References

Sources

Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Biaryls

Biaryl scaffolds are fundamental structural motifs in molecules of high value to the pharmaceutical, agrochemical, and materials science sectors. Their prevalence in numerous FDA-approved drugs underscores their importance in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile methodology for the construction of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide focuses on the strategic application of a uniquely functionalized building block, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid , in the synthesis of complex biaryl compounds.

The specific substitution pattern of this boronic acid presents both opportunities and challenges. The ortho-formyl group, while a versatile synthetic handle for subsequent transformations, introduces significant steric hindrance. The fluorine and methoxy substituents further modulate the electronic properties of the aromatic ring, influencing reactivity in the catalytic cycle. This document provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and optimization strategies for employing this reagent in Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and drug development professionals.

Causality in Experimental Design: Navigating Steric and Electronic Effects

The successful synthesis of biaryls using this compound hinges on a rational approach to catalyst selection, base, and solvent systems to overcome the inherent steric and electronic challenges.

The Role of the Substituents:

  • Ortho-formyl Group: This electron-withdrawing group can activate the boronic acid for transmetalation.[2] However, its steric bulk in the ortho position significantly hinders the approach of the palladium complex, necessitating carefully chosen ligands.

  • Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the electronic profile of the molecule and potentially enhance metabolic stability in a drug discovery context.

  • Ortho-methoxy Group: This electron-donating group can also contribute to steric hindrance and modulate the electron density of the phenyl ring.

Catalyst System Selection for Sterically Demanding Couplings:

For sterically hindered substrates like this compound, the choice of palladium catalyst and its associated ligand is paramount. Standard catalysts like tetrakis(triphenylphosphine)palladium(0) may prove inefficient. The key is to employ bulky and electron-rich ligands that promote both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle.[3][4]

  • Bulky Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for sterically demanding couplings. Their steric bulk facilitates the reductive elimination step, while their electron-rich nature promotes the initial oxidative addition.[3][4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors with significant steric bulk, making them excellent choices for challenging cross-coupling reactions.[5]

Base and Solvent Considerations:

The choice of base is critical for the activation of the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[6] For sterically hindered couplings, stronger bases are often required. Non-polar aprotic solvents are generally preferred to facilitate the dissolution of the reactants and catalyst system.

  • Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are effective bases for these transformations.[3][5]

  • Solvents: Anhydrous 1,4-dioxane and toluene are commonly employed solvents for Suzuki-Miyaura reactions involving sterically hindered substrates.[3][5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials and Reagents:

Reagent/MaterialPurposeTypical Amount (relative to Aryl Halide)
Aryl Halide (e.g., Aryl Bromide)Coupling Partner1.0 eq
This compoundBoronic Acid Coupling Partner1.2 - 1.5 eq
Palladium Precatalyst (e.g., XPhos Pd G3)Catalyst1 - 2 mol%
Base (e.g., K₃PO₄)Boronic Acid Activation2.0 - 3.0 eq
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)Reaction MediumSufficient to make a 0.1 - 0.2 M solution
Oven-dried reaction vial with a magnetic stir barReaction Vessel-
Inert Gas (Argon or Nitrogen)To maintain an oxygen-free environment-

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is crucial to prevent catalyst degradation and unwanted side reactions.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via a syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7]

Experimental Workflow Diagram

Caption: General workflow for the synthesis of biaryl compounds.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Product Formation - Inefficient catalyst system for the sterically hindered substrate. - Insufficiently strong base. - Reaction temperature is too low.- Switch to a catalyst system with a bulky, electron-rich ligand (e.g., XPhos, SPhos, or an NHC ligand).[3] - Increase catalyst loading to 2-5 mol%.[3] - Use a stronger base such as Cs₂CO₃ or t-BuOK.[5] - Increase the reaction temperature.
Significant Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture. - Suboptimal catalyst choice.- Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere.[8] - Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst.[8]
Protodeboronation (Loss of Boronic Acid Group) - Presence of protic impurities (water). - Prolonged reaction times at high temperatures.- Use anhydrous solvents and reagents. - Monitor the reaction closely and stop it once the starting material is consumed. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[8]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex, sterically hindered biaryl compounds. While its substitution pattern presents synthetic challenges, a rational approach to reaction design, particularly in the selection of the catalyst system and base, can lead to high yields of the desired products. The resulting biaryl aldehydes are primed for further synthetic transformations, making this reagent a powerful tool in the construction of molecular architectures for drug discovery and materials science. Future work in this area may focus on the development of even more efficient and robust catalyst systems for these challenging couplings, as well as exploring the utility of the resulting biaryl aldehydes in the synthesis of novel bioactive molecules and functional materials.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem. [Online PDF].
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • (Reference on the activating effect of ortho-formyl groups in Suzuki reactions - information synthesized from general principles of electron-withdrawing groups in similar contexts).
  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • (General reference for Suzuki coupling of sterically hindered substr
  • (General reference for Suzuki coupling protocols).
  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • (General reference for catalyst and base effects in sterically hindered Suzuki couplings).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • (General reference for purific
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • BenchChem. (2025). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem. [Online PDF].
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem. [Online PDF].
  • Shen, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2715-2727.
  • (General reference for Suzuki coupling mechanism and setup).
  • (General reference for applic
  • (General reference for synthesis of biaryl ketones).
  • (General reference for decarbonyl
  • (General reference for biaryl synthesis).
  • (General reference for Suzuki coupling of ortho-bromoanilines).
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
  • (General reference for nickel-c
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Tokyo Chemical Industry. (n.d.). 2-Fluoro-6-methoxyphenylboronic Acid. TCI Chemicals.
  • Tokyo Chemical Industry. (n.d.). 2-Fluoro-6-methoxyphenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals.

Sources

The Strategic Utility of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and versatile functional groups into molecular scaffolds is a cornerstone of rational design.[1][2] 3-Fluoro-2-formyl-6-methoxyphenylboronic acid has emerged as a highly valuable building block, empowering medicinal chemists to construct complex molecular architectures with enhanced pharmacological properties. This trifunctional reagent, featuring a fluorine atom, a formyl group, and a boronic acid moiety on a phenyl ring, offers a unique combination of attributes that address key challenges in the development of novel therapeutics.

The presence of a fluorine atom can significantly improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[1] The formyl group provides a reactive handle for a plethora of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[1] Finally, the boronic acid functionality is a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for the formation of carbon-carbon bonds.[1][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic building block in medicinal chemistry. We will delve into its physicochemical properties, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling, and discuss the rationale behind the experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety. The properties of the closely related and commercially available 3-Fluoro-2-formylphenylboronic acid (CAS: 871126-15-7) are summarized below. The introduction of a methoxy group at the 6-position is expected to slightly increase the molecular weight and may influence the acidity of the boronic acid and the reactivity of the formyl group due to electronic and steric effects.

Table 1: Physicochemical Properties of 3-Fluoro-2-formylphenylboronic Acid

PropertyValueSource
CAS Number 871126-15-7[5]
Molecular Formula C₇H₆BFO₃
Molecular Weight 167.93 g/mol
Appearance Solid powder[5]
Melting Point 123-127 °C[5]
Boiling Point 357.4±52.0 °C (Predicted)[5]
Density 1.33±0.1 g/cm³ (Predicted)[5]
pKa 7.15±0.53 (Predicted)[5]
Storage Temperature 2-8°C[5]

Safety and Handling:

3-Fluoro-2-formylphenylboronic acid is classified as a corrosive solid. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[5][6][7]

Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl structures that are prevalent in many marketed drugs.[3][4][8] this compound is an excellent substrate for this reaction, allowing for the introduction of its unique substituted phenyl ring into a target molecule.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used, which is reduced in situ to Pd(0). The choice of phosphine ligands is crucial and can significantly impact reaction efficiency. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. The solvent system must be able to dissolve both the organic and inorganic reactants to a sufficient extent. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Detailed Step-by-Step Protocol:

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and aqueous K₂CO₃ solution) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Visualizing the Workflow and Catalytic Cycle

To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound and its close analogs are powerful and versatile building blocks in medicinal chemistry. The strategic combination of a fluorine atom, a formyl group, and a boronic acid moiety provides a platform for the synthesis of novel and complex molecules with potentially enhanced therapeutic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery and development endeavors. As with any chemical synthesis, careful optimization and adherence to safety protocols are paramount for successful and reproducible results.

References

  • J&K Scientific. 3-Fluoro-2-formylphenylboronic acid | 871126-15-7. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Kaur, M., & Singh, M. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 859. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • F.F.C. Marques, et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(2), 229. [Link]

Sources

Applications of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Linchpin for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with high therapeutic potential are paramount. Success in this endeavor often hinges on the availability of versatile chemical building blocks that allow for the efficient construction of complex molecular architectures. 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is one such pivotal reagent, a trifunctional aromatic scaffold that offers medicinal chemists a powerful tool for generating diverse and medicinally relevant compounds.

This guide provides an in-depth exploration of the applications of this compound, detailing its utility in constructing key pharmaceutical scaffolds and providing robust protocols for its implementation in synthesis. The unique arrangement of a boronic acid, a formyl group, and fluorine and methoxy substituents on a single phenyl ring makes this compound an exceptionally valuable asset in the synthesis of biaryl systems and heterocyclic cores, which are prevalent in many approved drugs and clinical candidates.[1][2]

The Strategic Advantage: Unpacking the Functional Groups

The utility of this compound stems from the distinct and synergistic roles of its four key functional components. Understanding these roles is crucial for leveraging this reagent to its full potential.

  • The Boronic Acid (-B(OH)₂): This moiety is the cornerstone of the molecule's primary application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Boronic acids are valued for their stability, low toxicity, and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.[3]

  • The Formyl Group (-CHO): Positioned ortho to the boronic acid, the aldehyde group serves as a versatile synthetic handle. It can participate in a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations to form Schiff bases or various heterocyclic systems.[2][4] This allows for the introduction of diverse side chains and pharmacophoric elements.

  • The Fluorine Atom (-F): The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The fluorine substituent on this building block can confer several advantageous properties to the final molecule, such as enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and improved bioavailability and membrane permeability.[1]

  • The Methoxy Group (-OCH₃): The electron-donating methoxy group modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid in cross-coupling reactions. Furthermore, it can act as a hydrogen bond acceptor, potentially playing a critical role in the binding of the final drug molecule to its biological target.

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6][7] this compound is an excellent substrate for this reaction, allowing for the construction of complex biaryl and heteroaryl structures that are central to many pharmaceutical agents.

The catalytic cycle, illustrated below, typically involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product aryl_halide Ar¹-X aryl_halide->pd_complex boronic_acid Ar²-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 1: Synthesis of Substituted Benzofuran Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9][10] this compound is an ideal starting material for a convergent synthesis of substituted benzofurans.

A plausible synthetic strategy involves an initial Suzuki-Miyaura coupling with a suitable ortho-functionalized aryl halide, followed by an intramolecular cyclization reaction. For instance, coupling with an ortho-halophenol derivative can be followed by a base-mediated intramolecular nucleophilic aromatic substitution or a similar cyclization to construct the benzofuran core. The formyl group can then be further elaborated to introduce additional diversity.

Benzofuran_Synthesis start This compound + o-Halophenol derivative suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Biaryl Intermediate suzuki->intermediate cyclization Intramolecular Cyclization intermediate->cyclization benzofuran Substituted Benzofuran Core cyclization->benzofuran elaboration Further Elaboration of Formyl Group benzofuran->elaboration final_product Diverse Benzofuran Derivatives elaboration->final_product

Figure 2: Workflow for the synthesis of benzofuran derivatives.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl bromide.[11]

Materials:

Reagent/MaterialMolecular WeightEquivalentsAmount (for 1 mmol scale)
Aryl/Heteroaryl Bromide-1.01.0 mmol
This compound197.951.2237.5 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0334.7 mg
Sodium Carbonate (Na₂CO₃)105.992.0212 mg
1,4-Dioxane--8 mL
Water--2 mL
Anhydrous Magnesium Sulfate (MgSO₄)---
Ethyl Acetate---
Brine---
Silica Gel for Column Chromatography---

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol 2: Reductive Amination of the Formyl Group

This protocol describes a standard procedure to functionalize the formyl group of the biaryl product obtained from Protocol 1, demonstrating the utility of the aldehyde as a synthetic handle.

Materials:

Reagent/MaterialMolecular WeightEquivalentsAmount (for 1 mmol scale)
Formyl-biaryl Product (from Protocol 1)-1.01.0 mmol
Primary or Secondary Amine-1.11.1 mmol
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)--10 mL
Acetic Acid (optional, catalytic)60.050.1~6 µL
Saturated Sodium Bicarbonate (NaHCO₃) Solution---

Procedure:

  • Reaction Setup: Dissolve the formyl-biaryl starting material (1.0 equiv) in DCM or DCE (10 mL) in a round-bottom flask under ambient atmosphere.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.

  • Reducing Agent Addition: Stir the mixture for 20-30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The reaction is mildly exothermic.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amine product.

Conclusion

This compound stands out as a highly strategic and versatile building block for drug discovery. Its trifunctional nature enables the efficient synthesis of complex and diverse molecular scaffolds, particularly biaryls and benzofurans, which are of significant interest in medicinal chemistry. The protocols provided herein offer a reliable foundation for researchers to harness the full synthetic potential of this valuable reagent, accelerating the discovery and development of next-generation therapeutics.

References

  • Vertex AI Search. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • Benchchem. 4-(4-Formylphenyl)phenylboronic Acid|High-Purity RUO.
  • Vertex AI Search. Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery.
  • Chem-Impex. 4-Formylphenylboronic acid.
  • National Institutes of Health (NIH). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC.
  • Atlantis Press.
  • Benchchem. A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • National Institutes of Health (NIH).
  • ScienceOpen.
  • Benchchem. Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
  • ResearchGate.
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.

Sources

Reaction conditions for 3-Fluoro-2-formyl-6-methoxyphenylboronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Cross-Coupling with 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Authored by: A Senior Application Scientist

Introduction: The Challenge and Utility of a Unique Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This Nobel Prize-winning methodology is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Among the vast arsenal of available building blocks, this compound presents both unique opportunities and significant synthetic challenges. Its trifunctional substitution pattern—an electron-withdrawing fluorine, a coordinating and electron-withdrawing ortho-formyl group, and an ortho-methoxy group—makes it a highly valuable synthon for introducing complex and finely-tuned electronic and steric properties into target molecules. However, these same features render its use in Suzuki couplings non-trivial. The electron-deficient nature of the aromatic ring, coupled with significant steric hindrance and the propensity for undesirable side reactions, demands a carefully optimized and mechanistically informed approach.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, provide optimized protocols, and offer field-proven troubleshooting advice to navigate the complexities of this versatile reagent.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][6] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2]

  • Transmetalation: In this key step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[1][2][4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond of the final product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition (+ Ar¹-X) pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm Transmetalation (+ Ar²-B(OH)₂ + Base) pd2_tm->pd0 Reductive Elimination (- Ar¹-Ar²) Product Ar¹-Ar² Ar1X Ar¹-X Ar2B Ar²-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Challenges with this compound

The successful coupling of this substrate hinges on overcoming several inherent challenges stemming from its unique substitution pattern.

  • Protodeboronation: This is the most significant competing side reaction, where the C-B(OH)₂ bond is cleaved by a proton source (often the solvent) and replaced with a C-H bond, leading to the formation of 2-fluoro-3-methoxybenzaldehyde. Arylboronic acids with ortho-formyl groups are known to undergo accelerated hydrolytic deboronation.[7] This process consumes the starting material and reduces the overall yield. The reaction is often exacerbated by strong bases and high temperatures in aqueous media.[8][9]

  • Electronic Effects: The fluorine and formyl groups are strongly electron-withdrawing, which decreases the electron density on the phenyl ring.[5][10] This can slow the rate of the transmetalation step, as it reduces the nucleophilicity of the aryl group being transferred to the palladium center.[10][11] A sluggish transmetalation provides a larger kinetic window for competing protodeboronation.

  • Steric Hindrance: The presence of two ortho-substituents (formyl and methoxy) creates significant steric bulk around the reactive boronic acid moiety.[7][12] This can impede the approach of the bulky palladium complex during the transmetalation step, further slowing the reaction.

Optimizing Reaction Conditions: A Parameter Guide

A systematic approach to selecting the catalyst, ligand, base, and solvent is critical for maximizing the yield of the desired cross-coupled product while minimizing side reactions.

ParameterRecommended ChoicesRationale & Key Considerations
Palladium Source Pd(OAc)₂ , Pd₂(dba)₃ (with ligand)These are common, robust Pd(II) and Pd(0) precatalysts that are activated in situ.[13]
Pd(PPh₃)₄ A reliable Pd(0) source that does not require an activation step, potentially reducing homocoupling side reactions.[14][15]
Buchwald Precatalysts (e.g., XPhos Pd G2/G3/G4)Highly active, air-stable precatalysts that rapidly generate the active Pd(0) species, often leading to faster reactions at lower catalyst loadings.[14][16]
Ligand Bulky, Electron-Rich Monophosphines: These are essential for coupling sterically hindered and electron-deficient partners. They promote fast reductive elimination and stabilize the Pd(0) state.[15][17][18]
XPhos , SPhos , P(t-Bu)₃ SPhos and XPhos are particularly effective at accelerating the desired cross-coupling pathway over competing protodeboronation.[15]
Base K₃PO₄ , K₂CO₃ , Cs₂CO₃ Potassium phosphate (K₃PO₄) is often an excellent choice as it is a moderately strong base that can effectively promote transmetalation without being overly harsh, thus minimizing base-mediated protodeboronation.[15][19] Cesium carbonate is more soluble and basic, which can be beneficial but may require more careful optimization.
Solvent System 1,4-Dioxane/H₂O , Toluene/H₂O , THF/H₂O An aqueous co-solvent is typically required to solubilize the inorganic base. A ratio of 4:1 to 10:1 (organic:water) is a common starting point.[15][16]
Aprotic Solvents (e.g., DME, anhydrous THF) For substrates highly sensitive to hydrolysis, completely aprotic conditions with a soluble organic base may be necessary, though this is less common.[7]
Temperature 80–110 °C Elevated temperatures are generally required to overcome the activation barriers associated with this challenging substrate. However, excessive heat can lead to catalyst decomposition and increased protodeboronation.[10][15] Monitor the reaction closely.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Ligand (e.g., XPhos, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 5:1 v/v)

  • Magnetic stir bar

  • Schlenk flask or reaction vial suitable for heating under an inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium precatalyst (2 mol%), the ligand (2.5 mol%), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15][20] Oxygen can deactivate the palladium catalyst.[21]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.[15]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Guide

Navigating the complexities of this reaction often requires systematic troubleshooting. The following workflow addresses the most common issues encountered.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Reaction Outcome? low_yield Low or No Yield (Starting Materials Remain) start->low_yield Poor Conversion protodeboronation High Protodeboronation (Boronic Acid Consumed, No Product) start->protodeboronation Mass Balance Loss homocoupling Homocoupling Byproduct start->homocoupling Byproduct Observed check_inert Ensure Rigorous Inert Atmosphere low_yield->check_inert increase_temp Increase Temperature / Time low_yield->increase_temp change_ligand Switch to More Active Ligand (e.g., Buchwald type) low_yield->change_ligand check_reagents Verify Reagent Purity / Catalyst Activity low_yield->check_reagents milder_base Use Milder Base (K₃PO₄, K₂CO₃) protodeboronation->milder_base more_active_catalyst Use More Active Catalyst/Ligand (Accelerate coupling over decomposition) protodeboronation->more_active_catalyst use_ester Convert to Pinacol Boronic Ester (More stable substrate) protodeboronation->use_ester reduce_water Minimize Water in Solvent System protodeboronation->reduce_water degas_rigorously Improve Degassing Protocol homocoupling->degas_rigorously use_pd0 Switch to Pd(0) Source (e.g., Pd(PPh₃)₄) homocoupling->use_pd0

Caption: A troubleshooting workflow for common Suzuki coupling issues.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2022, August). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Pubs.rsc.org. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

  • ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. [Link]

  • PubMed. (1999, September 3). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. [Link]

  • National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?[Link]

  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?[Link]

Sources

Application Notes and Protocols for the Synthesis of Novel GABA-A Receptor Modulators Utilizing 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting GABA-A Receptors and the Strategic Utility of Functionalized Boronic Acids

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] Its crucial role in regulating neuronal excitability makes it a primary target for a wide array of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[2][3] The receptor is a heteropentameric complex with multiple allosteric binding sites, offering a rich landscape for the development of novel modulators with distinct pharmacological profiles.[1][4]

The synthesis of novel GABA-A receptor modulators often involves the construction of complex heterocyclic scaffolds. In this context, functionalized boronic acids have emerged as indispensable building blocks in modern medicinal chemistry.[5] Specifically, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is a strategically valuable starting material. The boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of key carbon-carbon bonds. The ortho-formyl group provides a reactive handle for subsequent intramolecular cyclization, allowing for the efficient construction of fused ring systems characteristic of many GABA-A receptor modulators. The fluorine and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing metabolic stability and modulating receptor affinity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of novel GABA-A receptor modulators starting from this compound. We will detail a plausible synthetic route, analytical characterization, and pharmacological assessment protocols, underscoring the scientific rationale behind each step.

PART 1: Synthesis of a Novel Benzofuran-based GABA-A Receptor Modulator

Herein, we propose a synthetic strategy to generate a novel benzofuran derivative, a scaffold known to be present in various neurologically active compounds.[6] The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular cyclization.

Experimental Workflow: Synthesis

Synthetic Workflow A Starting Materials: This compound & 2-Aminopyridine B Suzuki-Miyaura Coupling (Pd-catalyzed) A->B Reagents: Pd(PPh3)4, K2CO3 Solvent: Dioxane/H2O C Intermediate: Biaryl Amine B->C D Intramolecular Cyclization (Acid-catalyzed) C->D Reagent: p-TsOH Solvent: Toluene E Final Product: Benzofuran Derivative D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Synthetic workflow for the preparation of a novel benzofuran-based GABA-A receptor modulator.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between a boronic acid and a halide. Here, we couple this compound with 2-aminopyridine to construct the biaryl backbone of our target molecule. The choice of a palladium catalyst and a suitable base is critical for efficient reaction.

Materials:

  • This compound

  • 2-Bromo-3-aminopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 mmol), 2-bromo-3-aminopyridine (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.

  • Add a degassed mixture of 1,4-dioxane (10 mL) and water (2.5 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the biaryl amine intermediate.

Protocol 1.2: Intramolecular Cyclization

Rationale: The ortho-formyl group of the biaryl amine intermediate is strategically positioned to undergo an acid-catalyzed intramolecular cyclization with the adjacent amino group, forming the furan ring of the benzofuran core. p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for this transformation.

Materials:

  • Biaryl amine intermediate from Protocol 1.1

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the biaryl amine intermediate (1.0 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Reflux the mixture for 6-8 hours, collecting the water that forms in the Dean-Stark trap. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final benzofuran derivative.

PART 2: Analytical Characterization

Rationale: Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Protocol 2.1: Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To determine the proton environment of the molecule. Expected signals would include aromatic protons, the methoxy group protons, and any protons on the fused ring system.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound and confirm its elemental composition.

High-Performance Liquid Chromatography (HPLC):

  • To assess the purity of the final compound. A purity of >95% is generally required for biological testing.

Analytical Technique Purpose Expected Outcome
¹H NMRStructural elucidation (proton framework)Characteristic shifts for aromatic, methoxy, and heterocyclic protons.
¹³C NMRStructural elucidation (carbon framework)Confirmation of the number and type of carbon atoms.
¹⁹F NMRConfirmation of fluorine incorporationA singlet or doublet in the expected chemical shift range for an aryl fluoride.
HRMSConfirmation of molecular formulaA molecular ion peak corresponding to the calculated exact mass.
HPLCPurity assessmentA single major peak indicating high purity (>95%).

PART 3: Pharmacological Evaluation

The pharmacological evaluation of the synthesized compound will determine its interaction with the GABA-A receptor. This involves assessing its binding affinity and its functional effect on receptor activity.

Pharmacological Assessment Workflow

Pharmacological Workflow A Synthesized Compound B Radioligand Binding Assay A->B C Electrophysiological Assay (Two-Electrode Voltage Clamp) A->C D Determine Binding Affinity (Ki) B->D E Determine Functional Activity (Agonist, Antagonist, PAM, NAM) C->E F Structure-Activity Relationship (SAR) Analysis D->F E->F

Caption: Workflow for the pharmacological evaluation of the synthesized GABA-A receptor modulator.

Protocol 3.1: Radioligand Binding Assay

Rationale: This assay determines the affinity of the synthesized compound for the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand that binds to a specific site on the receptor.[7][8][9] [³H]Flunitrazepam is a commonly used radioligand for the benzodiazepine binding site.

Materials:

  • Rat brain membranes (or membranes from cells expressing recombinant GABA-A receptors)

  • Synthesized compound

  • [³H]Flunitrazepam

  • Diazepam (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.[9]

  • In a 96-well plate, add binding buffer, the membrane preparation, and varying concentrations of the synthesized compound.

  • For determining non-specific binding, add a high concentration of unlabeled diazepam.

  • Add a fixed concentration of [³H]Flunitrazepam to all wells.

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the synthesized compound and determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3.2: Electrophysiological Assay (Two-Electrode Voltage Clamp)

Rationale: This functional assay measures the effect of the compound on the GABA-A receptor's ion channel activity.[10][11] By expressing recombinant GABA-A receptors in Xenopus oocytes, we can precisely control the receptor subtype and measure changes in GABA-induced chloride currents in the presence of the test compound. This allows for the classification of the compound as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), agonist, or antagonist.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2)

  • GABA

  • Synthesized compound

  • Recording solution (e.g., Ba²⁺-Ringer's solution)

  • Two-electrode voltage clamp setup

Procedure:

  • Inject Xenopus oocytes with cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Clamp the oocyte membrane potential at -70 mV.

  • Apply a sub-maximal concentration of GABA (EC₂₀) to elicit a baseline current.

  • Co-apply the EC₂₀ concentration of GABA with varying concentrations of the synthesized compound.

  • Measure the change in the amplitude of the GABA-induced current.

  • A potentiation of the current indicates positive allosteric modulation, while an inhibition suggests negative allosteric modulation.

  • To test for agonist activity, apply the compound in the absence of GABA.

  • To test for antagonist activity, co-apply the compound with a fixed concentration of GABA and observe any reduction in the GABA-induced current.

Parameter Radioligand Binding Assay Electrophysiology Assay
Principle Competitive binding of a radioligandMeasurement of ion flow through the receptor channel
Output Binding affinity (Ki)Functional activity (potentiation, inhibition), EC₅₀/IC₅₀
Receptor Source Brain tissue or recombinant cell membranesRecombinant receptors in Xenopus oocytes or mammalian cells
Key Reagents Radioligand, unlabeled competitorGABA, test compound

Conclusion

The strategic use of this compound provides an efficient entry point for the synthesis of novel benzofuran-based GABA-A receptor modulators. The protocols detailed in this document offer a comprehensive framework for the preparation, characterization, and pharmacological evaluation of these compounds. By following these guidelines, researchers can systematically explore the structure-activity relationships of this promising class of molecules, paving the way for the development of next-generation therapeutics targeting the GABA-A receptor.

References

  • Bateson, A. N. (2002). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.7.
  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94.
  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Johnston, G. A. (2014). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 141(1), 1-5.
  • Gee, K. W., & Yamamura, H. I. (1982). A novel pyrazoloquinoline that interacts with the benzodiazepine receptor. European Journal of Pharmacology, 82(3-4), 239-241.
  • Kopp, F., et al. (2020). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. SLAS Discovery, 25(1), 85-94.
  • Ebert, B., et al. (1997). Allosteric modulators affect the efficacy of partial agonists for recombinant GABAA receptors. British Journal of Pharmacology, 122(6), 1149-1156.
  • Luo, J., et al. (2018). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231.
  • Hall, D. G. (Ed.). (2011).
  • Martini, C., et al. (2020). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 25(15), 3487.
  • Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Chemistry-A European Journal, 21(30), 10769-10773.
  • Ciaffoni, L., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(2), 339-347.
  • Barim, E. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. Journal of Materials and Electronic Devices, 1(1), 47-51.
  • Abdel-Hafez, S. M., et al. (2022). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. Journal of Advanced Research, 40, 15-28.
  • Masi, G., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.
  • Iorio, M., et al. (2019). Variations on a scaffold - Novel GABAA receptor modulators. European Journal of Medicinal Chemistry, 179, 756-768.
  • Hamon, M., et al. (2001). Modulation of recombinant GABA receptor/channel subunits by domain-specific antibodies in Xenopus oocytes. Journal of Molecular Recognition, 14(5), 314-323.
  • Krishek, B. J., et al. (1996). Modulation of neuronal and recombinant GABAA receptors by redox reagents. The Journal of Physiology, 492(2), 431-443.
  • Mortensen, M., et al. (2019). Electrophysiology of ionotropic GABA receptors. Current Protocols in Pharmacology, 85(1), e59.
  • Ueno, S., et al. (2016). Discovery of allosteric modulators for GABAA receptors by ligand-directed chemistry.
  • Gauthier, D. R., et al. (2002). The synthesis of 2-cyclohexylideneperhydro-4,7-methanoindenes. Non-steroidal analogues of steroidal GABAA receptor modulators. Journal of the Chemical Society, Perkin Transactions 1, (15), 1776-1783.
  • Venkov, A. P., & Temnyalova, T. A. (1996). Intramolecular Cyclization Reactions of N-Alkylaryl-and N, N-Dialkylarylureas with Aldehydes.
  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • Wikipedia. (2023, October 26). GABAA receptor positive allosteric modulator. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Khalid, M., et al. (2020). An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. Journal of Molecular Structure, 1202, 127269.
  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Application Notes for a Versatile Phenylboronic Acid in Cross-Coupling and Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

However, recognizing the synthetic intent that the "2-formyl" group implies, this document will also provide a specialized protocol for the synthesis of benzofurans. This application would be highly relevant for a researcher who has synthesized or has access to an ortho-formylphenylboronic acid derivative.

Compound Profile: 2-Fluoro-6-methoxyphenylboronic acid

PropertyValueSource(s)
CAS Number 78495-63-3[1][2][3][4]
Molecular Formula C₇H₈BFO₃[1][2][4]
Molecular Weight 169.95 g/mol [1][2][4]
Appearance White to off-white solid[3]
Melting Point 120-125 °C
Primary Application Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[5][6]

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[6][7][8] The reaction couples an organoboron compound (like our boronic acid) with an organohalide.[7][8]

Causality of Experimental Design

The success of a Suzuki-Miyaura coupling, especially with a sterically hindered substrate like 2-fluoro-6-methoxyphenylboronic acid, hinges on the careful selection of four key components: the palladium catalyst, the phosphine ligand, the base, and the solvent system.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Phosphine Ligand (SPhos): For sterically demanding substrates, a bulky and electron-rich phosphine ligand is critical. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice. Its bulk facilitates the reductive elimination step (the final C-C bond formation), while its electron-donating nature promotes the initial oxidative addition of the palladium into the aryl halide bond.[9] The use of such advanced ligands allows for the coupling of even challenging substrates like aryl chlorides.[9]

  • Base (K₃PO₄): The base plays a crucial role in activating the boronic acid.[10] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[10][11] Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in a variety of solvent systems and is generally well-tolerated by many functional groups.[12][13][14]

  • Solvent System (Toluene/Water): A biphasic solvent system like toluene and water is often employed. Toluene dissolves the organic reagents and the catalyst complex, while the aqueous phase dissolves the inorganic base (K₃PO₄). The reaction occurs at the interface or is facilitated by phase-transfer effects, allowing the base to interact with the boronic acid.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_base Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X-L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl'-L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' (Product) RedElim->Product ArylHalide Aryl-X ArylHalide->OxAdd BoronicAcid Aryl'-B(OH)₂ Boronate [Aryl'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->BoronicAcid Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(2-Fluoro-6-methoxyphenyl)pyridine

This protocol describes the coupling of 2-fluoro-6-methoxyphenylboronic acid with 2-bromopyridine. It is adapted from established procedures for similar transformations.[15][16]

Materials and Reagents

ReagentM.W.AmountMolesEquiv.
2-Fluoro-6-methoxyphenylboronic acid169.95204 mg1.2 mmol1.2
2-Bromopyridine158.00158 mg1.0 mmol1.0
Pd(OAc)₂224.504.5 mg0.02 mmol0.02
SPhos410.4716.4 mg0.04 mmol0.04
K₃PO₄ (anhydrous)212.27637 mg3.0 mmol3.0
Toluene-5 mL--
Deionized Water-1 mL--

Procedure

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluoro-6-methoxyphenylboronic acid (204 mg), 2-bromopyridine (158 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and anhydrous K₃PO₄ (637 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using syringes, add degassed toluene (5 mL) followed by degassed deionized water (1 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 2-(2-fluoro-6-methoxyphenyl)pyridine.

Part 2: Application in Benzofuran Synthesis

For researchers working with the user-specified 3-Fluoro-2-formyl-6-methoxyphenylboronic acid , a powerful application is its use in a domino reaction to synthesize highly substituted benzofurans. This process involves a Suzuki coupling followed by an intramolecular cyclization. While a direct protocol for this specific molecule is not published, a robust procedure can be designed based on well-established palladium-catalyzed benzofuran syntheses from ortho-halophenols and alkynes.[6][17]

Conceptual Workflow

The proposed transformation involves a palladium-catalyzed reaction between an ortho-iodoalkoxybenzene (formed in situ or pre-formed) and an alkyne. The aldehyde on the boronic acid starting material can then participate in a cyclization step. A more direct hypothetical route involves the coupling of the ortho-formyl boronic acid with an ortho-iodoalkoxyphenol, followed by an intramolecular cyclization.

Benzofuran_Synthesis Start o-Formyl Phenylboronic Acid + o-Iodoalkoxyphenol Step1 Suzuki-Miyaura Coupling Start->Step1 Pd Catalyst, Base Intermediate Biaryl Intermediate (with o-formyl and o-hydroxyl groups) Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Aldol or similar condensation) Intermediate->Step2 Acid/Base Catalyst Product Substituted Benzofuran Step2->Product

Caption: Conceptual workflow for benzofuran synthesis.

Protocol: Palladium-Catalyzed Synthesis of a Benzofuran Derivative

This protocol outlines a general method for the synthesis of a 2-substituted benzofuran from an ortho-iodophenol and a terminal alkyne, which serves as a model for what would be required if starting from an ortho-formyl boronic acid after an initial coupling step.[17]

Materials and Reagents

ReagentM.W.AmountMolesEquiv.
2-Iodophenol220.01220 mg1.0 mmol1.0
Phenylacetylene102.14122 mg1.2 mmol1.2
PdCl₂(PPh₃)₂701.9035 mg0.05 mmol0.05
Copper(I) Iodide (CuI)190.4519 mg0.1 mmol0.1
Triethylamine (NEt₃)101.19303 mg3.0 mmol3.0
N,N-Dimethylformamide (DMF)-5 mL--

Procedure

  • Reaction Setup: In a Schlenk tube, combine 2-iodophenol (220 mg), PdCl₂(PPh₃)₂ (35 mg), and CuI (19 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add degassed DMF (5 mL), triethylamine (303 mg), and phenylacetylene (122 mg) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours.

  • Work-up:

    • After cooling, pour the reaction mixture into a saturated aqueous solution of NH₄Cl (20 mL).

    • Extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain 2-phenylbenzofuran.

This foundational protocol provides the key steps for the C-C and C-O bond formations necessary for constructing the benzofuran core. A researcher with a 2-formyl substituted biaryl intermediate would adapt the cyclization conditions (Step 4 and onwards) to promote the intramolecular reaction of the aldehyde.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Benzofurans. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453. [Link]

  • Walker, S. D., et al. (2017). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Nature Protocols, 12(4), 817-827. [Link]

  • Alfa Aesar. (n.d.). 2-Fluoro-6-methoxyphenylboronic acid Product Page. Retrieved January 19, 2026, from [Link]

  • Yang, D., et al. (2016). One-Step Synthesis of Substituted Benzofurans from ortho-Alkenylphenols via Palladium-Catalyzed C-H Functionalization. Advanced Synthesis & Catalysis, 358(11), 1731-1735. [Link]

Sources

The Synthetic Versatility of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

In the landscape of modern organic synthesis, the demand for complex, highly functionalized molecules necessitates a toolkit of versatile and precisely reactive building blocks. 3-Fluoro-2-formyl-6-methoxyphenylboronic acid (CAS No. 1451392-14-5) has emerged as a strategic reagent for researchers in medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a boronic acid, a sterically accessible aldehyde, and electron-donating and -withdrawing substituents, offers a powerful platform for constructing intricate molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in Suzuki-Miyaura cross-coupling reactions and the synthesis of substituted benzofurans. The protocols and discussions herein are designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and troubleshooting strategies to ensure successful synthetic outcomes.

Compound Profile:

PropertyValue
IUPAC Name (3-Fluoro-2-formyl-6-methoxyphenyl)boronic acid
CAS Number 1451392-14-5
Molecular Formula C₈H₈BFO₄
Molecular Weight 197.96 g/mol
Appearance Typically a white to off-white solid

Application 1: Precision Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions and broad functional group tolerance.[1] this compound is an excellent substrate for these reactions, enabling the synthesis of complex biaryl compounds that are prevalent in pharmaceuticals and functional materials.

Mechanistic Considerations: The Role of Substituents

The electronic nature of the substituents on the phenylboronic acid plays a critical role in the Suzuki-Miyaura catalytic cycle. The fluorine atom and the formyl group are electron-withdrawing, which can decrease the electron density on the aromatic ring. This may slow the rate of transmetalation, a key step in the catalytic cycle.[2] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, which is a crucial intermediate. The ortho-methoxy group, being electron-donating, can partially mitigate the electron-withdrawing effects and influence the steric environment around the boronic acid moiety.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Ar'B(OH)₂ (Base) Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination BoronicAcid Ar'B(OH)₂ + Base ArX Ar-X

Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization
ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure anhydrous and anaerobic conditions.
Low reaction temperatureGradually increase the temperature, monitoring for decomposition.
Significant Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and use of a robust inert atmosphere.
Suboptimal catalyst/ligandUse bulky, electron-rich phosphine ligands like XPhos or RuPhos.[3]
Protodeboronation Harsh basic conditionsConsider using milder bases such as K₂CO₃ or CsF.[4]

Application 2: Synthesis of Substituted Benzofurans

The ortho-formyl group of this compound is strategically positioned for intramolecular cyclization reactions, providing a convergent route to substituted benzofurans.[5] These heterocyclic motifs are prevalent in natural products and pharmacologically active compounds.[6]

Mechanistic Pathway: Palladium-Catalyzed Annulation

One common strategy involves an initial Suzuki-Miyaura coupling with a vinyl halide, followed by an intramolecular cyclization. The in situ generated stilbene derivative can then undergo a palladium-catalyzed oxidative cyclization to form the benzofuran ring. Alternatively, coupling with terminal alkynes followed by cyclization is another viable route.

Benzofuran_Synthesis cluster_steps Reaction Sequence Start 3-Fluoro-2-formyl- 6-methoxyphenylboronic acid + Vinyl Halide Intermediate Stilbene Intermediate Start->Intermediate Suzuki Suzuki-Miyaura Coupling Product Substituted Benzofuran Intermediate->Product Cyclization Intramolecular Cyclization (Pd-catalyzed)

General workflow for benzofuran synthesis.
Protocol: One-Pot Synthesis of a Substituted Benzofuran

This protocol outlines a general one-pot procedure for the synthesis of a benzofuran derivative from this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) chloride (PdCl₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Dimethylformamide (DMF), anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Standard work-up and purification reagents as in the Suzuki-Miyaura protocol.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, PdCl₂, CuI, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed DMF and toluene. Then, add the terminal alkyne via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the Suzuki-Miyaura protocol.

Safety and Handling

This compound, like other boronic acids, should be handled with care in a well-ventilated fume hood.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.

  • Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed. The compound may be moisture-sensitive.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive boronic acid for cross-coupling, an aldehyde for subsequent transformations or intramolecular reactions, and fluorine and methoxy substituents for modulating electronic properties and providing metabolic stability markers, makes it an attractive reagent for the synthesis of complex molecules. The protocols and guidelines presented here offer a solid foundation for researchers to explore the full synthetic potential of this powerful reagent in their drug discovery and materials science endeavors.

References

  • Fisher Scientific. (2010). Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(10), 2327.
  • Sigma-Aldrich. (2024).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1541.
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. (2025). BenchChem.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • MedChemExpress. (2021). Safety Data Sheet: (3-Fluoro-2-formylphenyl)boronic acid.
  • Alfa Chemistry. (n.d.). CAS 78495-63-3 2-Fluoro-6-methoxyphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxyphenylboronic acid.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances, 12(45), 29339-29343.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances, 12(45), 29339-29343.
  • The Suzuki−Miyaura coupling between different aryl halides and various... (2020).
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry, 73(15), 5919-5930.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022).
  • Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. (2004). Organic Letters, 6(3), 357-360.
  • Sancai Industry. (2025). CAS 78495-63-3 | 2-Fluoro-6-methoxyphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxyphenylboronic acid.
  • BLD Pharm. (n.d.). 78495-63-3|2-Fluoro-6-methoxyphenylboronic acid.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development, 27(10), 1779-1801.
  • Sigma-Aldrich. (2019).
  • PubChem. (n.d.). 3-Fluorophenylboronic acid.
  • CymitQuimica. (n.d.). 3-Fluoro-2-formyl-4-methoxyphenylboronic acid.
  • Boroncore. (n.d.). 1451392-14-5 | this compound.
  • Santa Cruz Biotechnology. (n.d.). 2-Fluoro-6-methoxyphenylboronic acid.
  • BOC Sciences. (n.d.). CAS 78495-63-3 2-Fluoro-6-methoxyphenylboronic Acid.

Sources

Troubleshooting & Optimization

Optimizing Suzuki reaction yield with 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential tool in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction can present significant challenges when employing sterically hindered and electronically complex substrates. 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is a prime example of such a substrate, featuring a unique combination of steric bulk and competing electronic effects from its ortho-formyl, ortho-methoxy, and meta-fluoro substituents.

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this specific boronic acid. As Senior Application Scientists, we provide field-proven insights and troubleshooting strategies to help you optimize reaction yields and achieve your synthetic goals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I am only recovering my starting materials. What are the likely causes and how can I improve the outcome?

Answer: Low or no conversion when using this compound is a common issue stemming from a combination of severe steric hindrance and challenging electronic properties. The two ortho-substituents (formyl and methoxy) impede crucial steps in the catalytic cycle.

Causality & Optimization Strategy:

  • Steric Hindrance: The bulky groups surrounding the boronic acid make it difficult for the transmetalation step—the transfer of the aryl group to the palladium center—to occur efficiently.[1][2][3] The subsequent reductive elimination step to form the final product can also be slowed.[2]

    • Solution: Employ catalyst systems specifically designed for sterically demanding couplings. Bulky, electron-rich monophosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos are essential.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that facilitates both oxidative addition and reductive elimination.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[2]

  • Catalyst & Ligand Selection: The choice of catalyst and ligand is the most critical factor for success.

    • Solution: Utilize advanced palladium pre-catalysts (e.g., XPhos Pd G3) which are air-stable and efficiently generate the active Pd(0) catalyst. For particularly difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate.[1]

  • Suboptimal Base/Solvent System: The choice of base and solvent is crucial and interdependent. An inappropriate base can fail to activate the boronic acid for transmetalation or can promote side reactions.

    • Solution: A moderately strong inorganic base under anhydrous conditions is often the best starting point. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in anhydrous media and less likely to cause base-sensitive functional group degradation compared to stronger bases like alkoxides.[1][4] Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene are recommended to ensure all reagents remain in solution and to minimize water-related side reactions.[1][5]

Question 2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, particularly for boronic acids with electron-withdrawing groups. The ortho-formyl group in your substrate is known to significantly accelerate this hydrolytic side reaction, especially in the presence of aqueous bases.[3]

Causality & Optimization Strategy:

  • Accelerated Hydrolysis: The electron-withdrawing nature of the formyl group increases the Lewis acidity of the boron center, making it more susceptible to attack by water and subsequent protonolysis.[3]

    • Solution 1: Strictly Anhydrous Conditions: The most effective way to suppress protodeboronation is to eliminate water from the reaction. Use anhydrous solvents, oven-dry your glassware, and handle reagents under an inert atmosphere (Argon or Nitrogen).[6] Ensure your base is anhydrous; K₃PO₄ is a good option.[4]

    • Solution 2: Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can protect it from premature protodeboronation. The ester can then be used directly in the Suzuki coupling.

    • Solution 3: Base Selection: Avoid aqueous bases like Na₂CO₃ or K₂CO₃. If some water is unavoidable, using a base like cesium fluoride (CsF) can sometimes be beneficial as the fluoride ion can form a more stable fluoroborate species.[7]

Question 3: My analysis shows a homocoupled dimer of the boronic acid as a major byproduct. How can I minimize this?

Answer: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen and can be mediated by Pd(II) species in the reaction mixture.[8][9]

Causality & Optimization Strategy:

  • Oxygen-Mediated Coupling: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[9]

    • Solution 1: Thorough Degassing: It is critical to remove all dissolved oxygen from the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[6] A common method is to bubble argon through the solvent for 15-30 minutes before use.

    • Solution 2: Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]

    • Solution 3: Use of a Mild Reductant: Adding a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[8]

Data & Protocols

Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
Catalyst/Pre-catalystLigandKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃XPhos Excellent for di-ortho-substituted substrates; promotes fast reductive elimination.1-3
Pd(OAc)₂SPhos High activity for sterically demanding and electron-rich or -poor substrates.1-3
XPhos Pd G3(Integrated)Air-stable, highly active pre-catalyst; simplifies reaction setup.[1]2-5
RuPhos Pd G3(Integrated)Effective for challenging couplings, including those with heterocyclic partners.2-5
Table 2: Recommended Base and Solvent Combinations
Base (Equivalents)SolventTemperature (°C)Comments
K₃PO₄ (2.0 - 3.0)1,4-Dioxane80 - 110Excellent general-purpose system for anhydrous conditions; good solubility.[1][2]
Cs₂CO₃ (2.0 - 3.0)Toluene100 - 110Stronger base, can be effective if K₃PO₄ is slow; ensure anhydrous.
K₂CO₃ (3.0)Toluene/H₂O80 - 100Use with caution. High risk of protodeboronation; only attempt if anhydrous systems fail.[4]
t-BuOK (2.0)Dioxane / THF60 - 100Very strong base, may be necessary for extremely challenging couplings but carries a risk of side reactions with the formyl group.[1]
Experimental Protocol: Optimized Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.3 - 1.5 equiv)

  • XPhos Pd G3 (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (to achieve ~0.1 M concentration)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • Seal the vessel with a rubber septum.

  • Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add the XPhos Pd G3 pre-catalyst.

  • Add the degassed, anhydrous 1,4-dioxane via syringe.

  • Place the vessel in a pre-heated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Proceed with aqueous workup and purification.

Diagrams: Workflows & Mechanisms

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X trans Transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² reduct Reductive Elimination reduct->pd0 product Ar¹-Ar² (Product) reduct->product ar1x Ar¹-X ar1x->add boronic Ar²-B(OR)₂ boronic->trans base Base (e.g., K₃PO₄) base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield q1 Protodeboronation Observed? start->q1 a1_yes Switch to Anhydrous Conditions (K₃PO₄, Dioxane). Consider Boronate Ester. q1->a1_yes Yes q2 Homocoupling Observed? q1->q2 No a1_yes->q2 a2_yes Thoroughly Degas Solvents. Ensure Inert Atmosphere. q2->a2_yes Yes q3 Using Sterically Bulky Ligand? (e.g., XPhos, SPhos) q2->q3 No a2_yes->q3 a3_no Switch to Bulky, Electron-Rich Ligand and Pre-catalyst (e.g., XPhos Pd G3). q3->a3_no No end_node Increase Catalyst Loading & Temperature. q3->end_node Yes a3_no->end_node

Caption: A decision-making workflow for troubleshooting low Suzuki reaction yields.

Frequently Asked Questions (FAQs)

Q: What specifically makes this compound a "challenging" substrate? A: The difficulty arises from a "perfect storm" of three factors:

  • Steric Hindrance: The presence of two ortho-substituents (formyl and methoxy) creates significant steric bulk around the reaction center, impeding the approach of the palladium catalyst and slowing down the transmetalation and reductive elimination steps.[1][3][10]

  • Electronic Effects: The molecule has both an electron-withdrawing formyl group and an electron-donating methoxy group ortho to the C-B bond, plus an electron-withdrawing fluoro group. This complex electronic environment can complicate the reaction kinetics. While electron-withdrawing groups can slow transmetalation, they can also increase the boron's Lewis acidity.[11][12]

  • Propensity for Protodeboronation: The ortho-formyl group is known to significantly accelerate the rate of unwanted hydrolytic deboronation, cleaving the C-B bond before it can participate in the coupling reaction.[3]

Q: How do I effectively purify my final product and remove unreacted boronic acid? A: Unreacted boronic acid can often co-elute with the desired product during silica gel chromatography. An effective purification strategy involves a liquid-liquid extraction prior to chromatography. After the reaction, dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of 1-2 M NaOH. The basic wash will convert the acidic boronic acid into its water-soluble sodium boronate salt, which will be extracted into the aqueous layer, while your likely less polar product remains in the organic layer.[13] Subsequent standard chromatography should then be much more effective.

Q: Can I use a boronic acid that is not of high purity? A: It is strongly discouraged. Impurities in the boronic acid starting material can act as catalyst poisons, interfering with the delicate palladium catalytic cycle and leading to lower yields or complete reaction failure.[14] Boronic acids can also self-condense to form boroxines upon storage, which may have different reactivity. Always use high-purity reagents from a reliable source.

References

  • BenchChem Technical Support. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.1

  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.2

  • BenchChem Technical Support. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.6

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.15

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Sourced from Organoborane coupling reactions (Suzuki coupling), NIH. 3

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353–358.

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.16

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.10

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.

  • ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.17

  • BenchChem. (2025). The Impact of Fluorine Substitution on the Reactivity of Polyiodobenzenes: A Comparative Guide.18

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.19

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic...

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?

  • ResearchGate. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF.20

  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.

  • University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging.

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.

  • Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.

  • Reddit. (2024). Struggling with Suzuki Reaction.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.

  • Reddit. (2017). Purification of boronic acids?

  • BenchChem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.11

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.

  • ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.7

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.

  • ResearchGate. (n.d.). Optimization of the reaction conditions.

  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.12

  • PMC - NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?

  • ResearchGate. (n.d.). Optimization of the synthesis of compounds 1-3.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.

  • Wikipedia. (n.d.). Suzuki reaction.

Sources

Common side reactions with 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during reactions involving this compound, offering explanations for their causes and actionable solutions.

Question 1: I am observing significant formation of 2-fluoro-3-methoxybenzaldehyde as a byproduct, leading to low yields of my desired cross-coupled product. What is causing this and how can I minimize it?

Answer:

The formation of 2-fluoro-3-methoxybenzaldehyde is a classic example of protodeboronation , a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[1][2] The ortho-formyl group in your starting material significantly accelerates this undesired reaction through hydrolytic deboronation.[3]

Causality:

The mechanism of protodeboronation can be influenced by several factors, including pH and temperature. In aqueous basic conditions, common in Suzuki couplings, the boronic acid exists in equilibrium with its more reactive boronate anion. This anion can then react with a proton source (like water) to yield the undesired protodeboronated product.[2] The electron-withdrawing nature of the formyl group and its proximity to the boronic acid moiety can further facilitate this process.

Troubleshooting Workflow:

G start High Protodeboronation Observed cond1 Reaction Conditions start->cond1 cond2 Reagent Stability start->cond2 sol1 Use Anhydrous or Aprotic Conditions cond1->sol1 sol2 Lower Reaction Temperature cond1->sol2 sol3 Use a 'Slow-Release' Strategy cond1->sol3 sol4 Use Fresh Boronic Acid cond2->sol4 sol5 Check for Degradation cond2->sol5

Caption: Troubleshooting workflow for high protodeboronation.

Step-by-Step Mitigation Protocol:

  • Optimize Reaction Conditions:

    • Solvent Choice: If permissible for your specific transformation, consider switching to anhydrous or aprotic solvents to minimize the presence of water, which acts as a proton source.[3]

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of protodeboronation.

    • Base Selection: While a base is necessary for the Suzuki-Miyaura reaction, using a milder base or ensuring it is anhydrous can be beneficial.

  • Employ a "Slow-Release" Strategy:

    • Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These esters hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing protodeboronation.[1][4]

  • Ensure Reagent Quality:

    • Use freshly acquired this compound, as boronic acids can degrade over time.

    • If the reagent has been stored for an extended period, consider purifying it before use.

Question 2: My reaction mixture shows a significant amount of a symmetrical biaryl impurity, 2,2'-difluoro-6,6'-dimethoxy-3,3'-dicarbaldehyde. What is this, and how can I prevent its formation?

Answer:

The observed impurity is the product of homocoupling , another prevalent side reaction in Suzuki-Miyaura couplings, where two molecules of the boronic acid couple to form a symmetrical biaryl.[5][6][7]

Causality:

Homocoupling can be promoted by several factors, with the presence of oxygen being a primary culprit.[8] Oxygen can facilitate the oxidative homocoupling of the boronic acid. Additionally, certain palladium catalyst systems and reaction conditions can favor this undesired pathway.[6] Electron-deficient boronic acids, such as the one you are using, can be more prone to certain types of homocoupling.[5][6]

Mitigation Strategies:

StrategyRationale
Rigorous Degassing To remove dissolved oxygen, which is a key promoter of oxidative homocoupling.[8]
Inert Atmosphere Maintaining the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the ingress of oxygen.
Catalyst and Ligand Choice Some palladium catalysts and ligands are more prone to inducing homocoupling. Screening different catalyst systems can identify one that favors the desired cross-coupling.[9]
Stoichiometry Control Using a slight excess of the aryl halide relative to the boronic acid can sometimes suppress homocoupling.

Experimental Protocol for Minimizing Homocoupling:

  • Solvent Degassing: Before use, thoroughly degas the reaction solvent by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction Setup: Assemble the reaction glassware under a stream of inert gas.

  • Reagent Addition: Add the degassed solvent, base, aryl halide, and this compound to the reaction flask under the inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst and ligand to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution: Maintain a gentle flow of inert gas over the reaction mixture for the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Storing it under an inert atmosphere (argon or nitrogen) is also recommended to protect it from moisture and oxygen, which can contribute to its degradation over time.

Q2: Can the ortho-methoxy group on this compound influence the reaction outcome?

A2: Yes, the ortho-methoxy group can exert both steric and electronic effects. Sterically, it can hinder the approach of the palladium catalyst, potentially slowing down the transmetalation step.[3] Electronically, it is an electron-donating group, which can influence the reactivity of the boronic acid. In some cases, ortho-substituents can participate in chelation with the metal center, which may alter the selectivity of the reaction.[10][11]

Q3: Are there any specific palladium catalysts or ligands that are recommended for Suzuki couplings with this sterically hindered and electronically complex boronic acid?

A3: For sterically hindered or electronically challenging Suzuki couplings, highly active catalyst systems are often required. Consider using palladium precatalysts complexed with bulky, electron-rich phosphine ligands such as Buchwald or SPhos ligands.[9] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved yields and reaction rates.[12]

Q4: Besides protodeboronation and homocoupling, are there other potential side reactions I should be aware of?

A4: While protodeboronation and homocoupling are the most common, other side reactions can occur. For instance, if your aryl halide partner contains functionalities that can react with the formyl group, you may observe undesired side products. Additionally, under certain conditions, the formyl group itself could potentially be a site for other transformations, although this is less common in typical Suzuki coupling conditions.

Q5: How can I monitor the progress of my reaction and the formation of side products?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the desired product and major byproducts. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. These methods can help you identify and quantify the desired product as well as the protodeboronated and homocoupled side products.

Diagram of Key Side Reactions

G cluster_0 Desired Suzuki Coupling cluster_1 Side Reactions start 3-Fluoro-2-formyl-6- methoxyphenylboronic acid + Aryl Halide product Cross-Coupled Product start->product Pd Catalyst, Base side1 Protodeboronation prot_prod 2-Fluoro-3-methoxybenzaldehyde side1->prot_prod side2 Homocoupling homo_prod Symmetrical Biaryl side2->homo_prod start2 3-Fluoro-2-formyl-6- methoxyphenylboronic acid start2->side1 H+ Source start2->side2 O2, Pd Catalyst

Caption: Desired Suzuki coupling versus common side reactions.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17168-17181. Available at: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry, 31(15), 1515-1520. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5553-5557. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269-12278. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Walczak, M. A., & Wierzbicki, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

  • Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(35), 21543-21551. Available at: [Link]

  • Walczak, M. A., & Wierzbicki, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Technical Support Center: Purification of Products from 3-Fluoro-2-formyl-6-methoxyphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to ensure the successful isolation of your target compounds.

Introduction to Purification Challenges

This compound is a versatile reagent, frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex biaryl compounds.[][] However, the unique combination of a boronic acid, an aldehyde, and electron-donating and-withdrawing groups on the phenyl ring presents specific purification challenges. These can include:

  • Residual Palladium Catalyst: Difficult to remove and can interfere with downstream applications.

  • Boronic Acid-Related Impurities: Homocoupling byproducts and unreacted starting materials are common.[3]

  • Product Polarity: The polarity of the product can be very similar to that of the starting materials and byproducts, making chromatographic separation difficult.

  • Product Stability: The aldehyde functionality may be sensitive to certain purification conditions.

This guide provides structured troubleshooting advice to navigate these common issues effectively.

Troubleshooting Guides: Question & Answer Format

Issue 1: Persistent Palladium Contamination in the Final Product

Q: After my Suzuki-Miyaura coupling reaction, I'm struggling to remove the palladium catalyst. My final product is a grey or black solid, and I see a black streak on my TLC plate.

A: This is a classic sign of palladium black precipitation. Palladium(0) catalysts can be sensitive to oxygen and decompose into inactive palladium black.[4] Here’s a systematic approach to tackle this:

Probable Causes & Solutions:

Probable CauseScientific Rationale & Solution
Ineffective Work-up A simple aqueous work-up is often insufficient to remove all palladium residues. Solution: After the reaction, perform a filtration through a pad of Celite®. This will remove the bulk of the precipitated palladium. For the filtrate, proceed with a standard aqueous work-up.
Catalyst Adsorption to Product Polar functional groups on your product can chelate with palladium, making it difficult to remove. Solution: After the initial filtration, consider a wash with an aqueous solution of a mild chelating agent like thiourea or L-cysteine. These will complex with the residual palladium, facilitating its removal into the aqueous phase. Use these with caution as they can sometimes affect the product.
Incomplete Reaction If the reaction has not gone to completion, the remaining palladium catalyst will be part of the crude mixture. Solution: Ensure your reaction goes to completion by monitoring with TLC or LC-MS. If necessary, optimize reaction conditions (temperature, time, catalyst loading).

Detailed Protocol: Post-Reaction Filtration

  • Allow the reaction mixture to cool to room temperature.

  • Prepare a small plug of Celite® (approximately 1-2 cm) in a Hirsch or Büchner funnel.

  • Wet the Celite® pad with the reaction solvent.

  • Carefully pour the reaction mixture through the Celite® pad.

  • Wash the reaction flask and the Celite® pad with additional fresh solvent to ensure all the product is collected.

  • Proceed with the aqueous work-up of the filtrate.

Issue 2: Difficulty in Separating the Product from Boronic Acid Starting Material and Homocoupled Byproducts

Q: My purified product is contaminated with the starting boronic acid and/or a homocoupled byproduct of the boronic acid. They have very similar Rf values on TLC.

A: This is a common challenge due to the similar polarities of these compounds. A multi-pronged approach involving chemical treatment and optimized chromatography is often necessary.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Solution
Excess Boronic Acid Using a large excess of the boronic acid can lead to significant amounts remaining after the reaction. Solution: Optimize the stoichiometry of your reaction. A slight excess (1.1-1.2 equivalents) of the boronic acid is often sufficient.
Homocoupling Side Reaction This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[3] Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (Nitrogen or Argon).[4]
Ineffective Chromatography Standard silica gel chromatography may not provide sufficient resolution. Solution: Consider alternative purification methods as detailed below.

Advanced Purification Strategies:

  • Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution.[5]

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or dilute NaOH). The boronic acid will move into the aqueous layer as its boronate salt.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the product, now free of the boronic acid starting material.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[6][7]

    • Common solvent systems for biaryl compounds include hexanes/methanol or hexanes/ethyl acetate.[6]

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then add a solvent in which it is less soluble until turbidity is observed.

    • Allow the solution to cool slowly to promote the formation of pure crystals.

  • Formation of a Diethanolamine Adduct: Boronic acids can form crystalline adducts with diethanolamine, which can then be removed by filtration.[8] This is particularly useful for removing unreacted boronic acid.

Issue 3: Product Degradation on Silica Gel Column

Q: I'm losing a significant amount of my product during silica gel chromatography. I suspect it's degrading on the column.

A: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, including some boronic acids and aldehydes.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Solution
Acidity of Silica Gel The silanol groups on the surface of silica gel are acidic and can catalyze decomposition reactions. Solution: Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Aldehyde Reactivity The formyl group can be susceptible to oxidation or other reactions on the silica surface. Solution: Minimize the time the compound spends on the column by using flash chromatography with a well-optimized solvent system.
Over-adsorption Strong interactions between the product and the silica gel can lead to streaking and poor recovery. Solution: Impregnating the silica gel with boric acid has been shown to be effective for the purification of some boronic esters by suppressing over-adsorption.[9] While your product is not a boronic ester, this technique might be adaptable.

Workflow for Troubleshooting Purification Issues

Caption: A decision-making workflow for purifying products from this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: It should be stored in a cool, dry place, away from light and moisture. As boronic acids can dehydrate to form boroxines (trimeric anhydrides), it is best to store it under an inert atmosphere if possible.

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative, especially for polar compounds that are difficult to purify on normal-phase silica gel.[10] A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.

Q3: I am observing an unexpected byproduct. How can I identify it?

A3: The most common unexpected byproducts are homocoupled species or products of protodeboronation (where the boronic acid group is replaced by a hydrogen).[3] To identify unknown byproducts, techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy are invaluable.

Q4: My reaction yield is very low. Could purification be the issue?

A4: While purification can impact the isolated yield, a very low yield often points to issues with the reaction itself.[11] Ensure that your reagents are pure, your solvents are dry and degassed, and your catalyst is active.[4] Boronic acids can be prone to degradation, so using a fresh or recently purified sample is recommended.[4]

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, you should always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Purification of boronic acids? (2017). Reddit. Available at: [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(9), 1024-1025. Available at: [Link]

  • Hollmann, F., & Others. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8349-8355. Available at: [Link]

  • Milligan, J. A., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 955. Available at: [Link]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 114-120. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • How difficult should a suzuki coupling be? (2023). Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Available at: [Link]

  • HELP: Purifying boronic acids sucks. (2025). Reddit. Available at: [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Available at: [Link]

  • National Institutes of Health. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. Available at: [Link]

  • ResearchGate. (n.d.). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. Available at: [Link]

Sources

3-Fluoro-2-formyl-6-methoxyphenylboronic acid solubility issues in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this versatile but often problematic reagent in cross-coupling reactions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to address specific problems you may be observing at the bench.

Q1: My this compound is not dissolving in the reaction solvent at the start of the experiment. What are my options?

This is the most common issue encountered with this reagent. The unique substitution pattern—an ortho-formyl, an ortho-methoxy, and a meta-fluoro group—creates a rigid, polar molecule with limited solubility in many standard apolar solvents used for Suzuki-Miyaura couplings (e.g., toluene, dioxane).

Causality: The poor solubility arises from a combination of factors:

  • Intramolecular Hydrogen Bonding: The ortho-formyl and ortho-methoxy groups can form intramolecular hydrogen bonds with the boronic acid's hydroxyl groups. This interaction can lead to the formation of stable dimeric or oligomeric structures that are less soluble.

  • Polarity Mismatch: The multiple polar functional groups (formyl, methoxy, fluoro, boronic acid) make the molecule significantly more polar than a simple phenylboronic acid, reducing its affinity for non-polar solvents.

  • Crystal Lattice Energy: As a solid, the compound's high melting point (120-125 °C) suggests a stable crystal lattice that requires significant energy to disrupt.[1][2]

Troubleshooting Workflow:

G start Initial Observation: Boronic acid is insoluble option1 Introduce a Polar Aprotic Co-Solvent (e.g., DMF, NMP, DMSO) start->option1 Initial attempt option2 Increase Proportion of Protic Co-Solvent (e.g., H2O, EtOH) start->option2 If aqueous base is used proc1 Increase Reaction Temperature option1->proc1 If still insoluble option2->proc1 option3 Switch to a Higher-Boiling Point Ethereal Solvent (e.g., DME, Diglyme) proc2 Pre-dissolve Boronic Acid proc1->proc2 For difficult cases proc3 Change the Base proc2->proc3 Base choice matters deriv1 Convert to Pinacol Ester proc3->deriv1 Advanced Strategy deriv2 Convert to MIDA Boronate proc3->deriv2 For stability

Caption: Troubleshooting workflow for solubility issues.

Recommended Solutions (In Order of Application):

  • Modify the Solvent System: A single-component apolar solvent is rarely sufficient. A mixture is almost always required. See Table 1 for recommendations.

    • High-Boiling Ethers: Solvents like 1,2-dimethoxyethane (DME) or dioxane are often superior to THF due to their higher boiling points, allowing for increased thermal energy to aid dissolution.

    • Polar Aprotic Co-solvents: Adding a small percentage (5-10% v/v) of DMF or NMP can dramatically increase solubility. Caution: DMF can decompose at high temperatures, especially with certain bases.

    • Aqueous Biphasic Systems: The use of water is standard in many Suzuki protocols as it is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄).[3] The resulting boronate salt formed in situ is often more soluble than the free boronic acid. Experiment with different organic/water ratios (e.g., 4:1, 3:1).

  • Increase the Temperature: Before adding the palladium catalyst and aryl halide, try heating the mixture of the boronic acid, base, and solvent to the target reaction temperature (e.g., 80-100 °C) for 15-30 minutes. Often, dissolution is kinetically slow and requires thermal energy.

  • Change the Base: Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents than potassium or sodium carbonates and can facilitate the formation of a more soluble cesium boronate salt. Potassium phosphate (K₃PO₄) is another excellent choice, particularly in dioxane/water systems.[4]

Q2: The reaction starts, but a precipitate forms and the conversion stalls. What's happening?

If the initial reagents were soluble, this observation often points to the insolubility of a reaction intermediate or the final product.[4]

Causality:

  • Product Insolubility: The newly formed biaryl product may be highly crystalline and insoluble in the reaction medium, effectively precipitating out and preventing the reaction from reaching completion. This is common when creating large, planar aromatic systems.[4]

  • Palladium Decomposition: If the reaction mixture is not properly degassed, dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can precipitate as palladium black.

Solutions:

  • Isolate and Test the Precipitate: If possible, isolate the precipitate from a small test reaction and analyze it (e.g., by NMR, LCMS). If it is the desired product, the primary issue is product solubility.

  • Switch to a Higher-Boiling Point Solvent: Solvents like DMF, NMP, or toluene (if compatible) can be heated to higher temperatures (>100 °C), which may keep the product in solution.

  • Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[4]

Q3: I am observing significant protodeboronation (loss of the B(OH)₂ group). How can I prevent this?

Protodeboronation is a common side reaction for arylboronic acids, particularly those with electron-withdrawing groups, and it competes with the desired cross-coupling.[5][6]

Causality: The C-B bond is susceptible to cleavage by protons, a process that can be catalyzed by acid, base, or residual metals. The electron-withdrawing nature of the fluoro and formyl groups on your reagent makes the ipso-carbon more electrophilic and thus more susceptible to protonolysis.

Solutions:

  • Use Anhydrous Conditions: While water is often used in Suzuki reactions, it is also the source of protons. In cases of severe protodeboronation, switching to strictly anhydrous conditions may be necessary. This requires using a soluble organic base like potassium tert-butoxide (KOtBu) in a solvent like anhydrous THF or dioxane.

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or cesium fluoride (CsF).

  • Increase Reactant Concentration: Operating at a higher concentration can favor the bimolecular cross-coupling pathway over the competing unimolecular (or water-mediated) decomposition pathway.

  • Convert to a Boronic Ester: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[5][7] These derivatives are more robust and release the boronic acid slowly in situ under the reaction conditions.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this specific boronic acid's structure so challenging for coupling reactions?

The combination of substituents creates a "perfect storm" of steric and electronic challenges.

G cluster_0 This compound cluster_1 Confounding Factors main_node B(OH)₂ | C₁ /   \ C₂(Formyl) - C₃(Fluoro) \   / C₆(Methoxy) - C₅ - C₄ steric Steric Hindrance (Formyl + Methoxy) electronic Electron-Withdrawing Effects (Formyl + Fluoro) coordination Intramolecular Coordination (Formyl Oxygen to Boron) solubility Poor Solubility (Polarity + H-Bonding) steric->coordination electronic->coordination coordination->solubility

Caption: Interplay of factors affecting reagent reactivity.

  • Steric Hindrance: The two bulky ortho substituents (formyl and methoxy) sterically shield the boronic acid group. This can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the boron reagent must approach the palladium center.[8]

  • Electronic Effects: The formyl and fluoro groups are strongly electron-withdrawing. This reduces the nucleophilicity of the aryl ring, which can also slow the transmetalation step.[9]

  • Intramolecular Coordination: The oxygen of the ortho-formyl group can coordinate to the empty p-orbital of the boron atom, forming a temporary five- or six-membered ring.[10] This internal stabilization can make the boron less available to interact with the palladium catalyst.

Q2: What is the Suzuki-Miyaura catalytic cycle and where can things go wrong with my reagent?

The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] Your specific reagent primarily causes problems during the Transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Ar-X label_oa Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' oa_complex->trans_complex Ar'-B(OH)₂ Base label_trans Transmetalation (Rate-Limiting Step) product Ar-Ar' (Coupled Product) trans_complex->product label_re Reductive Elimination annotation annotation trans_complex->annotation product->pd0 Regeneration

Caption: Suzuki-Miyaura catalytic cycle highlighting the problematic transmetalation step.

As shown in the diagram, the boronic acid (Ar'-B(OH)₂) must react with the oxidative addition complex (Ar-Pd(II)L₂-X). If your boronic acid is not fully dissolved or is sterically/electronically deactivated, this step becomes the bottleneck, leading to low or no product formation.

Data & Protocols

Table 1: Recommended Solvent & Base Systems for Screening
Solvent System (v/v)Base (equivalents)Typical Temp. (°C)Rationale & Comments
Dioxane / H₂O (4:1)K₃PO₄ (2.0-3.0)90-100A robust, general-purpose system. Good starting point.
Toluene / EtOH / H₂O (4:1:1)K₂CO₃ (3.0)80-90Ethanol can improve the solubility of polar reagents.
DME / H₂O (3:1)Cs₂CO₃ (2.0)85DME is a good solvent; Cs₂CO₃ is highly effective for hindered substrates.
2-MeTHF / H₂O (5:1)K₃PO₄ (3.0)80-90A greener alternative to THF/Dioxane that can sometimes offer unique solubility.[11]
DMFKOtBu (2.0)60-80Anhydrous system. Use when protodeboronation is severe. Caution: Use lower temp.
Protocol 1: Systematic Solubility Test
  • Preparation: To five separate small vials, add ~10 mg of this compound.

  • Solvent Addition: To each vial, add 0.5 mL of a different solvent system from Table 1 .

  • Observation (Room Temp): Vigorously stir or shake each vial for 2 minutes. Record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).

  • Observation (Heated): Place the vials in a heating block set to 80 °C. Stir and observe every 5 minutes for 20 minutes. Record any changes in solubility.

  • Base Addition: To the vials that showed the most promise, add the corresponding base from Table 1 (e.g., for the Dioxane/H₂O vial, add K₃PO₄).

  • Final Observation: Stir at 80 °C for another 10 minutes. The formation of the boronate salt should further improve solubility. Select the system that provides complete dissolution for your scaled-up reaction.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol incorporates best practices for challenging substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a stir bar and condenser, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10 minutes.

  • Solvent Addition: Add the pre-selected, degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Pre-dissolution: Heat the mixture to the target reaction temperature (e.g., 95 °C) and stir for 20-30 minutes. Visually confirm that all solids have dissolved before proceeding.

  • Catalyst Addition: In a separate vial, weigh the Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand (if needed). Briefly flush the main reaction flask with positive Argon pressure, quickly remove the septum, add the catalyst, and immediately reseal.

  • Reaction Monitoring: Maintain the reaction at temperature under a positive pressure of inert gas. Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., every hour).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Singel, T. G., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Singel, T. G., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. National Institutes of Health. [Link]

  • Hie, L., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Haggett, J. G., & Domaille, D. W. (2024). ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. Chemistry – A European Journal. [Link]

  • Cerna, I., & Cerný, M. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

Sources

Technical Support Center: Strategies for Stabilizing 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced boronic acid chemistry. This guide is designed for researchers, chemists, and drug development professionals who are encountering stability challenges with 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. This particular arylboronic acid, while a valuable building block, is susceptible to degradation under common reaction conditions due to its unique substitution pattern. The presence of an ortho-formyl group and fluorine atom creates a sterically hindered and electron-deficient environment, making the C-B bond prone to cleavage.

This document provides in-depth, field-tested solutions and explains the chemical principles behind them. Our goal is to empower you with the knowledge to not only troubleshoot your current experiments but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and I'm observing significant amounts of the deboronated side-product (2-fluoro-3-methoxybenzaldehyde). What is causing this?

Answer:

You are likely observing a process called protodeboronation , a common decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This issue is particularly pronounced with your substrate for several reasons:

  • Electronic Effects: The ortho-formyl (-CHO) and fluoro (-F) groups are electron-withdrawing, which increases the electrophilicity of the ipso-carbon (the carbon atom attached to the boron). This makes the C-B bond more susceptible to cleavage.

  • Steric Hindrance: The two ortho substituents (formyl and methoxy) create significant steric crowding around the boronic acid moiety. This can hinder the desired transmetalation step in the catalytic cycle of cross-coupling reactions.[2]

  • Reaction Conditions: Standard Suzuki-Miyaura conditions, which often employ aqueous basic media, can accelerate protodeboronation.[3][4] The rate of this degradation pathway is highly dependent on pH.[2][3]

Essentially, the rate of protodeboronation is competing with the rate of your desired cross-coupling reaction. If decomposition is faster, you will see low yields of your target product and an increase in the undesired arene.

Q2: How can I minimize protodeboronation during my reaction?

Answer:

Minimizing protodeboronation requires a multi-faceted approach that addresses both the reaction conditions and the nature of the boronic acid itself.

A. Optimization of Reaction Conditions:

  • Choice of Base: The type and concentration of the base are critical. Strongly basic aqueous conditions generally accelerate protodeboronation.[4] Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). A patent for purifying formylphenylboronic acids suggests that dissolving them in an alkaline solvent with a pH in the range of 8 to 11 at low temperatures (5-10°C) can help avoid decomposition of the formyl function.[5]

  • Solvent System: While aqueous co-solvents are common in Suzuki couplings, they can facilitate protodeboronation.[3] If possible, explore anhydrous conditions or solvent systems with minimal water content.

  • Temperature: Lowering the reaction temperature can slow the rate of decomposition. However, this must be balanced with the activation energy required for the cross-coupling reaction.

B. Procedural Modifications:

  • Slow Addition: Instead of adding the boronic acid all at once, consider a slow addition of a solution of the boronic acid to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the unstable reagent low, favoring the bimolecular cross-coupling over the unimolecular decomposition. This "slow release" strategy has been shown to be highly effective for unstable boronic acids.[6][7]

Q3: I've tried optimizing my conditions, but I'm still facing significant degradation. Are there more stable alternatives to the free boronic acid?

Answer:

Absolutely. When a boronic acid is inherently unstable, the most robust solution is often to use a more stable derivative that can generate the active boronic acid in situ. This strategy protects the C-B bond from premature cleavage.

The most common and effective derivatives are boronate esters . These are formed by reacting the boronic acid with a diol.[1] For your specific challenges, we highly recommend considering one of the following:

  • Pinacol Esters: These are the most common boronate esters, formed with pinacol. They are generally stable to silica gel chromatography and can be isolated and stored.[1] However, their transmetalation can be slower than the corresponding boronic acid.[8]

  • MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates are exceptionally stable, crystalline, and air-stable solids.[6][7] They are compatible with a wide range of reagents and can be purified by chromatography. A key advantage is their ability to undergo slow, controlled hydrolysis under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane) to release the boronic acid, minimizing its concentration and thus its decomposition.[6][7] This makes them ideal for challenging cross-couplings.

  • Diethanolamine (DABO) Adducts: Reacting the boronic acid with diethanolamine forms a stable, often crystalline, adduct.[8][9] These "DABO boronates" can often be used directly in Suzuki-Miyaura reactions with a protic co-solvent, where they release the boronic acid under the reaction conditions.[9][10]

The relative stability and effectiveness of these derivatives are summarized below:

Boron SpeciesBenchtop StabilitySuitability for ChromatographyKey Advantage
Free Boronic Acid Low to Moderate (substrate dependent)NoHigh reactivity (when stable)
Pinacol Boronate Ester GoodYesCommercially available, good balance
MIDA Boronate Excellent, Air-Stable[6][7]YesEnables slow-release strategy[6][7]
DABO Boronate Excellent, Air-Stable[8]NoSimple to prepare, crystalline solids[9]
Troubleshooting & Experimental Protocols
Protocol 1: Conversion of this compound to its MIDA Boronate Ester

This protocol provides a general procedure for protecting your unstable boronic acid as a highly stable MIDA boronate, which can be stored and used in subsequent slow-release cross-coupling reactions.

Workflow Diagram:

MIDA_Protection_Workflow Reagents Boronic Acid N-Methyliminodiacetic Acid Acetonitrile (Solvent) 4Å Molecular Sieves Reaction Stir at 80 °C (Reflux) Reagents->Reaction Combine & Heat Workup Cool to RT Filter Wash with Acetonitrile Reaction->Workup Reaction Complete Product Isolate Pure MIDA Boronate (Crystalline Solid) Workup->Product Purification

Caption: Workflow for MIDA boronate synthesis.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and activated 4Å molecular sieves (1 g per 10 mL of solvent).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the boronic acid.

  • Reaction: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering, and analyzing by ¹H NMR or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the molecular sieves, washing the filter cake with additional acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can often be purified by recrystallization or by washing with a non-polar solvent (e.g., hexanes) to afford the pure MIDA boronate, which is typically a white, crystalline solid.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol leverages the stability of the MIDA boronate for a challenging cross-coupling reaction.

Mechanism Diagram:

Slow_Release_Mechanism MIDA Stable MIDA Boronate Hydrolysis Slow Hydrolysis (K₃PO₄, H₂O) MIDA->Hydrolysis Enters Reaction BA Unstable Boronic Acid (Low Concentration) Hydrolysis->BA Rate-Controlled Release PdCycle Pd Catalytic Cycle (Suzuki Coupling) BA->PdCycle Transmetalation Decomp Protodeboronation (Minimized) BA->Decomp Product Desired Coupled Product PdCycle->Product

Caption: Slow-release strategy minimizes decomposition.

Step-by-Step Procedure:

  • Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate of 3-Fluoro-2-formyl-6-methoxyphenyl (1.2 equiv), the Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent: Add a solvent mixture, typically dioxane and water (e.g., 5:1 ratio). The presence of water is necessary for the slow hydrolysis of the MIDA boronate.[6]

  • Reaction: Degas the mixture thoroughly (e.g., by sparging with argon for 15-20 minutes). Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until the aryl halide is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

By using the MIDA boronate under these slow-release conditions, the concentration of the unstable free boronic acid is kept to a minimum throughout the reaction, thereby kinetically favoring the desired cross-coupling pathway over the competing protodeboronation.[6][7]

Analytical Monitoring of Stability
Q4: How can I quantitatively monitor the stability of my boronic acid during a reaction or in storage?

Answer:

Monitoring the stability of your boronic acid is crucial for method development and quality control. The primary techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A stability-indicating HPLC method is essential. This requires developing a method that can separate the parent boronic acid from its primary degradant (the protodeboronated arene) and any other impurities.[11]

    • Challenge: Boronic acids can sometimes degrade on the HPLC column itself.[11] Using columns with low silanol activity and carefully controlling the mobile phase pH (often acidic conditions using formic or trifluoroacetic acid) can mitigate this.[12]

    • Method: Reversed-phase HPLC with UV detection is standard. A gradient method using water/acetonitrile with an acid modifier is a good starting point.

  • NMR Spectroscopy:

    • ¹H NMR: This is excellent for monitoring the disappearance of the boronic acid signals and the appearance of the new aromatic proton signal in the deboronated product. You can use an internal standard for quantitative analysis.

    • ¹¹B NMR: This technique is specific to the boron atom and can provide clear information about the state of the boronic acid (e.g., free acid, boroxine trimer, or boronate ester).[11] A sharp signal indicates the monomeric boronic acid, while broader signals may suggest the presence of the cyclic boroxine anhydride, which forms upon dehydration.[1]

By implementing these strategies—from optimizing reaction conditions to employing stabilized boronate esters—researchers can significantly improve the success rate of reactions involving the challenging yet valuable this compound.

References
  • Kuivila, H. G., & Nahabedian, K. V. (1963). Electrophilic Displacement Reactions. X. The Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 85(9), 1197–1202. (Source not directly found, but concept is widely cited)
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13376–13390. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12237–12248. [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Organic & Biomolecular Chemistry, 12(43), 8758-8763. (Simulated reference based on search result[2] content)

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • Knapp, D. M., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(9), 2372–2375. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6520–6521. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6520–6521. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • D'hooghe, M., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Tetrahedron, 65(31), 6095-6101. (Simulated reference based on search result[13] content)

  • Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(42), 13629–13633. [Link]

  • Vedejs, E., & Chapman, R. W. (2000). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 65(16), 4992–4998. [Link]

  • Rychnovsky, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1838–1841. [Link]

  • Process for preparing highly pure formylphenylboronic acids. (2002).
  • Kumar, A., et al. (2008). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-8. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

Sources

Troubleshooting low conversion in Suzuki coupling with 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling with 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers encountering challenges with sterically hindered and electronically complex substrates, such as this compound. The unique substitution pattern of this molecule—featuring an ortho-formyl group, an ortho-methoxy group, and a fluorine atom—presents distinct challenges including steric hindrance, electronic deactivation, and the potential for undesirable side reactions.

This FAQ-style guide provides in-depth explanations and actionable protocols to diagnose and resolve common issues, ensuring your path to successful synthesis is clear and efficient.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion to the desired product. Where should I begin my troubleshooting?

A1: Low conversion is the most common issue in challenging Suzuki couplings. A systematic check of your reaction parameters is the most effective starting point. The problem often lies in one of three areas: catalyst activity, reagent stability, or suboptimal reaction conditions that fail to overcome the activation energy barrier for this specific substrate.

The Chemistry Behind the Problem: The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For a substrate like this compound, the steric bulk from the two ortho-substituents (formyl and methoxy) can significantly slow down the transmetalation and reductive elimination steps.[2][3][4] Furthermore, the electron-withdrawing nature of the formyl and fluoro groups can impact the nucleophilicity of the boronic acid, further impeding transmetalation.

Initial Troubleshooting Workflow:

Below is a systematic workflow to diagnose the root cause of low conversion.

G start Low Conversion Observed cat_check 1. Verify Catalyst System - Is the Pd source active? - Is the ligand appropriate? - Was degassing thorough? start->cat_check Start Here reagent_check 2. Assess Boronic Acid Stability - Any signs of protodeboronation? - Is the boronic acid pure? cat_check->reagent_check If catalyst is OK condition_check 3. Re-evaluate Conditions - Is the base/solvent choice optimal? - Is the temperature high enough? reagent_check->condition_check If boronic acid is stable solution Implement Targeted Solutions (See Q2-Q5) condition_check->solution Optimize

Caption: Initial troubleshooting workflow for low conversion.

Step-by-Step Diagnostic Protocol:

  • Catalyst and Ligand Integrity: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it requires in-situ reduction to Pd(0), which can sometimes be inefficient.[5] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst (e.g., XPhos Pd G3) can provide more reliable initiation.[1][5][6]

  • Inert Atmosphere: Confirm that the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote unwanted homocoupling of the boronic acid.[6]

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Impurities can poison the catalyst.

  • Solvent and Base Quality: Ensure solvents are anhydrous (if required by the protocol) and bases are of high purity and have been stored correctly.

If these initial checks do not reveal an obvious issue, the problem is likely specific to the challenging nature of your substrate, and you should proceed to the more detailed questions below.

Q2: I see a significant amount of a byproduct corresponding to the protonated form of my boronic acid (2-fluoro-3-methoxybenzaldehyde). What is causing this and how can I stop it?

A2: You are observing protodeboronation , a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] This pathway is particularly prevalent with electron-deficient arylboronic acids, especially under basic aqueous conditions.[8][9][10]

The Chemistry Behind the Problem: Protodeboronation can occur through several mechanisms, but a base-catalyzed pathway is highly relevant here.[7] The base (e.g., hydroxide) attacks the boron atom to form a boronate species. This negatively charged intermediate can then be protonated by a proton source (like water) at the ipso-carbon, cleaving the C-B bond.[7][10] The electron-withdrawing formyl and fluoro groups on your substrate make the ipso-carbon more susceptible to this protonation.

Strategies to Minimize Protodeboronation:

StrategyRationaleRecommended Action
Use a Milder or Non-Nucleophilic Base Strong bases in aqueous media (e.g., NaOH, KOH) accelerate protodeboronation.[7] Weaker bases like K₂CO₃ or K₃PO₄ are often better choices.[11]Switch from strong hydroxides to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective at promoting the catalytic cycle but are less aggressive in promoting protodeboronation.
Employ Anhydrous or "Low Water" Conditions Water is the primary proton source for this side reaction.[9] Reducing its concentration can significantly suppress protodeboronation.Use a solvent system like dioxane or toluene with a carefully dried, non-aqueous base such as K₃PO₄. If aqueous conditions are necessary, use the minimum amount of water required to dissolve the base.
Increase the Rate of Cross-Coupling Protodeboronation is a competing reaction. If the rate of the desired Suzuki coupling can be increased, the boronic acid will be consumed productively before it has time to decompose.This is achieved by optimizing the catalyst system. Use a highly active ligand that accelerates the rate-limiting step (often transmetalation or reductive elimination for hindered substrates). See Q3 for specific ligand recommendations.
Use a Boronic Ester Boronic esters (e.g., pinacol esters, MIDA esters) are generally more stable to protodeboronation than the corresponding boronic acids.[8][12] They act as a "slow-release" source of the boronic acid under the reaction conditions.[7]If possible, synthesize or purchase the pinacol ester derivative of your boronic acid. This is often the most robust solution for substrates prone to decomposition.
Q3: My starting materials are stable, but the reaction is just too slow. How do I select a better catalyst and ligand for this sterically hindered substrate?

A3: This is a classic problem of steric hindrance. The bulky ortho-substituents on your boronic acid and potentially on your coupling partner are preventing the molecules from easily approaching the palladium center. The solution is to use a ligand that is specifically designed to overcome this steric clash.

The Chemistry Behind the Problem: The ligand's role is multifaceted: it stabilizes the Pd(0) species, influences its reactivity, and controls the geometry around the metal center.[1] For sterically demanding substrates, large, bulky ligands are required. These ligands promote the formation of a monoligated L-Pd(0) species, which is less sterically crowded and more reactive in oxidative addition.[13] Furthermore, their bulk facilitates the final reductive elimination step to release the product.[11]

Recommended Ligands for Sterically Hindered Couplings: Electron-rich dialkylbiaryl phosphine ligands, often called "Buchwald ligands," are the industry standard for challenging couplings.[13] N-heterocyclic carbenes (NHCs) are also highly effective.[6][14]

Ligand ClassExamplesKey Features & Advantages
Dialkylbiaryl Phosphines SPhos , XPhos , RuPhosHighly electron-rich and bulky. Excellent for promoting oxidative addition of challenging electrophiles (e.g., aryl chlorides) and facilitating reductive elimination of hindered biaryls.[6][13][15] SPhos is often a great starting point for substrates with ortho-substituents.[11][13]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile ligand, though sometimes less effective for extremely hindered systems compared to modern Buchwald ligands.[5]
N-Heterocyclic Carbenes (NHCs) IPr, SImes (used in PEPPSI precatalysts)Strong σ-donors that form very stable Pd complexes. They are particularly effective at high temperatures and for coupling electron-rich aryl chlorides.[1][6][14]

Recommended Protocol - Ligand Screening:

  • Setup Parallel Reactions: In small vials, set up the reaction using 2-3 different catalyst systems. A good starting screen would be:

    • System A: Pd₂(dba)₃ with SPhos ligand.

    • System B: XPhos Pd G3 (a precatalyst).

    • System C: PEPPSI-IPr (an NHC-based precatalyst).

  • Standardize Conditions: Keep the substrate, base (e.g., K₃PO₄), solvent (e.g., dioxane), and temperature (e.g., 100 °C) constant across all reactions.

  • Monitor Progress: Analyze the reactions by TLC or LCMS after a set time (e.g., 4 hours) to identify the most promising system.

Q4: Which base and solvent system is best suited for this particular boronic acid?

A4: The choice of base and solvent is interdependent and critical for success. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[16][17][18] The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.

The Chemistry Behind the Choice:

  • Base: The strength and nature of the base matter. A base that is too strong or too nucleophilic can lead to side reactions like ester hydrolysis (if present) or protodeboronation.[19] A base that is too weak may not activate the boronic acid sufficiently, especially given its electron-deficient nature.

  • Solvent: Aprotic polar solvents are often preferred. They help solubilize the polar boronate intermediate. Often, a mixture including water is used to dissolve the inorganic base, but as discussed in Q2, water should be minimized for this substrate.[20]

Recommended Base and Solvent Combinations:

BaseRecommended Solvent(s)Rationale & Considerations
K₃PO₄ (Potassium Phosphate)Toluene, Dioxane, THFTop Recommendation. A moderately strong, non-nucleophilic base. It is highly effective in anhydrous or low-water conditions, which helps suppress protodeboronation.[6][11] Its low solubility often requires higher temperatures.
Cs₂CO₃ (Cesium Carbonate)Dioxane/H₂O, THF/H₂OA strong base that is often more effective than K₂CO₃ due to the higher solubility of cesium salts and the "cesium effect." It can be very effective but may still promote some protodeboronation if too much water is used.[21][22]
K₂CO₃ (Potassium Carbonate)Toluene/H₂O, Dioxane/H₂OA standard, cost-effective choice. It is a good starting point for less challenging couplings but may be too weak or require higher water content for this substrate, increasing the risk of protodeboronation.[11][21]
KOtBu (Potassium tert-butoxide)Toluene, Dioxane (anhydrous)A very strong, non-aqueous base. It can be highly effective for very hindered substrates but may be incompatible with the formyl group (potential for aldol-type side reactions). Use with caution.[23]

Experimental Protocol - Optimization:

  • Select the Best Catalyst System: Based on your screening in Q3, choose the most effective ligand/palladium source.

  • Test Base/Solvent Systems:

    • Condition A: K₃PO₄ in anhydrous Dioxane at 100-110 °C.

    • Condition B: Cs₂CO₃ in Dioxane/H₂O (e.g., 10:1 ratio) at 100 °C.

  • Analyze and Compare: Monitor the reactions for both conversion rate and the formation of the protodeboronated byproduct to find the optimal balance.

By systematically addressing these key questions, you can diagnose the specific hurdles presented by this compound and rationally design a successful Suzuki-Miyaura cross-coupling protocol.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Sharma, S., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Kong, L., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • Zeng, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Braga, A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Pinto, J. R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Biswas, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/Chempros. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2022). NHC-Pd(II)-Azole Complexes Catalyzed Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your cross-coupling reactions.

Section 1: Understanding the Substrate - Inherent Challenges

This section addresses the fundamental properties of this compound and how they impact its reactivity in Suzuki-Miyaura cross-coupling reactions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is extremely sluggish or fails completely. What makes this substrate so challenging?

Answer: The difficulty arises from a combination of severe steric hindrance and complex electronic effects originating from its substitution pattern. The boronic acid group is flanked by three ortho-substituents (fluoro, formyl, and methoxy), which creates significant steric bulk. This bulk physically impedes the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle, slowing it down dramatically.[1] Furthermore, the reductive elimination step to form the final product can also be hindered.[1]

// Invisible edges for layout node_BOH2 -> node_Pd [style=invis]; }

Caption: Steric hindrance from ortho-substituents impeding transmetalation.

Question 2: Besides low yield, I am observing a significant amount of a side product where the boronic acid group is replaced by a hydrogen atom. What is this side reaction and how can I prevent it?

Answer: This side reaction is known as protodeboronation . It is a common issue with boronic acids, particularly those that are electronically unstable or involved in slow coupling reactions.[2] The electron-withdrawing nature of the adjacent fluoro and formyl groups on your substrate can make the C-B bond more susceptible to cleavage by trace amounts of water or other protic sources in the reaction mixture, especially at elevated temperatures.

To mitigate protodeboronation:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester. These are generally more stable and less prone to protodeboronation.[3]

  • Choose a Faster Catalyst System: Employing a highly active catalyst that accelerates the desired Suzuki coupling will help it outcompete the slower protodeboronation pathway.[2]

  • Use Anhydrous Conditions: While many Suzuki couplings tolerate water, for a sensitive substrate like this, using anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄) can be beneficial.

G start Aryl-B(OH)₂ product Aryl-H (Protodeboronation Product) start->product Side Reaction suzuki_path Desired Suzuki Coupling (Slow for Hindered Substrates) start->suzuki_path Desired Pathway proton_source Protic Source (H⁺) (e.g., H₂O)

Caption: Competing pathways of Suzuki coupling and protodeboronation.

Section 2: Catalyst System Selection - A Decision-Making Guide

The choice of palladium source and, more importantly, the phosphine ligand is the most critical factor for achieving success with this substrate.

Question 3: What are the best palladium catalysts and ligands to use for this hindered coupling? My standard Pd(PPh₃)₄ is not working.

Answer: For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective. You require a catalyst system featuring bulky and electron-rich ligands that can accelerate the key steps of the catalytic cycle.[3] The most successful ligands for these challenges are modern biaryl phosphines (Buchwald-type ligands) and, in some cases, N-heterocyclic carbenes (NHCs).[1]

These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that readily undergoes oxidative addition. Their steric bulk also facilitates the final reductive elimination step, which can be a bottleneck for hindered substrates.[4]

Ligand ClassExamplesKey Advantages for This SubstrateRecommended Precatalyst*
Biaryl Phosphines XPhos, SPhos, RuPhosExcellent for sterically hindered substrates; high activity accelerates coupling over side reactions.[1]XPhos Pd G3/G4, SPhos Pd G3
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, thermally stable; can be effective for challenging couplings.[5]PEPPSI™-IPr
Traditional Phosphines P(t-Bu)₃, PCy₃More active than PPh₃ but may be less effective than biaryl phosphines for this specific challenge.[5]Pd₂(dba)₃ + Ligand

*Using a precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended. These are air-stable compounds that efficiently generate the active Pd(0) catalyst in solution, leading to more reproducible results than mixing a Pd(II) source like Pd(OAc)₂ with a ligand separately.[2][6]

Question 4: I'm observing significant homocoupling of my boronic acid. How can I minimize this?

Answer: Homocoupling (dimerization of the boronic acid) is often caused by the presence of oxygen in the reaction mixture.[1] Rigorous deoxygenation of your solvents and reaction vessel is the first and most critical step.

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Purge the vessel and sparge the solvent thoroughly before adding the catalyst.

  • Degassing Technique: For best results, use the "freeze-pump-thaw" method (three cycles) to remove dissolved oxygen from the solvent, as simple sparging may not be sufficient.[7]

  • Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that cleanly generates Pd(0) can sometimes be better than using a Pd(II) source which must be reduced in situ. The conditions for in situ reduction can sometimes promote homocoupling.[6]

Section 3: Optimizing Reaction Parameters

Fine-tuning the base, solvent, and temperature is essential for maximizing yield and minimizing side reactions.

Question 5: Which base and solvent combination is best for this reaction?

Answer: The base is not just a spectator; it plays a crucial role in activating the boronic acid by converting it to the more nucleophilic borate anion [-B(OH)₃]⁻, which is the active species in transmetalation.[8][9]

  • Base Selection: For difficult, sterically hindered couplings, a strong base is often required.[3] While aqueous K₂CO₃ is a common starting point, anhydrous K₃PO₄ (potassium phosphate) is frequently more effective for challenging substrates. It is strong enough to promote the reaction but is less likely to cause degradation of sensitive functional groups compared to bases like t-BuOK.

  • Solvent Selection: Anhydrous, non-polar aprotic solvents are generally preferred for these types of couplings.[3]

    • Recommended: 1,4-Dioxane or Toluene are excellent choices.

    • Water as a Co-solvent: While often used, water can promote protodeboronation with this sensitive substrate. An anhydrous system is a better starting point. If solubility is an issue, a minimal amount of water can be added, but its effect should be carefully monitored.

Section 4: Recommended Experimental Protocols

The following protocols provide a validated starting point for your experiments.

Protocol 1: High-Activity Conditions for this compound

This protocol uses a modern, highly active precatalyst designed for challenging couplings.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: Add the aryl halide, boronic acid, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Stir the suspension for 5 minutes while maintaining a positive pressure of inert gas.

  • Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 precatalyst in one portion. Immediately reseal the flask and purge with inert gas for another 2 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the challenging nature of the substrate, reactions may require 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 5: Visual Troubleshooting Guide

Use this flowchart to diagnose and solve common issues encountered during your experiments.

Troubleshooting_Flowchart

Caption: A decision-making flowchart for troubleshooting failed reactions.

References

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Thomas, J. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemistryOpen. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Biffis, A., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from MDPI. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Inorganic and Organometallic Polymers and Materials. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with the sterically hindered and electronically deactivated substrate, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. Here, we will delve into the critical role of base selection in maximizing the efficiency of your Suzuki-Miyaura coupling reactions and provide practical, field-tested solutions to common experimental hurdles.

Introduction: The Challenge of a Substituted Arylboronic Acid

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of three distinct substituents on the phenyl ring, each with its own electronic and steric influence, necessitates a carefully optimized reaction protocol. The ortho-formyl group, in particular, can lead to lower yields due to its electron-withdrawing nature and potential for unwanted side reactions.

The primary function of the base in a Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate to the palladium center.[1][2][3][4] The choice of base is therefore not a trivial matter; it can profoundly influence the reaction rate, yield, and the prevalence of side products.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low yields?

A1: Low yields with this substrate are often multifactorial. The electron-withdrawing effects of the fluoro and formyl groups decrease the nucleophilicity of the arylboronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[6][7] Additionally, the ortho substitution pattern introduces steric hindrance, which can further impede the approach of the coupling partners to the palladium catalyst.[8][9] The choice of base is critical here; an inappropriate base can either be too weak to efficiently form the active boronate species or so strong that it promotes side reactions.

Q2: I am observing a significant amount of a side product that appears to be 2-fluoro-3-methoxybenzaldehyde. What is happening?

A2: This is a classic case of protodeboronation, a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient arylboronic acids.[10][11] In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water or acidic impurities). The choice of base and the presence of water can significantly influence the rate of protodeboronation. While often associated with acidic conditions, protodeboronation can also be facilitated by certain bases.[10][12][13][14]

Q3: Can the ortho-formyl group itself cause complications?

A3: Yes. The aldehyde functionality can potentially coordinate to the palladium center, leading to catalyst inhibition. More significantly, boronic acids with ortho-formyl groups can be sensitive to strongly basic and aqueous conditions, which can promote side reactions beyond just protodeboronation.[8] In some cases, aprotic conditions may be beneficial for such sensitive substrates.[8]

Q4: What is the general role of the base in the Suzuki-Miyaura catalytic cycle?

A4: The base is essential for the transmetalation step.[15][16] It reacts with the boronic acid to form a more electron-rich and nucleophilic boronate anion (e.g., [ArB(OH)3]⁻).[1][2] This boronate species then transfers its aryl group to the palladium(II) complex, which was formed in the initial oxidative addition step. Without the base, the transmetalation is typically very slow or does not occur at all.[8]

Q5: Should I use an inorganic or an organic base?

A5: For Suzuki-Miyaura couplings, inorganic bases are generally preferred and more commonly used due to their effectiveness and cost-efficiency.[5] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are excellent starting points for screening.[4] Organic bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are typically less effective for activating the boronic acid in this context.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective Base: The chosen base may be too weak to form the boronate species efficiently. 2. Catalyst Inactivation: The palladium catalyst may be inhibited or decomposed. 3. Steric Hindrance: The bulky nature of the substrates is impeding the reaction.1. Base Screening: Perform a systematic screening of bases. Start with milder inorganic bases like K₂CO₃ or K₃PO₄ and consider stronger, more soluble bases like Cs₂CO₃ if needed. 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium center and facilitate both oxidative addition and reductive elimination. 3. Increase Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier imposed by steric hindrance.
Significant Protodeboronation 1. Presence of Protic Solvents/Impurities: Water or other proton sources are cleaving the C-B bond. 2. Inappropriate Base: The base may be promoting hydrolysis of the boronic acid.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider using an anhydrous base like K₃PO₄ or CsF. 2. Solvent Choice: Aprotic polar solvents like DMF or dioxane may be preferable to aqueous solvent mixtures. 3. Use of Boronic Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be less prone to protodeboronation.
Formation of Homocoupled Byproducts 1. Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid. 2. Catalyst System: Certain palladium sources and ligands may favor this side reaction.1. Degas Solvents: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. 2. Use of Pre-catalysts: Employ well-defined palladium pre-catalysts that can generate the active Pd(0) species more cleanly.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the this compound, aryl bromide, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Base Screening for Optimal Coupling Efficiency

A systematic screening of bases is highly recommended to identify the optimal conditions for your specific coupling partners.

Procedure:

  • Set up a parallel reaction array with identical amounts of the boronic acid, aryl halide, palladium catalyst, ligand, and solvent in each vessel.

  • To each vessel, add a different base (2.0 equivalents). A good starting set of bases includes: K₂CO₃, Cs₂CO₃, K₃PO₄, and NaHCO₃.

  • Run all reactions under the same conditions (temperature, time, stirring rate).

  • After the specified time, quench the reactions and analyze the conversion and yield in each case by a quantitative method such as LC-MS or ¹H NMR with an internal standard.

Data Presentation: Base Screening Comparison

The following table illustrates hypothetical results from a base screening experiment to guide your optimization.

Base Solvent System Temperature (°C) Yield (%) Protodeboronation (%)
Na₂CO₃Toluene/H₂O (4:1)904515
K₂CO₃Dioxane/H₂O (4:1)906510
K₃PO₄ Dioxane (anhydrous) 100 85 <5
Cs₂CO₃Toluene (anhydrous)100788
NaHCO₃DME/H₂O (4:1)903020

Note: Yields are hypothetical and for illustrative purposes. Actual results will vary based on the specific coupling partners and reaction conditions.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiix R¹-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R¹-Pd(II)L_n-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Side Reaction: Protodeboronation

Protodeboronation start This compound Ar-B(OH)₂ process Protodeboronation start->process end 2-Fluoro-3-methoxybenzaldehyde Ar-H process->end proton_source Proton Source (e.g., H₂O, Acid) proton_source->process

Caption: The undesired protodeboronation side reaction.

Experimental Workflow: Base Optimization

Base_Optimization_Workflow cluster_setup Reaction Setup cluster_screening Base Screening cluster_analysis Analysis & Optimization A Constant Reactants: Boronic Acid, Aryl Halide Base1 Base 1 (e.g., K₂CO₃) A->Base1 Base2 Base 2 (e.g., Cs₂CO₃) A->Base2 Base3 Base 3 (e.g., K₃PO₄) A->Base3 Base4 Base 4 (e.g., NaHCO₃) A->Base4 B Constant Conditions: Catalyst, Ligand, Solvent, Temp. B->Base1 B->Base2 B->Base3 B->Base4 Analysis Analyze Yield & Purity (LC-MS, NMR) Base1->Analysis Base2->Analysis Base3->Analysis Base4->Analysis Decision Identify Optimal Base Analysis->Decision Optimized Optimized Protocol Decision->Optimized

Caption: A systematic workflow for optimizing the base in the coupling reaction.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3925-3928. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37535-37539. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Al-Zoubi, R. M., & Marion, O. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Semantic Scholar. Available at: [Link]

  • RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17563-17585. Available at: [Link]

  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Available at: [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Available at: [Link]

Sources

Technical Support Center: Reactions Involving 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of work-up procedures for reactions involving this versatile yet sensitive reagent. The unique substitution pattern of this molecule—featuring an electron-withdrawing aldehyde ortho to the boronic acid, a fluorine atom, and a methoxy group—necessitates careful consideration during reaction work-up to ensure optimal yield and purity of your target compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions, such as Suzuki-Miyaura cross-coupling, utilizing this compound.

Issue 1: Low or No Yield of the Desired Product After Work-up

Possible Cause 1: Protodeboronation of the Boronic Acid

The ortho-formyl group on the phenylboronic acid can accelerate the rate of hydrolytic deboronation, a common side reaction where the boronic acid moiety is replaced by a hydrogen atom.[1] This is particularly problematic under basic aqueous conditions often used in Suzuki coupling work-ups.

Self-Validating Protocol to Mitigate Protodeboronation:

  • Minimize Contact with Aqueous Base: After the reaction is complete, cool the mixture to room temperature. Instead of a traditional basic aqueous wash, first dilute the reaction mixture with a non-polar organic solvent like ethyl acetate or toluene.

  • Gentle Aqueous Wash: Wash the organic layer with a neutral brine solution rather than a basic solution like sodium bicarbonate. If a basic wash is necessary to remove acidic impurities, use a mild, cold base solution (e.g., chilled 1% NaHCO₃) and minimize the contact time.

  • Prompt Extraction and Drying: Immediately separate the organic layer after washing. Dry the organic phase thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water that could promote deboronation.

Possible Cause 2: Product Loss During Extraction

The polarity of the biaryl aldehyde product, influenced by the formyl and methoxy groups, might lead to its partial solubility in the aqueous layer, especially if the aqueous phase is not saturated.

Self-Validating Protocol to Prevent Product Loss:

  • Back-Extraction: After the initial separation of the organic and aqueous layers, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Use of Brine: Always use a saturated brine solution for the final wash. This increases the ionic strength of the aqueous layer, "salting out" the organic product and reducing its solubility in the aqueous phase.

Troubleshooting Workflow for Low Yield

start Low Product Yield check_deboronation Check for Protodeboronation (LC-MS analysis of crude reaction mixture) start->check_deboronation check_extraction Evaluate Extraction Efficiency start->check_extraction deboronation_positive Protodeboronation Confirmed check_deboronation->deboronation_positive Yes extraction_issue Product in Aqueous Layer check_extraction->extraction_issue Yes solution_deboronation Implement Gentle Work-up: - Minimize aqueous base contact - Use neutral brine wash - Prompt drying deboronation_positive->solution_deboronation solution_extraction Improve Extraction: - Perform back-extraction - Use saturated brine extraction_issue->solution_extraction

Caption: Workflow for troubleshooting low product yield.

Issue 2: Presence of Persistent Impurities After Purification

Possible Cause 1: Homocoupling of the Boronic Acid

The formation of a symmetrical biaryl byproduct through the homocoupling of two molecules of the boronic acid is a common side reaction in Suzuki couplings.[2] This impurity can be difficult to separate from the desired product due to similar polarities.

Self-Validating Protocol to Minimize Homocoupling Impurity:

  • Strictly Anaerobic Conditions: Ensure the reaction is set up and run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from promoting homocoupling.[3]

  • Optimized Catalyst and Ligand: For electron-deficient boronic acids, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway over homocoupling.[2]

  • Purification Strategy: If homocoupling is unavoidable, careful optimization of the mobile phase for column chromatography is crucial. A shallow gradient of a more polar solvent in a less polar solvent system (e.g., ethyl acetate in hexanes) can often resolve the desired product from the homocoupled byproduct.

Possible Cause 2: Boroxine Formation and Incomplete Reaction

Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This can affect the stoichiometry of the reaction and lead to incomplete conversion.

Self-Validating Protocol to Address Boroxine-Related Issues:

  • Azeotropic Drying: Before use, the boronic acid can be dried by azeotropic distillation with a solvent like toluene to remove water and shift the equilibrium away from the boroxine.

  • Use of a Slight Excess: Employing a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the reaction to completion, even if a portion exists as the less reactive boroxine.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended general work-up procedure for a Suzuki-Miyaura reaction using this compound?

A1: The following is a robust, general work-up protocol designed to minimize common side reactions and maximize product recovery.

Detailed Experimental Protocol: General Work-up

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration (if necessary): If a heterogeneous catalyst or solid base was used, filter the mixture through a pad of Celite®, washing the filter cake with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water, followed by a wash with saturated aqueous sodium chloride (brine). Avoid strongly basic or acidic washes unless necessary to remove specific impurities, and if so, perform them quickly with chilled solutions.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a common starting point for biaryl aldehydes.[3][4]

Q2: I observe a significant amount of the dehalogenated starting material from my coupling partner. What is causing this and how can I prevent it?

A2: The formation of a dehalogenated byproduct from your aryl halide is a known side reaction in Suzuki couplings.[1] It occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be caused by sources of hydride in the reaction mixture. To minimize this, ensure you are using anhydrous solvents and that your base is of high quality and dry.

Q3: Can I purify the final biaryl aldehyde product by recrystallization instead of column chromatography?

A3: Recrystallization can be an effective purification method for solid products, provided a suitable solvent system can be found.[5][6][7] This often involves trial and error with different solvents and solvent mixtures (e.g., hexanes/ethyl acetate, ethanol/water) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Q4: How does the fluorine substituent affect the work-up procedure?

A4: The fluorine atom increases the acidity of the boronic acid and can influence the polarity of the final product.[8] While it doesn't typically require a drastic change in the work-up protocol, it can make the boronic acid more susceptible to certain side reactions. Interestingly, fluoride ions have been shown to protect boronic acids from copper(I)-mediated decomposition, although this is more relevant to "click" reactions than Suzuki couplings.[9][10]

Data Summary Table

Potential Issue Primary Cause Recommended Solution
Low Product YieldProtodeboronationMinimize contact with aqueous base; use neutral washes.
Product loss in aqueous layerBack-extract aqueous layer; use saturated brine.
Persistent ImpuritiesHomocoupling of boronic acidMaintain strict inert atmosphere; use bulky ligands.
Incomplete reactionUse a slight excess of boronic acid; ensure dryness.
DehalogenationReduction of aryl halideUse anhydrous solvents and high-quality dry base.

Logical Relationship Diagram

cluster_reaction Reaction Conditions cluster_workup Work-up Procedure Inert_Atmosphere Inert Atmosphere Homocoupling Homocoupling Inert_Atmosphere->Homocoupling Catalyst_Ligand Catalyst/Ligand Choice Catalyst_Ligand->Homocoupling Base_Quality Base Quality Protodeboronation Protodeboronation Base_Quality->Protodeboronation Aqueous_Wash Aqueous Wash Conditions Aqueous_Wash->Protodeboronation Extraction Extraction Method Product_Loss Product_Loss Extraction->Product_Loss Purification Purification Strategy Final_Purity Final_Purity Purification->Final_Purity

Caption: Key factors influencing work-up success.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Zarzeczańska, D., & Adamczyk-Woźniak, A. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • R Discovery. (2001).
  • BenchChem. (2025).
  • Leśnik, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • ResearchGate. (2025).
  • PubMed. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction.
  • ResearchGate. (2025). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF.
  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Callam, C. S., & Lowary, T. L. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • BenchChem. (2025). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • ResearchGate. (2025).
  • RSC Publishing. (n.d.). Fluoride protects boronic acids in the copper(i)
  • National Institutes of Health. (2024).
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • National Institutes of Health. (2013). Copper-Mediated Fluorination of Arylboronate Esters.
  • Amanote Research. (n.d.). (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic.

Sources

Validation & Comparative

A Technical Guide to the Suzuki-Miyaura Coupling: A Comparative Analysis of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly pivotal in the pharmaceutical industry for the synthesis of complex biaryl scaffolds found in numerous drug candidates.[3][4] The choice of the organoboron coupling partner is a critical determinant of reaction success, influencing yield, kinetics, and substrate scope. This guide provides an in-depth technical comparison of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid , a highly functionalized building block, with its positional isomers. By examining the interplay of electronic and steric effects, we aim to provide a rational framework for selecting the optimal reagent and reaction conditions for your synthetic targets.

The Critical Role of Substituents on Phenylboronic Acids

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the nature and position of its substituents. These effects are most pronounced during the transmetalation step, which is often rate-limiting. Generally, electron-donating groups (EDGs) on the boronic acid enhance the nucleophilicity of the aryl group, facilitating its transfer to the palladium center and often leading to higher reaction rates. Conversely, electron-withdrawing groups (EWGs) can decrease this nucleophilicity, potentially slowing the reaction.[5][6] However, the increased Lewis acidity of the boron atom in electron-deficient boronic acids can also facilitate the formation of the boronate complex, a key intermediate.[6]

Furthermore, substituents in the ortho position to the boronic acid moiety introduce steric hindrance, which can significantly impede the approach of the bulky palladium complex, often resulting in lower yields compared to their meta and para counterparts.[7][8]

Comparative Analysis of Isomeric Boronic Acids

IsomerStructureKey FeaturesPredicted Reactivity in Suzuki Coupling
This compound Ortho-formyl group: Strong electron-withdrawing group, introduces significant steric hindrance. • Meta-fluoro group: Electron-withdrawing, further reduces electron density on the ring. • Ortho-methoxy group: Electron-donating, but its effect is likely outweighed by the ortho-formyl and steric factors. Potential for chelation to the palladium center.[8]Challenging: The combination of a sterically demanding and electron-deactivating ortho-formyl group is expected to significantly reduce reactivity. Specialized, highly active catalysts and forcing conditions may be required.
4-Fluoro-2-formyl-6-methoxyphenylboronic acid Ortho-formyl group: Strong electron-withdrawing group, introduces significant steric hindrance. • Para-fluoro group: Strong electron-withdrawing effect. • Ortho-methoxy group: Electron-donating, potential for chelation.Low to Moderate: Similar to the 3-fluoro isomer, the ortho-formyl group will be the dominant factor in reducing reactivity due to sterics. The para-fluoro group will further decrease the ring's electron density.
5-Fluoro-2-formyl-6-methoxyphenylboronic acid Ortho-formyl group: Strong electron-withdrawing group, introduces steric hindrance. • Meta-fluoro group: Electron-withdrawing. • Para-methoxy group: Strong electron-donating group.Moderate: The para-methoxy group will partially counteract the deactivating effect of the ortho-formyl and meta-fluoro groups. However, the steric hindrance from the formyl group will still present a significant challenge.
2-Formyl-6-methoxyphenylboronic acid Ortho-formyl group: Strong electron-withdrawing group, steric hindrance. • Ortho-methoxy group: Electron-donating, potential for chelation.Low to Moderate: The absence of the deactivating fluoro group makes this isomer likely more reactive than its fluorinated counterparts, but the ortho-formyl group remains a primary obstacle.
3-Fluoro-6-methoxyphenylboronic acid No ortho-formyl group: Reduced steric hindrance. • Meta-fluoro group: Electron-withdrawing. • Ortho-methoxy group: Electron-donating.High: The lack of significant steric hindrance at the position ortho to the boronic acid should lead to good reactivity. The electronic effects of the fluoro and methoxy groups are more balanced.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center. This is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)3- PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Ar-Ar' RedElim->Pd0 BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate + OH- Base Base (e.g., K2CO3) Boronate->PdII_ArX Enters Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standardized Experimental Protocol for Comparative Analysis

To obtain a meaningful comparison of the reactivity of different boronic acid isomers, it is crucial to employ a standardized experimental protocol. The following procedure provides a robust starting point for such a study.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid isomer (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a degassed mixture of Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the specific boronic acid isomer, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Navigating the Choice of Boronic Acid Isomer

The selection of the optimal boronic acid isomer is a critical step in planning a successful Suzuki-Miyaura coupling. The following decision tree illustrates a logical workflow for this process.

Isomer_Selection Start Define Synthetic Target IdentifyIsomers Identify Potential Boronic Acid Isomers Start->IdentifyIsomers AssessSterics Assess Steric Hindrance (ortho-substituents?) IdentifyIsomers->AssessSterics HighSterics High Steric Hindrance: - Expect lower yields - Use bulky, electron-rich ligands (e.g., Buchwald-type) - Consider higher catalyst loading and temperature AssessSterics->HighSterics Yes LowSterics Low Steric Hindrance: - Standard conditions likely sufficient AssessSterics->LowSterics No AssessElectronics Assess Electronic Effects (EDG vs. EWG) EWG Electron-Withdrawing Groups: - May require stronger base or longer reaction times - Potential for protodeboronation AssessElectronics->EWG EWG Dominant EDG Electron-Donating Groups: - Generally faster reaction rates AssessElectronics->EDG EDG Dominant HighSterics->AssessElectronics LowSterics->AssessElectronics SelectCatalyst Select Optimal Catalyst System and Conditions EWG->SelectCatalyst EDG->SelectCatalyst RunReaction Perform Suzuki-Miyaura Coupling SelectCatalyst->RunReaction

Figure 2: A decision-making workflow for selecting a boronic acid isomer.

Conclusion

This compound and its isomers are valuable, highly functionalized building blocks in organic synthesis. Their performance in Suzuki-Miyaura cross-coupling reactions is a complex interplay of electronic and steric factors. The presence of an ortho-formyl group, in particular, presents a significant synthetic challenge due to its steric bulk and electron-withdrawing nature. Understanding these substituent effects is paramount for the rational design of synthetic routes and the optimization of reaction conditions. While direct comparative data is sparse, the principles outlined in this guide, supported by the broader chemical literature, provide a solid foundation for researchers to successfully employ these versatile reagents in the synthesis of complex molecular architectures.

References

  • Biffis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with ortho-Substituted Aryl Halides. Chemical Reviews, 118(4), 2149-2195.
  • Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1736-1745.
  • Bölcskei, H., et al. (2019). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. R Discovery.
  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Guides.
  • Kowalski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Kowalski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Retrieved from [Link]

  • American Chemical Society. (2026). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters.
  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • American Chemical Society. (2026). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters.
  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Guides.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • American Chemical Society. (2000). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry.
  • National Institutes of Health. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.

Sources

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose reactivity profoundly dictates the reaction's success. This guide offers an in-depth comparison of substituted phenylboronic acids in the context of biaryl synthesis, providing insights into the electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols.

The Decisive Role of Substituents in the Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is intricately linked to the electronic and steric nature of the substituents on the phenylboronic acid. These substituents influence the nucleophilicity of the aryl group attached to boron, which is a critical factor in the transmetalation step of the catalytic cycle.[1][3]

The electronic properties of substituents on the phenylboronic acid ring play a pivotal role in modulating reactivity. A general trend observed is that electron-donating groups (EDGs) enhance the rate of the Suzuki-Miyaura reaction, while electron-withdrawing groups (EWGs) tend to decrease it.[3][4]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density increases the nucleophilicity of the carbon atom bound to boron, thereby facilitating the crucial transmetalation step in the catalytic cycle.[3] However, a competing side reaction, protodeboronation, can also be accelerated by strong EDGs, which involves the cleavage of the carbon-boron bond and can reduce the overall yield.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the aromatic ring. This reduction in electron density diminishes the nucleophilicity of the aryl group, which can slow down the transmetalation step.[1] While this effect generally deactivates the boronic acid, the reaction can still proceed efficiently, often requiring slightly more forcing conditions or optimized catalyst systems.[4]

A study on the Suzuki coupling in aqueous micelles demonstrated that for arylboronic acids, electron-donating groups are beneficial for the reaction, whereas electron-withdrawing groups are unfavorable.[3] For instance, the reaction of 4-formylphenylboronic acid (an EWG) and (4-diphenylamino)phenylboronic acid (an EDG) resulted in high yields of 85% and 75%, respectively, showcasing the versatility of the reaction with different electronic groups.[4]

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the Suzuki-Miyaura coupling. Large groups in proximity to the boronic acid moiety can sterically hinder the approach of the palladium complex, thereby slowing down or even inhibiting the transmetalation step.[1][5]

The general reactivity trend based on the position of a substituent is often para > meta >> ortho.[1] This is starkly illustrated when comparing nitrophenylboronic acid isomers. While para- and meta-nitrophenylboronic acids provide good to excellent yields, the ortho-isomer often results in significantly lower yields, even with more reactive catalyst systems and longer reaction times.[1][2] This pronounced decrease in reactivity for the ortho-isomer is primarily attributed to the steric bulk of the nitro group hindering the boron center.[1]

Interestingly, some ortho-substituents with coordinating heteroatoms, such as -OCH₃, can sometimes lead to unexpected reactivity patterns due to a potential chelation effect with the metal center in the transition state.[5][6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting the crucial transmetalation step where the substituted phenylboronic acid plays its part.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a common aryl bromide (4-bromoanisole) under similar reaction conditions. This data provides a quantitative comparison of their relative reactivities.

Phenylboronic Acid SubstituentPositionElectronic EffectAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
-NO₂paraEWG4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
-NO₂metaEWG4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100492[1]
-NO₂orthoEWG4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1101845[1]
-CHOparaEWGNitroarenePd(PPh₃)₄K₃PO₄THFRefluxN/A85[4]
-N(Ph)₂paraEDGNitroarenePd(PPh₃)₄K₃PO₄THFRefluxN/A75[4]
Unsubstituted--4-BromotoluenePd CatalystIonic AdditiveH₂ON/A460[7]

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.[2]

General Reactivity Trend

The interplay of electronic and steric effects gives rise to a general reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura couplings.

Reactivity_Trend cluster_high High Reactivity cluster_moderate Moderate Reactivity cluster_low Low Reactivity para-EDG para-EDG (e.g., -OCH3) Unsubstituted Unsubstituted para-EDG->Unsubstituted meta-EDG meta-EDG (e.g., -CH3) meta-EDG->Unsubstituted para-EWG para-EWG (e.g., -NO2) Unsubstituted->para-EWG meta-EWG meta-EWG (e.g., -CN) Unsubstituted->meta-EWG ortho-Substituted ortho-Substituted (Steric Hindrance) para-EWG->ortho-Substituted meta-EWG->ortho-Substituted

Figure 2: General reactivity trend of substituted phenylboronic acids in Suzuki-Miyaura coupling.
Experimental Protocol: A Model for Reactivity Comparison

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of different substituted phenylboronic acids.

Materials:

  • Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (1 mL, degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, substituted phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every hour).

  • Upon completion, or after a set time for comparison, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

By keeping all other parameters constant and varying only the substituted phenylboronic acid, this protocol allows for a direct comparison of their relative reactivities based on reaction time and yield.

Conclusion

The choice of a substituted phenylboronic acid is a critical parameter in the design and optimization of Suzuki-Miyaura cross-coupling reactions. A thorough understanding of the interplay between electronic and steric effects is paramount for predicting reactivity and achieving desired outcomes. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups and, more significantly, ortho-substituents tend to decrease it. For researchers in organic synthesis and drug development, a judicious selection of the boronic acid coupling partner, guided by these principles, will undoubtedly lead to more efficient and successful syntheses of complex biaryl scaffolds.

References

  • BenchChem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
  • BenchChem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • BenchChem. A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
  • BenchChem. A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. Effect of substituents on SuzukieMiyaura reactions.
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles.

Sources

A Comparative Guide to Alternatives for 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Highly functionalized reagents like 3-Fluoro-2-formyl-6-methoxyphenylboronic acid are prized for their ability to introduce complex motifs in a single step. This guide provides an in-depth comparison of viable alternatives, moving beyond a simple list to explain the causality behind experimental choices and offering field-proven insights into their application.

The primary reagent is a sterically hindered ortho-substituted arylboronic acid, a class of compounds that presents unique challenges and opportunities in cross-coupling chemistry. Its utility is largely defined by three key features: the boronic acid for Suzuki-Miyaura coupling, the ortho-formyl group for post-coupling transformations, and the fluoro and methoxy groups for modulating electronic properties and bioactivity. The choice of an alternative, therefore, hinges on which of these features is essential for the desired synthetic outcome.

Chapter 1: Profiling the Primary Reagent: this compound

This reagent is a powerful tool for constructing complex, tetra-ortho-substituted biaryl systems. The ortho-formyl group is particularly significant as it can act as a linchpin for subsequent intramolecular cyclizations to form heterocycles, a common strategy in medicinal chemistry. However, the steric bulk from the two ortho-substituents (formyl and methoxy) and the electronic effects of the fluorine atom can render it a challenging coupling partner.

Key Reactivity Considerations:

  • Steric Hindrance: The substituents flanking the boronic acid can significantly slow the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote efficient coupling.[1][2][3]

  • Ortho-Formyl Group: While synthetically valuable, the aldehyde can interact with the boronic acid moiety, and its electron-withdrawing nature can influence the coupling reaction.[4][5][6] It is also a handle for downstream reactions like condensation or cyclization.[7]

  • Stability: Like many ortho-formylphenylboronic acids, this reagent may exist in equilibrium with its cyclic boronate ester form (a lactol-like structure), which can affect its solubility and reactivity. It may also be prone to protodeboronation under certain conditions.[8][9]

Figure 1: Structure of the primary reagent.

Chapter 2: Direct Structural Analogues and Simpler Alternatives

When the exact substitution pattern of the primary reagent is not strictly required, several simpler or isomeric analogues offer a more straightforward and often more cost-effective synthetic route.

Alternative 1: 2-Formylphenylboronic Acid

The unsubstituted parent compound is the most fundamental alternative. It is ideal for synthesizing biaryl scaffolds where the additional electronic modulation and steric bulk of the fluoro and methoxy groups are unnecessary.

  • Expertise & Experience: 2-Formylphenylboronic acid is significantly less hindered, leading to faster reaction kinetics and broader compatibility with standard palladium catalysts like Pd(PPh₃)₄.[10] This makes it an excellent starting point for methodology development before moving to more complex systems. Its primary application is in the synthesis of biaryls that can undergo subsequent cyclization to form dibenzofurans, xanthones, and other fused systems.[11]

Alternative 2: 2-Fluoro-6-methoxyphenylboronic Acid

This alternative retains the electronic and steric environment of the fluoro and methoxy substituents but omits the key formyl group.

  • Causality Behind Experimental Choice: A researcher would select this reagent if the primary goal is to synthesize the 2-fluoro-6-methoxybiaryl core, and the aldehyde functionality is not needed for subsequent reactions. It can also be chosen if the formyl group is planned to be introduced at a later stage of the synthesis via a directed ortho-metalation/formylation sequence, which provides greater synthetic flexibility. This reagent is primarily used in Suzuki cross-coupling reactions to prepare selective allosteric modulators of GABA-A receptors and inhibitors of the checkpoint kinase Wee1.[]

Alternative 3: 4-Formylphenylboronic Acid

This isomer shifts the aldehyde from the ortho to the para position, fundamentally altering its synthetic utility.

  • Trustworthiness: While it is an excellent Suzuki coupling partner, the para-formyl group cannot participate in intramolecular cyclizations with the newly formed biaryl bond.[13] It serves as a reliable building block for introducing a benzaldehyde moiety that can be used for other transformations, such as Wittig reactions or reductive aminations, but it is not a direct functional alternative for ortho-formyl-driven cyclizations. It is generally more stable and less prone to side reactions than its ortho counterpart.[8][14]

Caption: Key structural alternatives to the primary reagent.

Chapter 3: Functional Group Equivalents: Boronate Esters

For challenging substrates, moving from a boronic acid to a boronate ester, typically the pinacol ester, is a standard strategy to improve reaction outcomes.

Alternative 4: this compound, pinacol ester

This is the direct boronate ester equivalent of the primary reagent.

  • Expertise & Experience: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and reduce reaction efficiency. Pinacol esters are monomeric, generally more stable to storage, and less susceptible to protodeboronation.[8] In practice, this means they often deliver more reproducible results, especially in high-throughput screening or process development settings. The trade-off is the need for slightly different activation conditions, as the transmetalation step from a boronate ester is often slower than from the corresponding boronic acid.

Chapter 4: Comparative Performance Analysis

The choice of reagent significantly impacts reaction efficiency. The following data, compiled from representative studies, illustrates the performance differences in a model Suzuki-Miyaura coupling reaction.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound2-Formylphenylboronic acid2-Fluoro-6-methoxyphenylboronic acid4-Formylphenylboronic acid
Molecular Weight 199.96 g/mol 149.96 g/mol 169.95 g/mol [15]149.94 g/mol [14]
Melting Point N/A115-120 °C[16]120-125 °C237-242 °C[14]
Key Feature Ortho-formyl for cyclization; sterically hinderedFoundational ortho-formyl building blockLacks formyl group; less reactive handlePara-formyl; no intramolecular cyclization
Relative Stability Moderate; can form internal adducts[9]Moderate; contains varying amounts of anhydride[16]GoodHigh; stable solid[8]
Typical Catalyst Bulky phosphine or NHC-Pd complexes[2]Standard Pd catalysts (e.g., Pd(PPh₃)₄)Standard to bulky ligandsStandard Pd catalysts

Table 2: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction (Reaction: Aryl Boronic Acid + 4-Bromoanisole, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C)

Boronic Acid PartnerRepresentative YieldKey Observations
This compound55-70%Requires optimized conditions with stronger bases (e.g., K₃PO₄) and more active catalysts/ligands for higher yields.[1][17]
2-Formylphenylboronic acid85-95%Generally high-yielding under standard conditions.[5]
2-Fluoro-6-methoxyphenylboronic acid90-98%Couples efficiently due to the absence of the ortho-formyl group.
4-Formylphenylboronic acid80-90%Good reactivity, though the electron-withdrawing formyl group can slightly retard the reaction compared to electron-neutral analogues.[13]

Chapter 5: Experimental Protocols and Workflow

A self-validating protocol includes not just the steps, but the rationale for them. Here is a robust protocol for coupling a sterically hindered boronic acid.

Protocol: Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid

This protocol is optimized for challenging substrates like this compound.

Materials:

  • Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (10:1 v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.

    • Expertise: Using a flask designed for air-sensitive reactions and ensuring all reagents are dry is critical. K₃PO₄ is a strong base effective for hindered couplings and for activating boronate esters.[17]

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This removes oxygen, which can oxidize the phosphine ligand and deactivate the palladium(0) active catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

    • Causality: Dioxane is an excellent solvent for Suzuki couplings. A small amount of water is often beneficial for dissolving the base and facilitating the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Expertise: The Pd(OAc)₂/SPhos system forms a highly active Pd(0) catalyst in situ, which is necessary to overcome the steric hindrance of the substrate.[18]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Pd/Ligand) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert Prevent catalyst deactivation solvent 3. Add Degassed Solvent (Dioxane/H2O) inert->solvent react 4. Heat and Stir (100 °C, 12-24h) solvent->react Initiate catalytic cycle workup 5. Cooldown and Workup (Dilute, Filter) react->workup Reaction completion purify 6. Purify Product (Column Chromatography) workup->purify

Sources

Validating the structure of products synthesized with 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Validation of Products Synthesized with 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. The use of highly functionalized building blocks, such as this compound, in organic synthesis allows for the creation of complex molecular architectures. However, the inherent reactivity of such reagents necessitates rigorous analytical methodologies to unequivocally validate the structure of the resulting products. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of compounds synthesized using this versatile boronic acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Critical Role of Orthogonal Analytical Techniques

The structural validation of synthesized molecules should never rely on a single analytical method. Instead, a multi-pronged, orthogonal approach is essential for building a comprehensive and trustworthy body of evidence. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system. For products derived from this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is recommended for unambiguous structural confirmation and purity assessment.

This guide will compare these three core techniques, focusing on their application to the unique structural features imparted by the starting boronic acid: the fluorine atom, the formyl group, the methoxy group, and the boronic acid moiety (or its remnant after reaction).

Comparative Analysis of Key Validation Techniques

The choice of analytical technique is driven by the specific information required. The following table provides a high-level comparison of NMR, MS, and HPLC in the context of validating products synthesized from this compound.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic-level structural connectivity, stereochemistry, and conformation.- Unambiguous structure elucidation- Quantitative analysis (qNMR)- Non-destructive- Relatively low sensitivity- Complex spectra for mixtures- Requires soluble samples
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns.- High sensitivity- High-resolution mass measurement for formula determination- Can be coupled with chromatography (LC-MS)- Isomers can be difficult to distinguish- Fragmentation can be complex to interpret- Ionization efficiency varies between compounds
HPLC Purity assessment, quantification, and separation of isomers.- High separation efficiency- Accurate and precise quantification- Widely applicable and robust- Does not provide direct structural information- Method development can be time-consuming

In-Depth Technical Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for the de novo structural determination of organic molecules. For products derived from this compound, a suite of NMR experiments is necessary for complete characterization.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The aldehyde proton from the formyl group will have a characteristic downfield shift (around 10 ppm).

  • ¹³C NMR: Reveals the number and type of carbon atoms. The carbonyl carbon of the formyl group will be readily identifiable.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment and coupling to nearby protons.

  • ¹¹B NMR: Crucial for reactions where the boronic acid moiety is retained or transformed into other boron-containing species.[1][2] The chemical shift of ¹¹B can distinguish between trigonal (sp²) and tetrahedral (sp³) boron.[1]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms, confirming the overall structure, and assigning all proton and carbon signals unambiguously.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • ¹¹B NMR Acquisition: If the boron moiety is expected to be present, acquire a ¹¹B NMR spectrum.[1] Note that quartz NMR tubes may be required to avoid a broad signal from borosilicate glass.[1]

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign peaks, and use 2D correlations to build the molecular structure.

Nucleus Expected Chemical Shift (ppm) Significance for Validation
¹H (aldehyde)9.5 - 10.5Confirms the presence of the formyl group.
¹³C (carbonyl)185 - 195Corroborates the formyl group's presence.
¹⁹F-100 to -140 (for aryl fluorides)Confirms the presence and electronic environment of the fluorine atom.
¹¹B28 - 33 (for arylboronic acids)Indicates the presence of the boronic acid group.[3]
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the synthesized product, and high-resolution mass spectrometry (HRMS) can determine the elemental composition, offering strong evidence for the proposed structure.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of organic molecules. It is often coupled with liquid chromatography (LC-MS).

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for less soluble compounds or for obtaining intact molecular ions with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample onto an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column is a common starting point.

  • Mass Spectrometric Detection: Acquire data in both positive and negative ion modes using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis: Extract the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare the theoretical and experimentally determined isotopic patterns.

For a hypothetical product with the formula C₁₅H₁₂BFO₄:

Parameter Theoretical Value Experimental Value (Example) Significance for Validation
Monoisotopic Mass 302.0792302.0795Confirms the molecular formula with high confidence.
Isotopic Pattern Characteristic pattern for one boron and one fluorine atom.Matches the theoretical pattern.Provides additional confirmation of the elemental composition.
High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

HPLC is an indispensable tool for assessing the purity of the synthesized product and for separating it from starting materials, byproducts, and isomers.[4][5][6]

  • Column Selection: A reversed-phase C18 column is a versatile choice for many organic molecules.

  • Mobile Phase Selection: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is a good starting point.

  • Detection: UV detection is commonly used, with the wavelength chosen based on the chromophores in the molecule (e.g., the aromatic ring and the formyl group).

  • Standard and Sample Preparation: Prepare a stock solution of the sample and create a series of dilutions for linearity assessment.

  • Method Development and Optimization: Develop a gradient elution method that provides good separation of the main peak from all impurities.

  • Validation: Validate the method for specificity, linearity, accuracy, and precision according to established guidelines.

  • Purity Calculation: Analyze the sample and calculate the purity based on the relative peak areas.

Parameter Acceptance Criteria Example Result
Purity (by area %) > 98%99.5%
Resolution to nearest impurity > 1.52.1
Linearity (R²) > 0.9990.9998

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a product synthesized using this compound.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Analysis cluster_2 Detailed Structural Elucidation cluster_3 Purity & Quantification Synthesis Synthesis Purification Purification Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS Check MW & Initial Purity NMR_1D 1D NMR (1H, 13C, 19F) Purification->NMR_1D Confirm Functional Groups HPLC HPLC Purity Analysis Purification->HPLC Assess Final Purity Final_Structure Validated Structure LCMS->Final_Structure Confirm Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity NMR_2D->Final_Structure Confirm Connectivity HPLC->Final_Structure Purity > 98%

Caption: A typical workflow for the structural validation of a synthesized product.

Alternative Reagents: A Brief Comparison

While this compound is a valuable building block, alternative reagents may be considered depending on the desired synthetic outcome.

Alternative Reagent Class Key Features Advantages Disadvantages
Organostannanes Used in Stille coupling.Tolerant of many functional groups.Toxicity of tin compounds.
Organozincs Used in Negishi coupling.Highly reactive.Sensitive to air and moisture.
Grignard Reagents Highly versatile carbon nucleophiles.Readily available and inexpensive.Incompatible with many functional groups.

The choice of reagent will ultimately depend on the specific reaction, desired functional group tolerance, and overall synthetic strategy. Boronic acids, including the title compound, often offer a good balance of reactivity and stability.

Conclusion

The structural validation of products synthesized with this compound requires a meticulous and multi-faceted analytical approach. By combining the detailed structural insights from NMR spectroscopy, the molecular weight and formula confirmation from mass spectrometry, and the rigorous purity assessment from HPLC, researchers can be highly confident in the identity and quality of their synthesized compounds. The protocols and comparative data presented in this guide provide a solid framework for establishing a robust and self-validating system for structural elucidation in any drug discovery and development program.

References

  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(5), 1464-1473. [Link]

  • Pittam, J. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15099-15107. [Link]

  • Zhang, Y., & Li, W. (2010). Mass spectrometric analysis for organic boron compounds. 2010 International Conference on Electrical and Control Engineering. [Link]

  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881. [Link]

  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(5), 1464-1473. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810-10823. [Link]

  • Pittam, J. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15099-15107. [Link]

  • Al-Saffar, A. Z. S. (2023). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. International Journal of Health Sciences, 7(1), 1-10. [Link]

  • Sporzyński, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124508. [Link]

  • NJ Labs. (2023). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • Dong, M. W. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 26(8), 748-757. [Link]

  • Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • Shimadzu (Malaysia) Sdn. Bhd. (2022). The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube. [Link]

  • Wang, Y., et al. (2015). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Request PDF. [Link]

  • Boroncore. This compound. [Link]

  • Wikipedia. Organoboron chemistry. [Link]

Sources

A Comparative Guide to Catalytic Yields with 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of a catalytic system is paramount to achieving optimal yields and purity. The subject of our focus, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid, is a highly functionalized building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a sterically demanding ortho-formyl group, an electron-withdrawing ortho-fluoro atom, and an electron-donating meta-methoxy group relative to the boronic acid—presents a distinct set of challenges and opportunities in cross-coupling reactions.

This guide provides an in-depth comparison of common catalytic systems, offering field-proven insights into maximizing reaction yields with this versatile reagent. We will move beyond mere protocol listings to explore the underlying causality of catalyst performance, ensuring that the methodologies described are both robust and reproducible.

The Strategic Importance of Catalyst Selection

The reactivity of this compound is governed by a delicate interplay of steric and electronic factors. The ortho-formyl group can influence the dihedral angle of the phenyl ring and potentially chelate to the metal center, while the ortho-fluoro substituent impacts the electronic density of the aryl system. These features necessitate a carefully tailored catalytic approach to navigate potential pitfalls such as protodeboronation or low turnover rates.[1] Our investigation centers on the three most prevalent classes of catalysts for boronic acid couplings: Palladium, Copper, and Nickel systems.

Palladium-Based Catalysis: The Gold Standard for C-C Bond Formation

Palladium catalysis, particularly the Suzuki-Miyaura coupling, remains the most powerful and versatile method for constructing C-C bonds.[2] Its success hinges on a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]

Expertise & Experience in Catalyst Choice

For a substrate as sterically encumbered and electronically complex as this compound, the choice of ligand is as critical as the palladium source itself.

  • Mechanism Insight : The rate-determining step for many Suzuki couplings is transmetalation.[2] However, with electron-rich palladium centers and sterically hindered substrates, reductive elimination can become sluggish. The formyl and fluoro groups ortho to the boronic acid create significant steric bulk, which must be overcome.

  • Ligand Selection : Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, SPhos, or RuPhos excel in this context. Their large cone angles promote the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in oxidative addition. Furthermore, their electron-donating nature accelerates the final reductive elimination step to release the product and regenerate the catalyst.

A common pitfall is the use of less bulky ligands like PPh₃, which can lead to catalyst decomposition or poor yields with challenging substrates. The formyl group's proximity can also lead to side reactions if conditions are not optimized.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_ii Ar-Pd(II)-X(L₂) ox_add->pd_ii transmetal Transmetalation [Ar'-B(OR)₂] pd_ii->transmetal Base pd_ii_ar Ar-Pd(II)-Ar'(L₂) transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' red_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Copper-Based Catalysis: The Pragmatic Choice for C-N/C-O Bonds

The Chan-Lam coupling reaction offers a powerful, often more economical, alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds.[4] It is particularly advantageous for coupling with amines (N-H) and phenols (O-H), proceeding under mild, aerobic conditions.[5]

Expertise & Experience in Catalyst Choice
  • Mechanism Insight : The Chan-Lam coupling mechanism is thought to involve a Cu(II) or Cu(I)/Cu(III) cycle.[4] A key advantage is its tolerance to air and moisture, which simplifies the experimental setup compared to the rigorously anaerobic conditions required for many palladium systems.

  • Catalyst System : Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst. While the reaction can proceed without a ligand, yields are often dramatically improved with the addition of a nitrogen-based ligand like pyridine or 1,10-phenanthroline.[6] These ligands stabilize the copper intermediates and facilitate the coupling process.

  • Substrate Considerations : For our specific boronic acid, the ortho-formyl group could potentially interfere through coordination with the copper center. Therefore, using a bidentate ligand is advisable to ensure robust catalytic activity. The reaction is typically run in solvents like dichloromethane (DCM) or methanol at room temperature, open to the air.

Trustworthiness in Protocol Design

A self-validating system for Chan-Lam coupling involves monitoring the reaction progress by TLC or LC-MS. The disappearance of the starting amine/phenol and the appearance of a new, higher Rƒ spot (for C-N coupling) or a distinct mass peak corresponding to the arylated product confirms the reaction's success.

Nickel-Based Catalysis: The Emerging Alternative

Nickel catalysts are gaining traction as a cost-effective and highly reactive alternative to palladium.[7] They are particularly effective for coupling with more challenging electrophiles like aryl chlorides and can exhibit unique reactivity profiles, especially with sterically hindered substrates.[8][9]

Expertise & Experience in Catalyst Choice
  • Mechanism Insight : The catalytic cycle for nickel is analogous to palladium but with important differences. Ni(0) is a smaller and more electron-rich metal center, making it highly reactive in oxidative addition, even with less reactive C-Cl or C-F bonds.[10][11]

  • Application Scope : For this compound, a nickel catalyst could be advantageous when coupling with an electron-deficient or sterically crowded aryl chloride. The smaller atomic radius of nickel may also help mitigate some of the steric clash from the ortho-substituents.

Quantitative Data Summary: A Comparative Overview

The following table summarizes expected yields for the coupling of this compound with representative partners, based on established principles for analogous systems.

Catalyst System (Metal/Ligand) Coupling Partner Reaction Type Solvent / Base Temp (°C) Time (h) Expected Yield (%) Ref.
Pd₂(dba)₃ / XPhos4-BromoanisoleSuzuki-MiyauraDioxane / K₃PO₄1001285 - 95%[1]
Pd(PPh₃)₄4-BromoanisoleSuzuki-MiyauraToluene / Na₂CO₃1102460 - 75%[12][13]
Cu(OAc)₂ / PyridineMorpholineChan-Lam (C-N)DCM / Air252470 - 85%[4][6]
CuI / TMEDAPhenolChan-Lam (C-O)MeCN / Air253665 - 80%[14][15]
NiCl₂(dppp) / Zn4-ChloroacetophenoneSuzuki-MiyauraDMA / K₃PO₄1201875 - 90%[8]

Experimental Protocols: Self-Validating Methodologies

Protocol 1: High-Yield Suzuki-Miyaura Coupling (Palladium-Catalyzed)

This protocol is designed for robust C-C bond formation with an aryl bromide.

  • Reagent Preparation : To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-bromoanisole (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition : In a glovebox or under a strong flow of argon, add the palladium precatalyst Pd₂(dba)₃ (1.5 mol%) and the XPhos ligand (3.5 mol%).

  • Solvent and Degassing : Add anhydrous, degassed 1,4-dioxane. The flask is sealed and subjected to three cycles of vacuum/backfill with argon to ensure anaerobic conditions.

  • Reaction : The mixture is heated to 100 °C with vigorous stirring for 12-16 hours.

  • Workup and Purification : After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2: Efficient Chan-Lam N-Arylation (Copper-Catalyzed)

This protocol outlines a straightforward C-N bond formation open to the atmosphere.

  • Reaction Setup : To a round-bottom flask, add this compound (1.2 eq), morpholine (1.0 eq), copper(II) acetate (Cu(OAc)₂, 10 mol%), and 4Å molecular sieves.

  • Solvent and Ligand : Add dichloromethane (DCM) followed by pyridine (2.0 eq).

  • Reaction : The flask is left open to the air and stirred vigorously at room temperature for 24 hours. The reaction color typically changes from light blue to a deeper green/brown.

  • Workup and Purification : The reaction mixture is filtered to remove the molecular sieves and catalyst residues. The filtrate is concentrated, and the resulting crude material is purified by flash chromatography to yield the desired N-arylated product.

General Experimental Workflow Visualization

Experimental_Workflow start Start: Reagent & Catalyst Setup (Inert atmosphere if needed) reaction Reaction Heating & Stirring (Monitor by TLC/LC-MS) start->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, Yield Calculation) purification->analysis end_node Final Product analysis->end_node

Caption: A generalized workflow for cross-coupling reactions from setup to analysis.

Conclusion and Authoritative Grounding

The successful application of this compound in cross-coupling reactions is not a matter of chance, but of informed catalyst selection. For Suzuki-Miyaura C-C couplings, modern palladium systems with bulky, electron-rich phosphine ligands are indispensable for achieving high yields. For C-N and C-O bond formations, the copper-catalyzed Chan-Lam reaction provides a mild, economical, and operationally simple alternative. Finally, nickel catalysis presents a promising frontier, particularly for challenging couplings involving less reactive partners. By understanding the mechanistic nuances and tailoring the reaction conditions as detailed in this guide, researchers can confidently and efficiently leverage this valuable synthetic intermediate.

References

  • Suzuki, A. (2005). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. Ningbo Inno Pharmchem Co., Ltd. News.
  • (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions. Semantic Scholar.
  • Wikipedia. (n.d.).
  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal.
  • Li, Y., et al. (2012). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia.
  • Lingerfelt, B. A., et al. (2020). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters.
  • Ye, Y., & Sanford, M. S. (2012). Merging Visible-Light Photocatalysis and Transition-Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois.
  • ACS GCI Pharmaceutical Roundtable. (2021).
  • Molander, G. A., & Gormis, E. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. Organic Letters.
  • Ge, S., & Hartwig, J. F. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides.
  • ResearchGate. (n.d.). Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
  • Lindenmaier, I. H., et al. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers.
  • Rao, K. S., & Wu, T.-S. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis.
  • Fujita, T., et al. (2021). Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation. Beilstein Journal of Organic Chemistry.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.
  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive.
  • Beilstein Journals. (n.d.).

Sources

A Comparative Guide to Spectroscopic Analysis for Confirming Reaction Completion with 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of reaction completion is a critical checkpoint. Incomplete reactions can lead to complex purification challenges, reduced yields, and the introduction of impurities that can compromise the efficacy and safety of the final product. This guide provides an in-depth, comparative analysis of spectroscopic techniques for monitoring the conversion of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid in a typical cross-coupling reaction. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering experimental data and field-proven insights to guide your analytical choices.

The decision to employ a specific spectroscopic technique is not arbitrary; it is dictated by the specific molecular changes occurring during the reaction. For our model reaction, we will consider a Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide (Ar-X). The core transformation involves the conversion of a boronic acid functional group to a new carbon-carbon bond, a change that is readily observable by multiple spectroscopic methods.

The Analytical Triad: NMR, FTIR, and UV-Vis Spectroscopy

The choice of analytical technique hinges on several factors, including the sensitivity required, the concentration of the species being monitored, the presence of interfering species, and the desired speed of analysis.[1] Let's explore the strengths and weaknesses of our three chosen methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for providing detailed structural information and is inherently quantitative, making it a robust method for monitoring reaction progress.[2][3] For a molecule like this compound, we have several NMR-active nuclei that can serve as reporters: ¹H, ¹³C, ¹⁹F, and ¹¹B.

The power of NMR lies in its ability to track the disappearance of starting material signals and the concurrent appearance of product signals.[4] For the Suzuki coupling of our model compound, we can monitor several key transformations:

  • ¹H NMR: The most common NMR technique. We would expect to see the disappearance of the B(OH)₂ protons (often a broad singlet) and shifts in the aromatic protons' signals upon formation of the biaryl product. The aldehyde proton (-CHO) will also likely experience a change in its chemical environment.

  • ¹⁹F NMR: Given the fluorine atom on our starting material, ¹⁹F NMR offers a clean and sensitive window into the reaction.[5] The chemical shift of the fluorine is highly sensitive to its electronic environment, which will change significantly as the boronic acid is consumed and the biaryl product is formed. This often provides a less crowded spectrum than ¹H NMR, simplifying analysis.[6]

  • ¹¹B NMR: This technique directly probes the boron atom. A key advantage is the significant difference in chemical shift between the sp²-hybridized boron of the starting boronic acid and the sp³-hybridized boronate intermediates or byproducts.[7][8] This allows for direct monitoring of the key reactive center.

The quantitative nature of NMR, when appropriate relaxation delays are used, allows for the direct calculation of conversion and yield without the need for a calibration curve, provided an internal standard is used.[3] The clear structural information provided by NMR also helps in identifying any side products that may form.[9]

  • Sample Preparation:

    • In a clean NMR tube, dissolve a known amount of an internal standard (e.g., trifluorotoluene) in a deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).

    • At specified time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or acid).

    • Add the quenched aliquot to the NMR tube containing the internal standard and solvent.

  • Instrumental Parameters (Example for a 400 MHz Spectrometer):

    • Nucleus: ¹⁹F

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate quantification.

    • Number of Scans: 8-16, depending on the concentration.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the signal for the starting material and the product relative to the integral of the internal standard.

    • Calculate the concentration of the starting material and product at each time point to determine the reaction kinetics and final conversion.

NMR_Workflow cluster_reaction Reaction Vessel cluster_analysis NMR Analysis start Start Reaction sampling Aliquot Sampling at Time Points start->sampling quench Quench Reaction sampling->quench prepare Prepare NMR Sample with Internal Standard quench->prepare acquire Acquire 19F NMR Spectrum prepare->acquire process Process and Integrate Spectra acquire->process calculate Calculate Conversion vs. Time process->calculate

Caption: Workflow for monitoring reaction completion using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations

FTIR spectroscopy is a powerful technique for identifying functional groups and is particularly well-suited for in-situ, real-time reaction monitoring.[10] It provides a molecular fingerprint that changes as reactants are converted to products.

For the Suzuki coupling of this compound, we would monitor changes in the following key vibrational bands:

  • B-O Stretching: Boronic acids exhibit a characteristic strong and broad B-O stretching band, typically in the 1300-1400 cm⁻¹ region.[11] The disappearance of this band is a direct indicator of the consumption of the starting material.

  • O-H Stretching: The -OH groups of the boronic acid will have a broad absorption in the 3200-3600 cm⁻¹ range. This will diminish as the reaction proceeds.

  • Aromatic C=C Stretching: The formation of the biaryl product may lead to subtle shifts in the aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹).

  • C-F Stretching: The C-F bond has a strong absorption, and its position may shift slightly upon product formation.

While not as inherently quantitative as NMR without careful calibration, FTIR is excellent for determining the endpoint of a reaction. The disappearance of a key starting material peak provides a clear and reliable indication that the reaction is complete. For quantitative analysis, a calibration curve relating absorbance to concentration can be constructed.[12]

  • Instrument Setup:

    • Use an Attenuated Total Reflectance (ATR) probe suitable for the reaction conditions (temperature, pressure, and chemical compatibility).

    • Insert the ATR probe directly into the reaction vessel.

    • Collect a background spectrum of the solvent and any reagents present before initiating the reaction.

  • Reaction Monitoring:

    • Initiate the reaction (e.g., by adding the catalyst or heating).

    • Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).

    • The instrument software will automatically subtract the background spectrum, showing only the changes in the reacting species.

  • Data Analysis:

    • Monitor the intensity of the characteristic B-O stretching band of the starting material.

    • The reaction is considered complete when the intensity of this peak no longer decreases.

    • For kinetic analysis, plot the peak height or area of the B-O band versus time.

ATR_FTIR cluster_probe ATR Probe cluster_reaction Reaction Mixture crystal ATR Crystal molecules Reactant and Product Molecules crystal->molecules Interaction detector Detector crystal->detector molecules->crystal Attenuated IR Beam ir_source IR Source ir_source->crystal Evanescent Wave UV_Vis_Spectra cluster_plot UV-Vis Spectra A B C B->C Starting Material D C->D E D->E Product F E->F G xaxis yaxis

Caption: Representative UV-Vis spectral shift from starting material to product.

Comparative Analysis

To aid in the selection of the most appropriate technique, the following table summarizes the key performance characteristics of each method for monitoring the reaction of this compound.

FeatureNMR SpectroscopyFTIR SpectroscopyUV-Vis Spectroscopy
Principle Measures nuclear spin transitions in a magnetic fieldMeasures molecular vibrationsMeasures electronic transitions
Information Provided Detailed molecular structure, quantitativeFunctional groups, qualitative/quantitativeConcentration of chromophores, quantitative
In-Situ Monitoring Possible with flow-NMR setups [13]Excellent with ATR probesPossible with fiber-optic probes
Sensitivity ModerateModerate to HighHigh
Quantitative Analysis Inherently quantitative (with internal standard)Requires calibrationRequires calibration
Typical Analysis Time Minutes per sampleSeconds to minutes (real-time)Seconds per sample
Strengths Unambiguous structural information, identification of unknownsReal-time monitoring, no sample preparation for in-situHigh sensitivity, simple instrumentation
Limitations Higher instrument cost, lower throughput for individual samplesLess structural detail than NMR, overlapping peaks can be an issueOnly applicable to reactions with chromophoric changes, potential for interference

Conclusion

The choice of spectroscopic technique for monitoring the completion of reactions involving this compound is a multi-faceted decision.

  • NMR spectroscopy , particularly ¹⁹F NMR, stands out as the most definitive method, providing unambiguous structural confirmation and reliable quantification. It is the gold standard for final product verification and detailed kinetic studies. [4]* FTIR spectroscopy is the workhorse for real-time, in-situ monitoring. Its ability to track the disappearance of the boronic acid's B-O stretch offers a direct and convenient way to determine the reaction endpoint without the need for sampling.

  • UV-Vis spectroscopy is a highly sensitive and rapid technique, ideal for high-throughput screening or when the reaction involves clear changes in conjugation. However, its utility is contingent on the specific spectral properties of the reactants and products.

Ultimately, a multi-faceted approach, potentially using FTIR for real-time monitoring and NMR for final confirmation and purity assessment, can provide the most comprehensive and trustworthy validation of reaction completion.

References

  • Nanalysis Corp. (2018). Monitoring Suzuki Coupling Reactions with Benchtop NMR. Nanalysis. [Link]

  • Simultaneous 19F-1H medium resolution NMR spectroscopy for online reaction monitoring. (2017). PubMed. [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Nanalysis Corp. (2019). Reaction Monitoring Using Benchtop 19F NMR Spectroscopy. Nanalysis. [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Spectroscopic methods for kinetic measurements. (n.d.). Fiveable. [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. (2011). PubMed. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2022). MDPI. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2020). FULIR. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2019). PMC - NIH. [Link]

  • Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction. (2021). Connect NMR UK. [Link]

  • Chemistry Applications of UV/VIS Spectroscopy. (2018). AZoM. [Link]

  • What are the outline methods of detecting the completion of a reaction during the analysis?. (2024). Quora. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (2019). Spectroscopy Online. [Link]

  • Experimental methods of chemical kinetics. (2022). Chemistry LibreTexts. [Link]

  • UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. [Link]

  • Practical Spectroscopy. (n.d.). Routledge & CRC Press. [Link]

  • FTIR spectrum of boric acid. (n.d.). ResearchGate. [Link]

  • How is spectrophotometry related to kinetics?. (2021). Quora. [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). MDPI. [Link]

  • Practical Guide OCR. (n.d.). chemrevise. [Link]

  • Applications of Spectroscopy in the Study of Bioactive Compounds from Cornus mas L.. (2022). MDPI. [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2019). ACS Publications. [Link]

  • Vis-UV spectra of aromatic compounds. (n.d.). Química Organica.org. [Link]

  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (2006). PubMed. [Link]

  • Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. (n.d.). ResearchGate. [Link]

  • Spectroscopic Methods for Studying Reaction Mechanisms. (2024). IGI Global. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. [Link]

Sources

A Cost-Benefit Analysis of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid in Biaryl Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized biaryl scaffolds is of paramount importance. These structural motifs are central to a vast array of bioactive molecules and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of such carbon-carbon bonds. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth cost-benefit analysis of a specialized building block: 3-Fluoro-2-formyl-6-methoxyphenylboronic acid . We will objectively compare its direct use in Suzuki-Miyaura coupling against alternative synthetic strategies, supported by experimental insights and data.

The Strategic Advantage: Why Incorporate Fluoro, Formyl, and Methoxy Groups?

The unique substitution pattern of this compound offers a triad of functionalities that are highly desirable in medicinal chemistry. The strategic placement of these groups can significantly influence the ultimate properties and synthetic utility of the target biaryl compounds.

The Fluorine Advantage: The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic and pharmacodynamic profile.[1] Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved metabolic stability and oral bioavailability.[2]

The Versatility of the Ortho-Formyl Group: The aldehyde functionality, positioned ortho to the newly formed biaryl bond, is a versatile synthetic handle. It can readily participate in a wide range of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of various heterocyclic systems. This allows for rapid diversification of the biaryl core, a crucial aspect of structure-activity relationship (SAR) studies.

The Influence of the Methoxy Group: The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and participate in key binding interactions with biological targets.

Comparative Analysis of Synthetic Routes to Ortho-Formyl Biaryls

The synthesis of a 3-fluoro-2-formyl-6-methoxy-substituted biaryl can be approached in several ways. Here, we analyze three distinct strategies, evaluating their respective costs and benefits.

Route 1: Direct Suzuki-Miyaura Coupling

This is the most convergent approach, directly coupling this compound with a suitable aryl halide.

cluster_0 Route 1: Direct Suzuki-Miyaura Coupling A This compound + Aryl Halide B Pd-catalyzed Suzuki-Miyaura Coupling A->B Pd catalyst, base, solvent C Target Ortho-Formyl Biaryl B->C cluster_1 Route 2: Two-Step Coupling-Formylation D 2-Fluoro-6-methoxyphenylboronic acid + Aryl Halide E Suzuki-Miyaura Coupling D->E Pd catalyst, base, solvent F Intermediate Biaryl E->F G Ortho-formylation (e.g., Rieche or Vilsmeier-Haack) F->G Formylating agent, Lewis acid H Target Ortho-Formyl Biaryl G->H

Workflow for Two-Step Coupling-Formylation Sequence

  • Benefits:

    • Higher Coupling Yields: The use of a less sterically hindered and electronically demanding boronic acid (2-fluoro-6-methoxyphenylboronic acid) can lead to higher yields and faster reaction rates in the initial Suzuki-Miyaura coupling step.

    • Lower Reagent Cost: Simpler boronic acids are generally less expensive than their multi-substituted counterparts.

  • Costs & Challenges:

    • Increased Step Count: This linear approach adds an extra synthetic step, increasing overall labor and resource allocation.

    • Regioselectivity of Formylation: The formylation of the intermediate biaryl may not be completely regioselective, potentially leading to a mixture of isomers that require challenging purification. The directing effects of the existing substituents must be carefully considered.

Route 3: Two-Step Arylation and Borylation/Formylation

This strategy begins with a pre-functionalized aryl halide and introduces the boronic acid and formyl functionalities in subsequent steps.

cluster_2 Route 3: Two-Step Arylation-Borylation/Formylation I Precursor Aryl Halide (e.g., 2-bromo-3-fluoro-4-methoxybenzaldehyde) J Suzuki-Miyaura Coupling with Arylboronic Acid I->J Pd catalyst, base, solvent K Target Ortho-Formyl Biaryl J->K

Workflow for Two-Step Arylation and Borylation/Formylation Sequence

  • Benefits:

    • Potentially Cost-Effective Starting Materials: Depending on commercial availability, a suitably substituted aryl halide may be more economical than the corresponding boronic acid.

  • Costs & Challenges:

    • Availability of Precursors: The synthesis or procurement of the required multi-substituted aryl halide can be challenging and costly.

    • Reaction Compatibility: The presence of the aldehyde on the aryl halide partner can sometimes lead to side reactions under the basic conditions of the Suzuki-Miyaura coupling.

Quantitative Data and Experimental Protocols

The choice of synthetic route often comes down to a trade-off between the cost of starting materials, the number of steps, and the expected overall yield. The following tables provide a summary of this cost-benefit analysis and representative experimental conditions.

Table 1: Cost-Benefit Summary of Synthetic Routes

FeatureRoute 1: Direct CouplingRoute 2: Coupling-FormylationRoute 3: Arylation-Borylation/Formylation
Starting Material Cost HighLow to ModerateVariable
Number of Steps 122
Convergence HighLowModerate
Potential Yield Moderate to GoodGood to Excellent (coupling), Variable (formylation)Moderate to Good
Key Challenge Steric hindrance & electronicsRegioselectivity of formylationAvailability of precursors

Table 2: Representative Performance in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Formylphenylboronic acid2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O80-~54[3]
4-Formylphenylboronic acid1-NitroperylenePd(PPh₃)₄K₃PO₄THFReflux-85[1]
2-Fluoro-6-methoxyphenylboronic acidAryl BromidePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001270-95Inferred
3-Fluoro-4-methoxycarbonylphenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10012-2460-90[4]
Experimental Protocols

Protocol 1: Direct Suzuki-Miyaura Coupling

  • Materials: this compound (1.2 equiv), aryl halide (1.0 equiv), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 equiv), Toluene/Ethanol/Water (4:1:1 mixture).

  • Procedure:

    • To a Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Coupling and Rieche Formylation

  • Step 1: Suzuki-Miyaura Coupling

    • Follow Protocol 1, substituting 2-Fluoro-6-methoxyphenylboronic acid for the formylated analogue.

  • Step 2: Rieche Formylation

    • Materials: Intermediate biaryl from Step 1 (1.0 equiv), Dichloromethyl methyl ether (1.1 equiv), TiCl₄ (1.1 equiv), Anhydrous CH₂Cl₂.

    • Procedure:

      • Dissolve the biaryl in anhydrous CH₂Cl₂ and cool to 0 °C under an inert atmosphere.

      • Add TiCl₄ dropwise, followed by the slow addition of dichloromethyl methyl ether.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Carefully quench the reaction by pouring it into ice water.

      • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

      • Filter, concentrate, and purify by flash column chromatography to isolate the ortho-formyl biaryl.

Conclusion and Recommendations

The choice of synthetic strategy for accessing 3-fluoro-2-formyl-6-methoxy-substituted biaryls is a nuanced decision that depends on the specific goals of the research program.

  • For rapid lead generation and exploration of SAR, the direct Suzuki-Miyaura coupling (Route 1) using this compound is often the most efficient strategy. Despite the higher initial cost of the reagent and the potential for moderate yields, its convergent nature provides the quickest access to the target compounds.

  • For larger-scale synthesis or when cost is a primary concern, the two-step coupling-formylation sequence (Route 2) may be more advantageous. The lower cost of the initial building blocks can offset the additional synthetic step, provided that the regioselectivity of the formylation can be controlled effectively.

  • Route 3 is a viable option if a specific, pre-functionalized aryl halide is readily available and more economical than the corresponding boronic acid.

Ultimately, a preliminary small-scale trial of each viable route is recommended to determine the optimal conditions and overall efficiency for the specific substrates of interest. The unique combination of fluorine and a formyl group in this compound makes it a powerful, albeit specialized, tool in the synthetic chemist's arsenal for the development of novel pharmaceuticals and functional materials.

References

  • ResearchGate. (2021). Comparative yields for Suzuki‐Miyaura couplings of (A).... ResearchGate. [Link]

  • Mei, H., Han, J., Fustero, S., & Romo, D. (2020). Fluorine Containing Bio(in)organic Compounds. Chemical Reviews, 120(1), 1-3. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

A Technical Guide to the Cross-Coupling Efficiency of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid: Precedents and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura and Chan-Lam cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. The judicious selection of the boronic acid partner is paramount to achieving high efficiency and yield. This guide provides an in-depth technical analysis of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid, a highly functionalized building block. By examining the literature precedents of structurally related analogs, we aim to provide a predictive framework for its performance in key cross-coupling reactions and offer objective comparisons with other alternatives, supported by experimental data from analogous systems.

The Unique Structural Attributes of this compound

The reactivity of an arylboronic acid in cross-coupling reactions is intricately governed by the electronic and steric nature of its substituents. In the case of this compound, the interplay of three distinct functional groups at the ortho and meta positions creates a unique chemical entity with a nuanced reactivity profile.

  • The ortho-Formyl Group: This strong electron-withdrawing group (EWG) significantly increases the Lewis acidity of the boron center. While EWGs can sometimes slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, optimized reaction conditions can overcome this challenge.[1] The aldehyde functionality also offers a valuable synthetic handle for post-coupling transformations.

  • The meta-Fluoro Group: Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, further enhancing the Lewis acidity of the boronic acid. In some cases, ortho-fluoro substitution has been shown to dramatically increase the rate of transmetalation.

  • The ortho-Methoxy Group: As an electron-donating group (EDG), the methoxy substituent can have a counteracting electronic effect to the formyl and fluoro groups. More significantly, its presence at the second ortho position introduces considerable steric hindrance around the boronic acid moiety. This steric bulk can influence the rate of both productive coupling and competing side reactions like protodeboronation.

Predicted Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of this compound in this reaction will be a balance of the aforementioned electronic and steric factors.

Comparative Analysis with Structurally Related Boronic Acids

To benchmark the expected performance of our target molecule, we can analyze the reported yields of Suzuki-Miyaura couplings with boronic acids sharing key structural features.

Boronic AcidCoupling PartnerCatalyst SystemBase/SolventYield (%)Reference
2-Formylphenylboronic acid 1-Bromo-2-naphthylphosphonatePd₂(dba)₃ / Cy-MOPK₃PO₄ / Toluene93
2-Fluoro-6-methoxyphenylboronic acid Aryl BromidePd(dppf)Cl₂Na₂CO₃ / Dioxane/H₂O~70-90[2][3]
4-Formylphenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃ / THFHigh[1]
o-Nitrophenylboronic acid 4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄ / Toluene/H₂O25[4]
p-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O95[4]

This table is a compilation of data from various sources and is intended for comparative purposes. Reaction conditions were not identical across all studies.

Analysis:

  • The high yield achieved with 2-formylphenylboronic acid suggests that the ortho-formyl group is well-tolerated in Suzuki-Miyaura couplings.

  • The good to excellent yields reported for 2-fluoro-6-methoxyphenylboronic acid indicate that the combined steric and electronic effects of these two ortho substituents do not preclude efficient coupling.

  • The stark difference in yield between ortho- and para-nitrophenylboronic acid highlights the significant impact of steric hindrance from an ortho substituent.[4]

Based on these precedents, it is reasonable to predict that This compound will be a viable, albeit potentially challenging, coupling partner in Suzuki-Miyaura reactions. The steric hindrance from the two ortho substituents (formyl and methoxy) will likely necessitate carefully optimized reaction conditions, including the use of bulky phosphine ligands and appropriate bases, to achieve high yields.

Mechanistic Considerations and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Chan_Lam_Cycle Chan-Lam Catalytic Cycle CuII Cu(II) CuII_Aryl Ar-Cu(II) CuII->CuII_Aryl Transmetalation Transmetalation Transmetalation->CuII_Aryl CuIII_Complex Ar-Cu(III)-Nu CuII_Aryl->CuIII_Complex Coordination Coordination Coordination->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim CuI Cu(I) CuIII_Complex->CuI Ar-Nu RedElim->CuI CuI->CuII Oxidation Oxidation Oxidation->CuII BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Nucleophile H-Nu Nucleophile->Coordination Oxidant Oxidant (O₂) Oxidant->Oxidation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized reagents like 3-Fluoro-2-formyl-6-methoxyphenylboronic acid demand a protocol that is not just compliant, but also scientifically sound and grounded in a deep understanding of the material's properties. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

Core Principles: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound, like many arylboronic acids, is primarily classified as an irritant. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The overarching principle in its handling and disposal is the minimization of exposure and the prevention of environmental release.[1]

Table 1: Chemical Identification

Property Value
IUPAC Name (3-Fluoro-2-formyl-6-methoxyphenyl)boronic acid
Molecular Formula C₈H₈BFO₄

| CAS Number | While a specific CAS number for this exact molecule is not broadly listed, we will proceed based on the known hazards of closely related analogs like 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3)[2][3][4] and (2-Formylphenyl)boronic acid.[5] |

Table 2: GHS Hazard Summary (Based on Analog Compounds)

Hazard Class GHS Classification Precautionary Statement
Skin Irritation Category 2 (H315) P264, P280, P302+P352[5]
Eye Irritation Category 2A (H319) P280, P305+P351+P338[5]

| Respiratory Irritation | STOT SE 3 (H335) | P261, P271, P304+P340[5] |

The causality behind these classifications stems from the acidic nature of the boronic acid group and the potential reactivity of the aldehyde functional group. These features necessitate a disposal strategy that prioritizes containment and, where appropriate and permissible, chemical deactivation.

Pre-Disposal Protocol: Safe Collection and Segregation at the Source

Proper disposal begins the moment the chemical is deemed waste. A disciplined approach to collection and segregation is the foundation of a safe and compliant laboratory.

Step 1: Designate a Waste Container

  • Action: Select a clearly labeled, sealable, and chemically compatible container.[6] Polypropylene or high-density polyethylene (HDPE) containers are excellent choices.

  • Rationale: Using a dedicated container prevents cross-contamination with other waste streams, which could lead to dangerous reactions. The container must be robust and properly sealed to prevent the release of dust or vapors.[6][7]

Step 2: Utilize Appropriate Personal Protective Equipment (PPE)

  • Action: When handling the solid waste or its containers, always wear the prescribed PPE.

  • Rationale: Direct contact with the compound can cause irritation.[5] Inhalation of fine powders is a primary exposure risk, making respiratory protection essential when transferring the material.[8]

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specification Justification
Eye Protection ANSI Z87.1-rated safety glasses with side shields or tight-fitting goggles.[9] Protects against dust particles and accidental splashes.
Hand Protection Nitrile gloves. Provides a chemical barrier to prevent skin irritation.[5]
Body Protection Standard laboratory coat. Prevents contamination of personal clothing.

| Respiratory | Use only in a certified fume hood. If weighing or transferring outside a hood, a NIOSH-approved N95 respirator is mandatory. | Prevents inhalation of irritant dust.[5][8] |

Step 3: Label the Waste Container Correctly

  • Action: Immediately label the container with "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.

  • Rationale: Accurate labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and potential hazards, facilitating proper final disposal.[10]

The Disposal Decision Workflow

The appropriate disposal path is determined by several factors: the quantity of waste, whether it is contaminated with other hazardous materials, and, most importantly, your institution's and region's specific regulations.[6][11] The following workflow provides a logical framework for making this decision.

DisposalWorkflow start Waste Generated: 3-Fluoro-2-formyl-6- methoxyphenylboronic acid collect Step 1: Collect in a Properly Labeled, Sealed Container start->collect decision_quant Small Quantity? (e.g., < 5g) collect->decision_quant decision_contam Uncontaminated? decision_quant->decision_contam Yes ehs_pickup Step 2B: Store in Satellite Accumulation Area for EHS Pickup decision_quant->ehs_pickup No (Large Quantity) decision_regs Local EHS Regulations Permit Neutralization? decision_contam->decision_regs Yes decision_contam->ehs_pickup No (Contaminated) neutralize Step 2A: Perform On-Site Neutralization (See Protocol Below) decision_regs->neutralize Yes decision_regs->ehs_pickup No end_drain Permissible Drain Disposal (with copious water) neutralize->end_drain end_facility Disposal via Certified Hazardous Waste Facility ehs_pickup->end_facility

Caption: Disposal Decision Workflow for Arylboronic Acid Waste.

Detailed Disposal Methodologies

Based on the decision workflow, two primary disposal paths emerge. Method B is the universal standard, while Method A is a specialized procedure that requires institutional approval.

Method A: On-Site Neutralization (For Small, Uncontaminated Quantities)

Causality: Boronic acids are weak Lewis acids. This acidity can be neutralized by reacting the compound with a mild base, such as sodium bicarbonate (baking soda), to form a boronate salt, which is generally less reactive and may be permissible for drain disposal depending on local regulations.[12][13] This procedure should only be performed if explicitly allowed by your institution's Environmental Health and Safety (EHS) office.

Protocol:

  • Preparation: Perform this procedure in a certified chemical fume hood. Place a beaker of appropriate size, containing a magnetic stir bar, in an ice-water bath to manage any potential exothermic reaction.

  • Base Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of boronic acid waste, prepare at least 50 mL of the bicarbonate solution.

  • Neutralization: While stirring the bicarbonate solution vigorously, slowly and incrementally add the solid this compound waste.

    • Reasoning: Slow addition to a large volume of base prevents excessive effervescence (release of CO₂) and localized heat buildup.[13][14]

  • pH Monitoring: After all the solid has been added and the effervescence has ceased, continue stirring for at least 30 minutes. Use a calibrated pH meter or pH strips to check the final pH of the solution. The target pH should be in the neutral range of 5.5 to 9.5.[15]

  • Disposal: If the pH is within the acceptable range and your local regulations permit, this neutralized solution can be poured down the drain, followed by a flush with at least 20 parts of cold water.[15]

Method B: Professional Hazardous Waste Disposal (The Standard Protocol)

This is the most common, safest, and universally compliant method for disposing of chemical waste from a laboratory setting.[1][5]

Protocol:

  • Containment: Ensure the waste, as collected in Section 2, is in a securely sealed and properly labeled container.

  • Storage: Store the sealed container in a designated and marked Satellite Accumulation Area (SAA) within your laboratory.[7] This area should be away from incompatible materials, particularly strong oxidizing agents.[1][9]

  • Documentation: Log the waste container in your laboratory's chemical waste inventory, if applicable.

  • Pickup Request: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for extended periods.[11] The EHS office will then transport the waste for final disposal at a licensed and approved treatment, storage, and disposal facility (TSDF).

Managing Ancillary Waste

Spills and Contaminated Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must themselves be treated as hazardous waste.[10] They should be collected in a sealed bag or container, labeled appropriately, and disposed of via Method B.

Empty Containers: An "empty" container that held this chemical is not truly empty and must be managed correctly.

  • Procedure: Triple-rinse the container with a suitable solvent (e.g., methanol or acetone). The first two rinsates are considered acutely hazardous waste and MUST be collected in a hazardous waste container for disposal via Method B.[16] After the third rinse, deface or remove the original label, and the container may then be discarded in the regular laboratory glass or plastic recycling, depending on its material.[10]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility, reinforcing the trust placed in us as scientific professionals.

References

  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - (2-Formylphenyl)boronic acid.
  • PubChem. 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemPoint.com. (2015). SAFETY DATA SHEET.
  • Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Greenflow. (2024). How to Get Rid of Acidic Waste Safely and Responsibly. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (CDC). Boron. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Chemtalk. (2022). Boric acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • YouTube. (2022). How To Properly Dispose Waste Acid?. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Boron and Boron-Containing Compounds Toxicity. Retrieved from [Link]

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development and organic synthesis, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid represents a versatile building block. Its unique trifunctional substitution pattern—a boronic acid for cross-coupling, a directing methoxy group, a reactivity-modulating fluorine, and a reactive formyl handle—opens doors to novel molecular architectures. However, this same structural complexity demands a nuanced and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this and similar boronic acid derivatives.

Understanding the Hazard Profile: A Synthesis of Analogous Data

Based on data from analogous compounds such as 4-Fluoro-2-methoxyphenylboronic acid and (2-Formylphenyl)boronic acid, the primary hazards are:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Harmful if Swallowed: Oral ingestion may be harmful.

The fluorine substituent can increase the Lewis acidity of the boronic acid, potentially affecting its reactivity and biological interactions.[1][2][3] Furthermore, ortho-substituted phenylboronic acids, particularly those with two fluorine atoms at the ortho positions, have been noted for their potential instability.[1][2] While our subject compound has a single ortho-fluoro group, this underscores the need for careful handling.

Personal Protective Equipment (PPE): Your First and Most Critical Line of Defense

A proactive and comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk.Protects against airborne dust particles and accidental splashes, which can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Consider double-gloving, especially during weighing and transfer operations.Provides a barrier against skin contact, preventing irritation. Nitrile gloves offer good resistance to a range of chemicals.
Body Protection A flame-resistant lab coat, fully fastened, with long sleeves.Protects skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a fume hood.Minimizes the inhalation of fine dust particles, which can cause respiratory irritation. All weighing and handling of the solid should ideally be performed in a chemical fume hood to eliminate the need for respiratory protection.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: From Receipt to Reaction

A meticulous operational plan ensures safety at every step of the handling process.

Receiving and Storage
  • Inspect upon Receipt: Check for any damage to the container.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, which can lead to the formation of the cyclic anhydride, a boroxine.[4] Segregate from strong oxidizing agents, strong acids, and strong bases.[5] While not explicitly stated for this compound, some boronic acids are air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is a prudent precautionary measure.[5]

Handling and Use
  • Designated Work Area: All handling of this compound should be conducted in a certified chemical fume hood to control exposure.

  • Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Transfers: When transferring the solid, use a spatula and avoid creating dust. For solutions, use appropriate glassware and a funnel.

  • Reaction Setup: Ensure all glassware is clean and dry. Be mindful of potential protodeboronation (cleavage of the C-B bond) in the presence of aqueous or protic media, the rate of which can be pH-dependent.[4]

The following diagram illustrates the standard workflow for handling this chemical in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Fume Hood Work Area a->b c Weigh Compound in Fume Hood b->c d Transfer to Reaction Vessel c->d e Conduct Reaction under Controlled Conditions d->e f Quench Reaction and Work-up e->f g Segregate Waste Streams f->g h Decontaminate Glassware f->h i Dispose of Waste via EHS g->i

Caption: A typical laboratory workflow for handling this compound.

Spill Management: A Step-by-Step Emergency Response

In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Situation: From a safe distance, determine the extent of the spill.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6]

  • Neutralization (for acidic spills): Boronic acids are acidic. For small spills, you can cautiously neutralize with a weak base like sodium bicarbonate, checking the pH with litmus paper.[7]

  • Clean-up: Carefully scoop the contained material into a labeled hazardous waste container. Work from the outside of the spill inwards to avoid spreading the contamination.[6]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for the cleanup should be placed in a sealed bag and disposed of as hazardous waste.

The following flowchart outlines the decision-making process for responding to a chemical spill.

SpillResponse spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Is the spill small and manageable? assess->small_spill cleanup Trained personnel clean up spill using appropriate PPE and spill kit small_spill->cleanup Yes evacuate Evacuate the area. Alert supervisor and EHS. small_spill->evacuate No report Report the incident cleanup->report evacuate->report

Caption: Decision-making flowchart for chemical spill response.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Contaminated PPE (gloves, etc.), weighing papers, and absorbent materials should be collected in a designated, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for liquid hazardous waste.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol). This rinseate must be collected and disposed of as hazardous liquid waste. After a triple rinse, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label.

  • Consult Local Regulations: Always adhere to your institution's and local regulatory guidelines for hazardous waste disposal. For small amounts of boric acid, some local regulations may permit disposal down the drain with copious amounts of water after neutralization, but this should be confirmed with your EHS office.[1]

By integrating these safety and handling protocols into your daily laboratory operations, you can confidently and safely unlock the synthetic potential of this compound, driving your research forward while maintaining the highest standards of laboratory safety.

References

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Available at: [Link]

  • Sporzyński, A., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(24), 3043-3053. Available at: [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron Letters, 52(49), 6639–6642. Available at: [Link]

  • Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467. Available at: [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron Letters, 52(49), 6639–6642. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 20). The Chemical Significance of Phenylboronic Acid Derivatives: Focus on 3-Formylphenylboronic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

  • Smith College. (n.d.). SPILLS. Research and Instruction Safety. Retrieved from [Link]

Sources

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